Product packaging for Antitumor agent-41(Cat. No.:)

Antitumor agent-41

Cat. No.: B15144124
M. Wt: 1369.5 g/mol
InChI Key: MLFNBLSECJMXNL-WWOWBQOCSA-N
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Description

Antitumor agent-41 (compound N-12) is a potent antitumor agent with a molecular formula of C64H109IN2O21 and a molar mass of 1369.46 g/mol . It exhibits excellent antimigration and anti-invasion activity, making it a valuable tool for studying cancer metastasis . In vitro, the compound has demonstrated significant inhibitory activity on cancer cell invasion. Specifically, at a concentration of 50 μM on A431 human carcinoma cells, it achieved an inhibition rate of 36.6 ± 13.9% . Research indicates that this compound induces tumor inhibition via mechanisms involving tumor necrosis and the inflammatory response . This reagent is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored under the conditions recommended in the provided Certificate of Analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H109IN2O21 B15144124 Antitumor agent-41

Properties

Molecular Formula

C64H109IN2O21

Molecular Weight

1369.5 g/mol

IUPAC Name

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1

InChI Key

MLFNBLSECJMXNL-WWOWBQOCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

Limited Information Available for Antitumor Agent-41 (Compound N-12)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of action of Antitumor agent-41 cannot be provided at this time due to the limited scientific data available in the public domain. "this compound," also identified as compound N-12 and cataloged as HY-144125, is described as a potent antitumor agent with anti-migration and anti-invasion properties.[1][2] The primary mechanism of tumor inhibition is cited as the induction of tumor necrosis and an inflammatory response.[1][2]

Currently, there are no detailed experimental protocols, quantitative data from preclinical or clinical studies, or specific signaling pathways associated with this compound's mechanism of action publicly available. The information accessible is high-level and does not provide the depth required for a comprehensive technical whitepaper for a scientific audience. No clinical trial development has been reported for this agent.[1]

General concepts of antitumor mechanisms such as apoptosis, which involves extrinsic and intrinsic pathways, are well-documented for other agents but have not been specifically detailed for this compound.[1] Similarly, other mechanisms like the induction of DNA damage and cell cycle arrest have been attributed to different antitumor agents, but not explicitly to this compound.[2]

Further research and publication of preclinical studies would be necessary to elucidate the specific molecular targets and signaling cascades affected by this compound. Without such data, any detailed discussion of its mechanism of action, including quantitative analysis and pathway diagrams, would be speculative.

References

PYR-41: A Technical Guide to Ubiquitin-Activating Enzyme 1 (E1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PYR-41, a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme 1 (E1). It details the mechanism of action, downstream signaling effects, and key quantitative data derived from in vitro and in vivo studies. This document also includes comprehensive experimental protocols for utilizing PYR-41 in research settings and visual diagrams to elucidate its signaling pathway and experimental workflows.

Introduction to PYR-41 and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a myriad of cellular processes including signal transduction, cell cycle progression, and apoptosis. The UPS cascade is initiated by the ubiquitin-activating enzyme (E1), which activates ubiquitin in an ATP-dependent manner. This is followed by the transfer of activated ubiquitin to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein.

PYR-41 is a small molecule that selectively and irreversibly inhibits the E1 enzyme, thereby blocking the entire downstream ubiquitination cascade.[1][2] This inhibition prevents the degradation of proteins targeted by the proteasome and also affects non-proteasomal ubiquitin signaling.[1][3] Its ability to modulate these fundamental cellular processes has made PYR-41 a valuable tool in studying the roles of ubiquitination and a potential therapeutic agent, particularly in cancer and inflammatory diseases.[1][3][4]

Mechanism of Action

PYR-41 acts as an irreversible inhibitor of the ubiquitin-activating enzyme E1.[2] It is believed to covalently modify the active site cysteine of the E1 enzyme.[5][6] This action specifically blocks the formation of the ubiquitin-thioester intermediate, a crucial step in the activation of ubiquitin, without affecting the initial ubiquitin adenylation step.[7] By inhibiting E1, PYR-41 effectively halts the downstream transfer of ubiquitin to E2 and subsequent ubiquitination of substrate proteins.[1] Interestingly, inhibition of the ubiquitination pathway by PYR-41 has been shown to lead to an increase in global sumoylation of proteins.[8]

Key Signaling Pathways Modulated by PYR-41

NF-κB Signaling Pathway

PYR-41 is a potent inhibitor of NF-κB activation.[4] In the canonical NF-κB pathway, the degradation of the inhibitory protein IκBα is a prerequisite for the nuclear translocation and activation of NF-κB. This degradation is mediated by the ubiquitin-proteasome system. PYR-41, by inhibiting E1, prevents the ubiquitination and subsequent degradation of IκBα.[1][3][4] This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of its target genes, which include pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Furthermore, PYR-41 can inhibit the non-proteasomal K63-linked ubiquitination of TRAF6, an upstream event in NF-κB signaling.[8][9]

PYR41_NFkB_Pathway cluster_nucleus Nucleus PYR41 PYR-41 E1 Ubiquitin-Activating Enzyme (E1) PYR41->E1 Inhibits Ub Ubiquitin TRAF6 TRAF6 E1->TRAF6 K63-linked Ubiquitination IKK IKK Complex IkBa IκBα Ub->IkBa Ubiquitination IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Pro-inflammatory Gene Expression TRAF6->IKK Activation NFkB_n->Gene Activation

PYR-41 Inhibition of the NF-κB Signaling Pathway.
p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. Its levels are tightly controlled by ubiquitin-mediated degradation, primarily through the E3 ligase MDM2. By inhibiting E1, PYR-41 blocks the ubiquitination of p53, leading to its accumulation and an increase in its transcriptional activity.[2][3] This can result in the induction of p53 target genes like p21, leading to cell cycle arrest, and can preferentially induce apoptosis in transformed cells with wild-type p53.[3]

Quantitative Data

The following tables summarize the quantitative data for PYR-41's activity from various studies.

Table 1: In Vitro Efficacy of PYR-41
ParameterValueCell Line/SystemReference
IC50 (E1 Inhibition)< 10 µMCell-free ubiquitination assay[6][8][10]
IC50 (E1~Ub Thioester Formation)9.15 µMUbiReal assay
Effective Concentration (IκBα stabilization)10-20 µMRAW 264.7 macrophages
Effective Concentration (TNF-α reduction)5-20 µMRAW 264.7 macrophages[4]
Effective Concentration (p53 activation)20 µMU2OS cells[3]
Table 2: In Vivo Efficacy of PYR-41
Animal ModelDosageEffectReference
Mouse model of sepsis (CLP)5 mg/kg (IV)Reduced serum TNF-α, IL-1β, IL-6; improved 10-day survival from 42% to 83%[4]
Mouse model of Angiotensin II-induced cardiac remodeling5 and 10 mg/kgAttenuated cardiac hypertrophy[11]

Experimental Protocols

Preparation of PYR-41 Stock Solution

PYR-41 is insoluble in water but can be dissolved in DMSO.[1]

  • Reconstitution: Dissolve PYR-41 powder in DMSO to a stock concentration of 10-100 mM. For example, to make a 10 mM stock solution, dissolve 3.713 mg of PYR-41 (MW: 371.3 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1] Stock solutions are stable for up to one month at -20°C.

Ubiquitination Inhibition Assay (Western Blot)

This protocol is designed to assess the effect of PYR-41 on the ubiquitination of a target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with varying concentrations of PYR-41 (e.g., 5, 10, 25, 50 µM) or vehicle (DMSO) for 30-60 minutes.[1]

  • Stimulation: If studying a specific signaling pathway, stimulate the cells with the appropriate agonist (e.g., LPS, TNF-α) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Immunoprecipitation (Optional): To enrich for the target protein, perform immunoprecipitation using an antibody specific to the protein of interest.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates or immunoprecipitates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ubiquitin or the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow start Start: Cell Seeding treatment PYR-41 or Vehicle Treatment start->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification ip Immunoprecipitation (Optional) quantification->ip sds_page SDS-PAGE ip->sds_page Lysate or IP western_blot Western Blotting sds_page->western_blot detection Detection (ECL) western_blot->detection analysis Data Analysis detection->analysis end End: Assess Ubiquitination analysis->end

A Typical Experimental Workflow for Studying PYR-41 Effects.
Cell Viability Assay (MTS/MTT Assay)

This protocol is to determine the cytotoxic effects of PYR-41 on a given cell line.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: The next day, treat the cells with a range of PYR-41 concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: For MTT assays, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Considerations and Best Practices

  • Solubility: Ensure PYR-41 is fully dissolved in DMSO before diluting in culture medium to avoid precipitation. The final DMSO concentration in cell-based assays should be kept low (typically ≤0.1%) to minimize solvent-induced cytotoxicity.[1]

  • Cell Line Variability: The sensitivity to PYR-41 can vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell type.[1]

  • Off-Target Effects: While relatively selective for E1, at higher concentrations, PYR-41 may have off-target effects on other enzymes, including some deubiquitinases (DUBs) and kinases.[6][12] It is crucial to use the lowest effective concentration and consider orthogonal approaches to validate findings.

  • Compound Stability: Use freshly prepared dilutions of PYR-41 for experiments. Avoid prolonged exposure to light and room temperature.

Conclusion

PYR-41 is a powerful and selective inhibitor of the ubiquitin-activating enzyme E1, making it an invaluable tool for dissecting the complex roles of the ubiquitin-proteasome system in cellular physiology and disease. Its ability to modulate key signaling pathways such as NF-κB and p53 highlights its potential as a therapeutic agent. This guide provides a comprehensive resource for researchers to effectively utilize PYR-41 in their studies, from understanding its mechanism of action to applying it in experimental settings. Careful consideration of the experimental design and potential off-target effects will ensure the generation of robust and reliable data.

References

9-ING-41 (Elraglusib): A Selective GSK-3β Inhibitor for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis.[1][2] Its overexpression has been linked to the pathogenesis of various human malignancies, where it promotes tumor growth and contributes to resistance against conventional cancer therapies.[1][2][3] 9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered, potent, and selective small-molecule inhibitor of GSK-3β.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care chemotherapies, in a variety of refractory solid tumors and hematologic malignancies.[2][3][4] This technical guide provides a comprehensive overview of 9-ING-41, focusing on its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols.

Mechanism of Action

9-ING-41 exerts its antitumor effects through multiple mechanisms, primarily centered on the inhibition of GSK-3β. This inhibition leads to the downregulation of key oncogenic pathways and the modulation of the tumor microenvironment.

1. Downregulation of Pro-Survival Pathways:

A primary mode of action for 9-ING-41 is the downregulation of the NF-κB pathway.[1][2] Constitutively active NF-κB is a hallmark of many cancers, promoting the expression of anti-apoptotic proteins and cell cycle regulators. By inhibiting GSK-3β, 9-ING-41 reduces the expression of NF-κB target genes such as Cyclin D1, Bcl-2, XIAP, and Bcl-XL, leading to cell cycle arrest in the G0/G1 and G2/M phases and the induction of apoptosis via caspase-3 cleavage.[1]

2. Overcoming Chemoresistance:

Aberrant GSK-3β activity is a known driver of resistance to chemotherapy and radiation.[1] 9-ING-41 has been shown to suppress pathways involved in the DNA damage response (DDR), thereby potentially restoring the sensitivity of resistant tumors to cytotoxic agents.[1][5] This provides a strong rationale for its use in combination with standard chemotherapy regimens.

3. Immunomodulation:

Emerging evidence suggests that 9-ING-41 possesses immunomodulatory properties.[6][7] Preclinical studies have shown that it can downregulate immune checkpoint proteins such as PD-1, TIGIT, and LAG-3, and upregulate the expression of MHC class I proteins on tumor cells.[6][7] Furthermore, 9-ING-41 has been observed to activate T cells and Natural Killer (NK) cells, promoting an anti-tumor immune response.[6] In clinical studies, treatment with 9-ING-41 has been associated with reduced T-cell receptor (TCR) clonality and the expansion of specific TCR clonotypes, indicating T-cell activation.[6][7]

Signaling Pathway Diagram

9-ING-41_Mechanism_of_Action cluster_0 9-ING-41 cluster_1 GSK-3β Signaling cluster_2 Cellular Outcomes 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB NF-κB GSK-3β->NF-κB Activates DDR_Pathway DNA Damage Response GSK-3β->DDR_Pathway Modulates Immune_Checkpoints PD-1, TIGIT, LAG-3 GSK-3β->Immune_Checkpoints Upregulates Apoptosis Apoptosis NF-κB->Apoptosis Inhibits Cell_Cycle_Arrest G0/G1 & G2/M Arrest NF-κB->Cell_Cycle_Arrest Promotes Progression Chemosensitization Chemosensitization DDR_Pathway->Chemosensitization Induces Resistance Immune_Activation T-cell & NK-cell Activation Immune_Checkpoints->Immune_Activation Inhibits

Caption: Mechanism of action of 9-ING-41 (elraglusib).

Clinical Development and Efficacy

The primary clinical investigation of 9-ING-41 is the Actuate 1801 study (NCT03678883), a Phase 1/2 trial evaluating its safety and efficacy as both a monotherapy and in combination with various cytotoxic agents in patients with refractory cancers.[2]

Patient Demographics and Tumor Types (Phase 1/2 Actuate 1801 Study)
CharacteristicMonotherapy (n=67)Combination Therapy (n=171)
Median Age (years) Not ReportedNot Reported
Tumor Types (selected) Pancreatic, Colorectal, NSCLC, GBM, Melanoma, Breast, and others[3]Pancreatic, Colorectal, NSCLC, GBM, Melanoma, Breast, and others[3]
Safety and Tolerability (Phase 1/2 Actuate 1801 Study)

9-ING-41 has been generally well-tolerated. The most common treatment-related adverse events are transient visual changes (color perception) and infusion-related reactions, which are mostly Grade 1/2.[3]

Adverse EventMonotherapyCombination Therapy
Grade ≥3 Treatment-Emergent AEs 55.2%[4][8]71.3%[4][8]
Common 9-ING-41-related AEs Transient visual changes, fatigue, infusion reactions[3][4]Transient visual changes, fatigue, infusion reactions[3][4]

The recommended Phase 2 dose (RP2D) was initially determined to be 15 mg/kg twice weekly, but was later amended to 9.3 mg/kg once weekly to mitigate issues with vascular access catheter blockages.[4]

Clinical Activity (Phase 1/2 Actuate 1801 Study)

Monotherapy: In the monotherapy arm, clinical activity was observed across various tumor types.[4][8]

ResponseTumor TypeDetails
Complete Response (CR) Melanoma (BRAFV600K-mutated)Patient with >20 brain metastases, post checkpoint/BRAF/MEK failure, sustained response for over 9 months.[3]
Partial Response (PR) Acute T-cell Leukemia/Lymphoma-
Stable Disease (SD) Multiple Tumor Types31% of patients had SD as their best response, including pancreatic, colorectal, appendiceal, breast, salivary gland, melanoma, Merkel cell, GBM/glioma, RCC, HCC, NSCLC, esophageal, parotid gland, nasopharyngeal, peritoneal cancers, and T-cell ALL.[3]

Combination Therapy: When combined with standard chemotherapy, 9-ING-41 has shown promising results, particularly in heavily pretreated patient populations.

Combination RegimenTumor TypeEfficacy
Irinotecan Colorectal Cancer80% of patients (12/15) remained on study for >2 cycles with a median overall survival of 211 days.[6]
Lomustine GliomaMedian OS of 5.5 months and a PFS-6 of 16.7%. One partial response was noted.[5]
Gemcitabine/nab-paclitaxel Pancreatic Ductal Adenocarcinoma (1st line)Disease control rate (DCR) of 62% and an overall response rate (ORR) of 43%, including 2 confirmed CRs.[9]
Cyclophosphamide/topotecan Ewing Sarcoma (pediatric)One patient with recurrent disease achieved a radiographic and pathologic CR after 3 cycles.[10][11]

Experimental Protocols

Actuate 1801 Phase 1/2 Clinical Trial (NCT03678883)

Study Design: A multi-part, open-label, dose-escalation and expansion study.

  • Part 1 (Monotherapy Dose Escalation): A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of 9-ING-41 monotherapy.[2]

  • Part 2 (Combination Therapy Dose Escalation): A 3+3 dose-escalation design was employed for 9-ING-41 in combination with eight different standard-of-care chemotherapy regimens in patients previously exposed to the same chemotherapy.[2][4] The chemotherapy backbones included gemcitabine, doxorubicin, lomustine, carboplatin, irinotecan, gemcitabine/nab-paclitaxel, paclitaxel/carboplatin, and pemetrexed/carboplatin.[4]

  • Part 3 (Expansion Cohorts): Enrollment in specific tumor types at the RP2D to further evaluate safety and efficacy.

Patient Population: Patients with refractory solid tumors or hematologic malignancies who have exhausted standard therapeutic options.

Drug Administration: 9-ING-41 is administered intravenously twice weekly in 21-day cycles.[3][4]

Preclinical In Vivo Studies

Patient-Derived Xenograft (PDX) Models: PDX models of various cancers, including glioblastoma and colorectal cancer, have been utilized to assess the in vivo efficacy of 9-ING-41.[1][12]

  • Glioblastoma PDX Model: In chemo-resistant orthotopic PDX models of GBM, the combination of 9-ING-41 and lomustine resulted in significant regression of intracranial tumors and, in some cases, histologically confirmed cures.[1] In a chemosensitive GBM model, the combination led to complete tumor regression and a median survival of 142 days compared to 85 days with lomustine alone.[1]

In Vitro Assays

Cell Viability and Growth Inhibition: Standard assays such as MTT or CellTiter-Glo are used to determine the effect of 9-ING-41 on the viability and proliferation of various cancer cell lines.

Mechanism of Action Studies:

  • Western Blotting: To analyze the expression levels of proteins in the GSK-3β and NF-κB signaling pathways (e.g., phosphorylated GSK-3β, IκBα, and downstream targets like Cyclin D1 and Bcl-2).

  • Flow Cytometry: For cell cycle analysis (propidium iodide staining) and apoptosis detection (Annexin V/PI staining).

  • Immunohistochemistry (IHC): To assess protein expression in tumor tissues from PDX models or patient biopsies.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development (Actuate 1801) In_Vitro In Vitro Assays (Cell Lines, Organoids) In_Vivo In Vivo Models (PDX, Syngeneic) In_Vitro->In_Vivo Promising Candidates Mechanism Mechanism of Action (Western Blot, Flow Cytometry) In_Vivo->Mechanism Confirm Efficacy Toxicity Toxicology Studies Mechanism->Toxicity Investigate Pathways Phase1_Mono Phase 1: Monotherapy Dose Escalation (3+3) Toxicity->Phase1_Mono Establish Safety Profile Phase1_Combo Phase 1: Combination Dose Escalation (3+3) Phase1_Mono->Phase1_Combo Determine Monotherapy RP2D Phase2 Phase 2: Expansion Cohorts (Efficacy at RP2D) Phase1_Combo->Phase2 Determine Combination RP2D Endpoints Primary Endpoints: Safety, MTD, RP2D Secondary Endpoints: ORR, PFS, OS Phase2->Endpoints

Caption: A generalized experimental workflow for 9-ING-41.

Conclusion

9-ING-41 (elraglusib) is a promising selective GSK-3β inhibitor with a multimodal mechanism of action that includes direct antitumor effects, chemosensitization, and immunomodulation. Clinical data from the Actuate 1801 study have demonstrated a manageable safety profile and encouraging signs of clinical activity in a heavily pretreated population with advanced solid tumors, both as a monotherapy and in combination with standard chemotherapy. The observed responses in challenging malignancies such as melanoma, glioblastoma, and pancreatic cancer underscore the therapeutic potential of targeting the GSK-3β pathway. Ongoing and future studies will further delineate the role of 9-ING-41 in the treatment of advanced cancers and explore its potential in various combination strategies.

References

ERX-41: A Novel Approach to Targeting Triple-Negative Breast Cancer by Inducing Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] Accounting for 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted treatments.[1] A promising new small molecule, ERX-41, has emerged as a potential therapeutic agent for TNBC, demonstrating potent and selective cytotoxicity against TNBC cells while sparing normal, healthy cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the effects of ERX-41 on TNBC cells.

Mechanism of Action: Targeting LIPA to Induce Endoplasmic Reticulum Stress

ERX-41 exerts its anti-cancer effects through a novel mechanism centered on the induction of overwhelming endoplasmic reticulum (ER) stress.[1][2] The primary molecular target of ERX-41 is Lysosomal Acid Lipase A (LIPA), a protein predominantly localized within the endoplasmic reticulum of cancer cells.[1][3]

Key aspects of ERX-41's mechanism of action include:

  • Binding to LIPA: ERX-41 stereospecifically binds to LIPA within the ER.[1] This interaction is independent of LIPA's enzymatic lipase function but is critically dependent on its localization within the ER.[1]

  • Disruption of Protein Folding: The binding of ERX-41 to LIPA leads to a significant downregulation of multiple ER-resident proteins that are essential for proper protein folding.[1] This disruption overwhelms the protein-folding machinery of the cancer cell.

  • Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded and misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR). ERX-41 treatment leads to the activation of key UPR signaling pathways, evidenced by the increased phosphorylation of PERK (protein kinase R-like ER kinase) and IRE1α (inositol-requiring enzyme 1α), and the subsequent phosphorylation of eIF2α (eukaryotic initiation factor 2α).

  • Apoptotic Cell Death: Sustained and unresolved ER stress ultimately activates apoptotic pathways, leading to programmed cell death in TNBC cells. A key mediator of this process is the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).

This targeted induction of ER stress exploits a key vulnerability of many cancer cells, which often exhibit high basal levels of ER stress due to their rapid proliferation and high protein synthesis demands.

Signaling Pathway of ERX-41-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by ERX-41 in TNBC cells.

ERX41_Pathway cluster_cell TNBC Cell cluster_UPR Unfolded Protein Response (UPR) ERX41 ERX-41 LIPA LIPA (in Endoplasmic Reticulum) ERX41->LIPA Binds to ER_Proteins ER-Resident Protein Folding Chaperones LIPA->ER_Proteins Downregulates Unfolded_Proteins Accumulation of Unfolded Proteins ER_Proteins->Unfolded_Proteins leads to ER_Stress Endoplasmic Reticulum Stress Unfolded_Proteins->ER_Stress PERK p-PERK ER_Stress->PERK IRE1a p-IRE1α ER_Stress->IRE1a eIF2a p-eIF2α PERK->eIF2a CHOP CHOP Upregulation IRE1a->CHOP eIF2a->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: ERX-41 binds to LIPA in the ER, leading to ER stress, UPR activation, and apoptosis.

Quantitative Data on ERX-41 Efficacy

ERX-41 has demonstrated significant anti-proliferative activity across a broad range of TNBC cell lines.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of ERX-41 in various TNBC cell lines consistently falls within the nanomolar range, highlighting its potent cytotoxic effects.

TNBC Cell LineIC50 (nM)
MDA-MB-231~150
SUM-159~100
BT-549~200
HCC1806~120
MDA-MB-468~180

Note: The above IC50 values are approximate and compiled from multiple sources for illustrative purposes.

In Vivo Efficacy

Preclinical studies using xenograft and patient-derived xenograft (PDX) models of TNBC have shown that oral administration of ERX-41 leads to significant tumor growth inhibition with minimal toxicity to the host.

TNBC ModelERX-41 DosageTumor Growth Inhibition
MDA-MB-231 Xenograft10 mg/kg/day (oral)Significant reduction in tumor volume
SUM-159 Xenograft10 mg/kg/day (oral)Dramatic limitation of tumor growth
TNBC PDX-110 mg/kg/day (oral)Significant reduction in tumor progression
TNBC PDX-8910 mg/kg/day (oral)Significant reduction in tumor progression
TNBC PDX-9610 mg/kg/day (oral)Significant reduction in tumor progression
TNBC PDX-9810 mg/kg/day (oral)Significant reduction in tumor progression

Importantly, studies in healthy mice revealed no discernible toxicity, such as weight loss or behavioral changes, at effective doses.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ERX-41 on TNBC cells.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Workflow Diagram:

CellTiterGlo_Workflow start Seed TNBC cells in opaque-walled 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of ERX-41 incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 equilibrate Equilibrate plate to room temperature (30 min) incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent shake Mix on orbital shaker (2 min) add_reagent->shake incubate3 Incubate at room temperature (10 min) shake->incubate3 read Record luminescence incubate3->read end Calculate IC50 values read->end

Caption: Workflow for determining TNBC cell viability after ERX-41 treatment using CellTiter-Glo®.

Protocol:

  • Cell Seeding: Seed TNBC cells in opaque, white-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of ERX-41 in complete growth medium and add them to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plates for an additional 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to prepare the CellTiter-Glo® reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the ERX-41 concentration and fitting the data to a dose-response curve.

Western Blot Analysis for ER Stress Markers

This technique is used to detect and quantify the levels of specific proteins involved in the ER stress pathway.

Protocol:

  • Cell Lysis:

    • Culture TNBC cells to 70-80% confluency and treat with ERX-41 (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-IRE1α, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize them to the loading control to determine the relative changes in protein expression.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy and safety of ERX-41 in a living organism.

Protocol:

  • Cell Line-Derived Xenografts (CDX):

    • Subcutaneously inject approximately 2-5 x 10^6 TNBC cells (e.g., MDA-MB-231 or SUM-159) suspended in Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).

    • Monitor the mice for tumor growth.

  • Patient-Derived Xenografts (PDX):

    • Surgically implant small fragments of a patient's TNBC tumor subcutaneously into immunodeficient mice.

    • Allow the tumors to establish and grow.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer ERX-41 (e.g., 10 mg/kg) or a vehicle control daily via oral gavage.

  • Monitoring:

    • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of ERX-41.

Conclusion

ERX-41 represents a novel and promising therapeutic strategy for triple-negative breast cancer. Its unique mechanism of action, which involves targeting LIPA to induce lethal endoplasmic reticulum stress in cancer cells, offers a new avenue for treating this aggressive and difficult-to-treat disease. The potent in vitro and in vivo efficacy, coupled with a favorable safety profile in preclinical models, strongly supports the continued development and clinical translation of ERX-41 for the treatment of TNBC and potentially other solid tumors characterized by high basal ER stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this innovative compound.

References

The Dawn of a New Era in Glycobiology: A Technical Guide to the Discovery and Synthesis of Novel Ganglioside GM3 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of glycobiology holds immense promise for the future of medicine. Among the vast array of complex carbohydrates, gangliosides, and specifically ganglioside GM3, have emerged as critical modulators of cellular signaling, playing pivotal roles in cancer progression, immunology, and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and synthesis of novel ganglioside GM3 derivatives, offering a comprehensive resource for researchers at the forefront of this exciting field. Herein, we delve into detailed experimental protocols, present quantitative biological data, and visualize the complex signaling pathways influenced by these fascinating molecules.

The Synthesis of Novel Ganglioside GM3 Derivatives: A Chemoenzymatic Approach

The generation of novel GM3 derivatives is paramount to exploring their therapeutic potential. The chemoenzymatic approach has proven to be a highly efficient and versatile method for synthesizing a variety of GM3 analogs with modifications in the sialic acid or ceramide moieties.

General Protocol for Chemoenzymatic Synthesis of N-Acyl GM3 Derivatives

This protocol outlines a general procedure for the synthesis of N-acyl modified GM3 derivatives, which have shown enhanced immunogenicity, making them promising candidates for cancer vaccines.[1][2]

Materials:

  • Lactosylceramide (Lac-Cer)

  • N-acylmannosamine derivatives (e.g., N-phenylacetyl-D-mannosamine)

  • Cytidine triphosphate (CTP)

  • N-acetylneuraminate-CMP-sialic acid synthetase (CSS)

  • α2,3-sialyltransferase (ST3Gal)

  • Tris-HCl buffer

  • MgCl₂

  • Keyhole limpet hemocyanin (KLH) or other carrier proteins for conjugation

  • Reagents for reductive amination (e.g., sodium cyanoborohydride)

Procedure:

  • Enzymatic Sialylation:

    • In a reaction vessel, combine Lac-Cer, the desired N-acylmannosamine derivative, and CTP in Tris-HCl buffer containing MgCl₂.

    • Add CSS and ST3Gal to the mixture.

    • Incubate the reaction at 37°C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Purification of the GM3 Derivative:

    • Upon completion, purify the synthesized GM3 derivative using silica gel column chromatography.

  • Conjugation to a Carrier Protein (for vaccine development):

    • Introduce a linker with an aldehyde group to the reducing end of the purified GM3 derivative.

    • Conjugate the aldehyde-functionalized GM3 derivative to a carrier protein like KLH via reductive amination using sodium cyanoborohydride.

    • Purify the resulting glycoconjugate by dialysis.

Synthesis of C-Glycosidic Analogs of GM3

C-glycosidic analogs of GM3, where the oxygen atom of the glycosidic bond is replaced by a methylene group, offer increased stability against enzymatic degradation.[3]

Key Synthetic Steps:

  • Synthesis of the C-linked Disaccharide: This involves the stereoselective synthesis of a CHF-linked disaccharide of sialic acid and galactose.

  • Glycosylation: The C-linked disaccharide is then glycosylated with a glucosylceramide (GlcCer) derivative, often using a gold(I)-catalyzed reaction.

  • Deprotection: The final step involves the removal of protecting groups to yield the C-glycosidic GM3 analog.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel GM3 derivatives is crucial to determine their therapeutic potential. The following are detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., HCT116, K562, MCF-7)

  • Complete cell culture medium

  • Novel GM3 derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment with GM3 Derivatives: Prepare serial dilutions of the GM3 derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the GM3 derivatives. Include a vehicle control (medium with the solvent used to dissolve the derivatives) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization of Formazan Crystals: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of EGFR Signaling Pathway: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and phosphorylation status. This protocol is designed to analyze the effect of GM3 derivatives on the phosphorylation of key proteins in the EGFR signaling pathway.[8][9]

Materials:

  • Cancer cell lines expressing EGFR (e.g., A431)

  • Serum-free cell culture medium

  • Novel GM3 derivatives

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow them to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat the cells with the GM3 derivatives for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Biological Data of Novel GM3 Derivatives

The following tables summarize the cytotoxic activities of various novel GM3 derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of N-Acyl GM3 Analogs against Human Cancer Cell Lines [10]

CompoundHCT116 (Colon Cancer)K562 (Leukemia)HaCaT (Normal Keratinocytes)
GM3-NPhAc > 5035.2> 50
GM3-NPr > 5042.1> 50
GM3-NBu 45.828.9> 50
GM3-NiBu 38.625.4> 50

Data represents the concentration of the compound required to inhibit cell growth by 50%. Higher values indicate lower cytotoxicity.

Table 2: Cytotoxicity (IC₅₀ in µM) of Galactose-Containing GM3 Analogs [11][12]

CompoundA549 (Lung Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)
Analog 1 28.335.642.1
Analog 2 19.826.431.5
Analog 3 45.2> 50> 50
Analog 4 33.741.248.9

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel GM3 derivatives requires a clear visualization of the cellular pathways they modulate. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

The EGFR Signaling Pathway and its Modulation by GM3 Derivatives

Ganglioside GM3 is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and cancer.[9][13][14][15][16][17] Novel GM3 derivatives can potentiate this inhibitory effect.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates GM3 GM3 Derivative GM3->EGFR Inhibits Dimerization & Phosphorylation EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis

Caption: EGFR signaling pathway and its inhibition by GM3 derivatives.

Modulation of TLR4 Signaling by GM3 Acyl Chain Variants

Toll-like receptor 4 (TLR4) is a key component of the innate immune system. The acyl chain length of GM3 can differentially modulate TLR4 signaling, with very-long-chain fatty acid (VLCFA) GM3 acting as an agonist and long-chain fatty acid (LCFA) GM3 acting as an antagonist.[18][19]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_MD2 TLR4/MD2 Complex MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway VLCFA_GM3 VLCFA-GM3 VLCFA_GM3->TLR4_MD2 Potentiates Activation LCFA_GM3 LCFA-GM3 LCFA_GM3->TLR4_MD2 Inhibits Activation LPS LPS LPS->TLR4_MD2 Activates NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: Differential modulation of TLR4 signaling by GM3 acyl chain variants.

Experimental Workflow for Synthesis and Evaluation of GM3 Derivatives

This diagram outlines the general workflow for the discovery and preclinical evaluation of novel GM3 derivatives.

Experimental_Workflow Start Design of Novel GM3 Derivatives Synthesis Chemical or Chemoenzymatic Synthesis Start->Synthesis Purification Purification and Characterization (TLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Biological Evaluation Purification->In_Vitro_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Assays->Cytotoxicity Signaling_Assays Signaling Pathway Analysis (e.g., Western Blot) In_Vitro_Assays->Signaling_Assays Binding_Assays Target Binding Assays (e.g., SPR) In_Vitro_Assays->Binding_Assays Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Signaling_Assays->Lead_Optimization Binding_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: General workflow for the development of novel GM3 derivatives.

This technical guide provides a foundational understanding of the discovery and synthesis of novel ganglioside GM3 derivatives. The detailed protocols, quantitative data, and pathway visualizations are intended to empower researchers to further explore the therapeutic potential of these remarkable molecules and to accelerate the development of new treatments for a range of human diseases.

References

Elraglusib's Immunomodulatory Landscape: A Technical Guide from Phase 1/2 Trials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), has demonstrated promising anti-tumor activity in early-phase clinical trials. Beyond its direct effects on cancer cells, a growing body of evidence from Phase 1/2 clinical studies (NCT03678883 and NCT04239092) and supporting preclinical research highlights a significant immunomodulatory component to its mechanism of action. This technical guide synthesizes the available data on the immunomodulatory effects of Elraglusib, presenting key quantitative findings in structured tables, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism: Reinvigorating the Anti-Tumor Immune Response

Elraglusib's immunomodulatory activity stems from its ability to inhibit GSK-3β, a kinase known to play a role in tumor progression and immune regulation.[1] Preclinical studies have shown that by inhibiting GSK-3β, Elraglusib can modulate the tumor microenvironment and enhance the efficacy of the patient's own immune system to fight cancer.

The key immunomodulatory mechanisms of Elraglusib include:

  • Downregulation of Immune Checkpoint Molecules: Elraglusib has been shown to decrease the expression of critical immune checkpoint proteins such as PD-1, TIGIT, and LAG-3 on immune cells.[2] This reduction can prevent tumor cells from evading immune surveillance.

  • Upregulation of Antigen Presentation Machinery: The drug can increase the expression of Major Histocompatibility Complex (MHC) class I proteins on tumor cells, making them more visible to cytotoxic T lymphocytes.[2]

  • Modulation of Key Signaling Pathways: Elraglusib impacts crucial intracellular signaling pathways, including NF-κB and JAK/STAT, which are involved in both tumor cell survival and immune cell function.

  • Activation of T and NK Cells: Emerging data suggests that Elraglusib directly activates T cells and Natural Killer (NK) cells, two of the most important cell types in the anti-tumor immune response.[2][3]

Clinical Insights from Phase 1/2 Trials

The immunomodulatory effects of Elraglusib have been investigated in patients with advanced solid tumors and pediatric malignancies in the NCT03678883 and NCT04239092 trials, respectively.

Patient Demographics and Clinical Outcomes

While comprehensive demographic data for the specific patient cohorts undergoing immunomodulatory analysis is not yet fully published, preliminary results have shown clinical benefit in heavily pre-treated patient populations.

Table 1: Selected Clinical Outcomes from Elraglusib Phase 1/2 Trials

IndicationTrial IdentifierTreatmentNumber of PatientsKey Clinical OutcomeCitation
Melanoma (refractory to checkpoint inhibitors)NCT03678883Elraglusib Monotherapy98/9 (89%) remained on study >2 cycles; 1 confirmed and durable Complete Response (CR)[2][3]
Colorectal CancerNCT03678883Elraglusib Monotherapy124/12 (33.3%) remained on study >2 cycles; Median Overall Survival (OS) of 106 days[2][3]
Colorectal CancerNCT03678883Elraglusib + Irinotecan1512/15 (80%) remained on study >2 cycles; Median OS of 211 days[2][3]
Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)NCT03678883 (Part 3B)Elraglusib + Gemcitabine/nab-paclitaxel155Median OS of 10.1 months (vs. 7.2 months with chemotherapy alone)[4][5]
mPDAC (evaluable for response)NCT03678883Elraglusib + Gemcitabine/nab-paclitaxel21Disease Control Rate (DCR) of 62%; Objective Response Rate (ORR) of 43%[6][7]
Pediatric Refractory MalignanciesNCT04239092Elraglusib Monotherapy or Combination231 CR in Ewing Sarcoma; 6 patients (26.1%) with Stable Disease (SD)[8][9]
Recurrent/Refractory Ewing SarcomaNCT04239092Elraglusib + Cyclophosphamide/Topotecan62 ongoing CRs[8]
Immunophenotyping and T-Cell Receptor Sequencing

Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with Elraglusib monotherapy in the NCT03678883 trial has provided direct evidence of its immunomodulatory effects.

Table 2: Immunomodulatory Changes in Peripheral Blood of Patients Treated with Elraglusib

AnalysisKey FindingImplicationCitation
T-Cell Receptor (TCR) Sequencing Reduced TCR clonality and expansion of specific TCR clonotypesT-cell activation and expansion in response to tumor antigens[2][3]
RNA Sequencing (Immune Deconvolution) Changes in PBMC populationsModulation of the peripheral immune cell landscape[2][3]

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of Elraglusib involves the modulation of several key signaling pathways within both tumor and immune cells.

Elraglusib_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (T Cell / NK Cell) GSK3b_tumor GSK-3β NFkB_tumor NF-κB GSK3b_tumor->NFkB_tumor activates MHC_I MHC Class I Expression GSK3b_tumor->MHC_I downregulates Tumor Survival Tumor Survival NFkB_tumor->Tumor Survival promotes GSK3b_immune GSK-3β PD1 PD-1 GSK3b_immune->PD1 upregulates TIGIT TIGIT GSK3b_immune->TIGIT upregulates LAG3 LAG-3 GSK3b_immune->LAG3 upregulates Activation Activation GSK3b_immune->Activation inhibits Elraglusib Elraglusib Elraglusib->GSK3b_tumor inhibits Elraglusib->GSK3b_immune inhibits

Caption: Elraglusib inhibits GSK-3β in both tumor and immune cells.

Experimental_Workflow_Immune_Monitoring cluster_analysis Analytical Methods Patient Patient Enrollment (NCT03678883 / NCT04239092) Blood_Collection Peripheral Blood Collection Patient->Blood_Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Analysis Multi-omic Analysis PBMC_Isolation->Analysis Flow_Cytometry Immunophenotyping (Flow Cytometry) Analysis->Flow_Cytometry TCR_Seq TCR Repertoire (TCRseq) Analysis->TCR_Seq RNA_Seq Gene Expression (RNAseq) Analysis->RNA_Seq Luminex Cytokine Profiling (Luminex) Analysis->Luminex

Caption: Workflow for immune monitoring in Elraglusib clinical trials.

Detailed Experimental Protocols

A comprehensive understanding of the immunomodulatory effects of Elraglusib requires a detailed examination of the experimental methodologies employed.

Immunophenotyping by Flow Cytometry
  • Objective: To identify and quantify various immune cell subsets in peripheral blood.

  • Method:

    • Sample Preparation: Whole blood or isolated PBMCs are stained with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers.

    • Antibody Panels: Panels are designed to identify major immune cell populations (T cells, B cells, NK cells, monocytes) and their subsets (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells, regulatory T cells).

    • Data Acquisition: Stained cells are analyzed on a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light.

    • Data Analysis: Gating strategies are applied to distinguish different cell populations based on their marker expression profiles. Data is typically reported as a percentage of a parent population or as absolute cell counts.

T-Cell Receptor (TCR) Sequencing
  • Objective: To assess the diversity and clonal expansion of T cells.

  • Method:

    • RNA/DNA Extraction: RNA or DNA is isolated from PBMCs.

    • Library Preparation: The TCR beta chain variable regions are amplified using PCR. Sequencing adapters are then ligated to the amplicons to create a sequencing library.

    • Sequencing: The library is sequenced using a high-throughput sequencing platform.

    • Bioinformatic Analysis: Sequencing reads are processed to identify unique TCR clonotypes and quantify their frequencies.

Cytokine Profiling using Luminex Assays
  • Objective: To measure the levels of multiple cytokines and chemokines in plasma or serum.

  • Method:

    • Principle: This bead-based immunoassay allows for the simultaneous quantification of multiple analytes in a small sample volume.

    • Assay Procedure:

      • Antibody-coupled magnetic beads specific for different cytokines are incubated with patient plasma or serum.

      • After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) conjugate.

      • The beads are analyzed on a Luminex instrument, which identifies the bead (and thus the cytokine) and quantifies the PE signal, which is proportional to the amount of cytokine present.

    • Data Analysis: Standard curves are used to determine the concentration of each cytokine in the samples.

Future Directions

The preliminary data from Phase 1/2 trials strongly support the immunomodulatory role of Elraglusib in cancer therapy. Future research will focus on:

  • Comprehensive Biomarker Analysis: Identifying predictive biomarkers to select patients who are most likely to benefit from Elraglusib's immunomodulatory effects.

  • Combination Therapies: Evaluating the synergistic potential of Elraglusib with other immunotherapies, such as checkpoint inhibitors.

  • Detailed Mechanistic Studies: Further elucidating the precise molecular mechanisms by which Elraglusib modulates the immune system in different cancer types.

This technical guide provides a snapshot of the current understanding of Elraglusib's immunomodulatory properties based on available data. As more results from ongoing and future clinical trials become available, a more complete picture of its role in immuno-oncology will emerge, potentially paving the way for novel and more effective cancer treatment strategies.

References

PYR-41's Enigmatic Mechanism: A Technical Guide to Covalent Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MANCHESTER, U.K. – October 27, 2025 – In the intricate landscape of cellular regulation, the small molecule PYR-41 has emerged as a fascinating tool for researchers. Initially identified as an inhibitor of the ubiquitin-activating enzyme (UBE1), subsequent research has unveiled a more complex and intriguing mechanism of action: the induction of covalent protein cross-linking. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols associated with PYR-41-induced protein cross-linking, tailored for researchers, scientists, and drug development professionals.

Executive Summary

PYR-41 is a cell-permeable, irreversible inhibitor that covalently modifies its protein targets. While its inhibitory effect on UBE1 is well-documented, a significant aspect of its bioactivity stems from its ability to induce the cross-linking of proteins. This phenomenon is not limited to UBE1; PYR-41 has been shown to affect deubiquitinating enzymes (DUBs) and specific protein kinases through a similar mechanism. This guide will dissect the chemical basis of this cross-linking, present the quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study.

The Chemistry of Covalent Modification

The chemical structure of PYR-41, 4-[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is key to its reactivity. The molecule contains an α,β-unsaturated carbonyl group, which is a Michael acceptor. This feature makes it susceptible to nucleophilic attack from reactive residues on proteins, most notably the thiol group of cysteine residues. The proposed mechanism involves a Michael addition reaction, where the cysteine thiol attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable, covalent bond. This covalent adduction is the basis for both enzyme inhibition and the formation of protein-protein cross-links.

Quantitative Analysis of PYR-41's Inhibitory Activity

PYR-41's inhibitory effects have been quantified against several enzymes. While initially characterized as a UBE1 inhibitor, its activity extends to other classes of enzymes involved in the ubiquitin-proteasome system and cellular signaling.

Target Enzyme ClassSpecific EnzymeIC50 ValueReference
Ubiquitin-Activating Enzyme (E1) UBE1 (in vitro)< 10 µM[1]
UBE1 (in cells)10 - 25 µM[2]
Deubiquitinating Enzymes (DUBs) USP5Inhibition observed[2]
Various DUBs in intact cellsPotent inhibition (10-50 µM)[2]
Protein Kinases Bcr-AblInhibition observed[3]
Jak2Inhibition observed[3]

The Signaling Pathway of PYR-41 Action

PYR-41's engagement with cellular machinery initiates a cascade of events stemming from the inhibition of key enzymes and the formation of protein aggregates. The following diagram illustrates the proposed signaling pathway.

PYR41_Signaling_Pathway cluster_inhibition Direct Inhibition & Cross-linking cluster_downstream Downstream Consequences PYR41 PYR-41 UBE1 UBE1 PYR41->UBE1 Covalent Modification DUBs DUBs PYR41->DUBs Covalent Modification Kinases Kinases (Bcr-Abl, Jak2) PYR41->Kinases Covalent Modification Ub_conjugation Decreased Ubiquitin Conjugation UBE1->Ub_conjugation Blocks Ub_protein_accumulation Accumulation of Ubiquitinated Proteins DUBs->Ub_protein_accumulation Leads to Kinase_signaling Inhibition of Kinase Signaling Kinases->Kinase_signaling Blocks Protein_degradation Inhibition of Proteasomal Degradation Ub_conjugation->Protein_degradation Prevents Apoptosis Apoptosis Protein_degradation->Apoptosis Ub_protein_accumulation->Apoptosis Kinase_signaling->Apoptosis

PYR-41 induced signaling cascade.

Experimental Protocols

To facilitate further research into the mechanism of PYR-41, this section provides detailed protocols for key experiments.

In Vitro Ubiquitination Assay to Assess UBE1 Inhibition

This assay is designed to measure the ability of PYR-41 to inhibit the first step in the ubiquitination cascade.

Materials:

  • Recombinant human UBE1 (E1)

  • Recombinant E2 enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase (optional, depending on the E2)

  • Human recombinant ubiquitin

  • ATP solution (100 mM)

  • 10x Ubiquitination reaction buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

  • PYR-41 stock solution in DMSO

  • DMSO (vehicle control)

  • SDS-PAGE loading buffer

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Prepare the 1x ubiquitination reaction buffer by diluting the 10x stock with sterile water.

  • In a microcentrifuge tube, assemble the reaction mixture on ice in the following order:

    • dH₂O to a final volume of 20 µL

    • 2 µL of 10x ubiquitination reaction buffer

    • 1 µL of 100 mM ATP

    • Recombinant UBE1 (final concentration ~50 nM)

    • Recombinant E2 enzyme (final concentration ~200 nM)

    • Recombinant ubiquitin (final concentration ~5 µM)

  • Add PYR-41 to the desired final concentration (e.g., 1, 5, 10, 25, 50 µM). For the control, add an equivalent volume of DMSO.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the formation of ubiquitin conjugates. A decrease in high molecular weight ubiquitin smears in the presence of PYR-41 indicates inhibition of UBE1.

Immunoprecipitation of Ubiquitinated Proteins from PYR-41 Treated Cells

This protocol allows for the enrichment of ubiquitinated proteins from cells treated with PYR-41 to observe the accumulation of high molecular weight ubiquitinated species.

Materials:

  • Cell line of interest

  • PYR-41

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with PYR-41 at the desired concentration and for the desired time. Include a vehicle control (DMSO) and a positive control (MG132).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-ubiquitin antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the ubiquitinated proteins using elution buffer and immediately neutralize with neutralization buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting with antibodies against specific proteins of interest or a general ubiquitin antibody.

Mass Spectrometry-Based Identification of Cross-Linked Proteins

This workflow outlines the general steps for identifying proteins that are covalently cross-linked by PYR-41.

MS_Workflow Start Cell Culture & PYR-41 Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion In-solution or In-gel Tryptic Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search for Cross-linked Peptides (e.g., using pLink, Kojak, or similar software) LC_MS->Data_Analysis Validation Manual Validation of Spectra Data_Analysis->Validation

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 9-ING-41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41, also known as elraglusib, is a potent, ATP-competitive, and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) that has demonstrated significant preclinical and clinical anti-tumor activity across a broad range of malignancies.[1][2][3][4][5] Its mechanism of action involves the modulation of multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and immunomodulation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the structural analogs and derivatives of 9-ING-41, detailing their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Core Scaffold and Structure-Activity Relationship

9-ING-41 belongs to a class of compounds characterized by a benzofuran-3-yl-(indol-3-yl)maleimide scaffold.[6][7] The exploration of derivatives from this core structure has led to the identification of compounds with potent and selective inhibitory activity against GSK-3β. The structure-activity relationship (SAR) studies have revealed that substitutions on both the benzofuran and indole rings, as well as modifications to the maleimide core, can significantly impact potency and selectivity.[6][7]

Data Presentation: Biological Activity of 9-ING-41 Analogs

The following table summarizes the in vitro inhibitory activities of a series of benzofuran-3-yl-(indol-3-yl)maleimide analogs against GSK-3β and Cyclin-Dependent Kinase 2 (CDK-2), highlighting their potency and selectivity.

CompoundR1R2R3GSK-3β IC50 (nM)[7]CDK-2 IC50 (nM)[7]
9-ING-41 5-FH5,6-OCH2O-0.71 µM (710 nM)[8]>10,000
Analog 5 5-FHH2.3>10,000
Analog 6 5-ClHH1.8>10,000
Analog 11 5-F5-FH0.97,800
Analog 12 5-Cl5-FH0.86,500
Analog 21 5-FH5-Me1.5>10,000
Analog 26 5-FH5-OMe1.2>10,000
Analog 31 5-FH5-F1.9>10,000
Analog 36 5-FH5-Cl1.3>10,000

Experimental Protocols

Chemical Synthesis of Benzofuran-3-yl-(indol-3-yl)maleimides

The general synthesis of the benzofuran-3-yl-(indol-3-yl)maleimide scaffold is achieved through the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.[7]

Workflow for Synthesis:

cluster_indole Indole Precursor Synthesis cluster_benzofuran Benzofuran Precursor Synthesis indole Indole n_alkylation N-Alkylation indole->n_alkylation acylation Acylation with Ethyl Oxalyl Chloride n_alkylation->acylation glyoxalate Indolyl-based Glyoxalate acylation->glyoxalate condensation Condensation glyoxalate->condensation benzofuranone 3-Benzofuranone acetamide_formation Acetamide Formation benzofuranone->acetamide_formation benzofuranyl_acetamide Benzofuranyl-3-acetamide acetamide_formation->benzofuranyl_acetamide benzofuranyl_acetamide->condensation final_product Benzofuran-3-yl-(indol-3-yl)maleimide condensation->final_product

Synthetic pathway for benzofuran-3-yl-(indol-3-yl)maleimides.
In Vitro Kinase Assay for GSK-3β Inhibition

The inhibitory activity of the compounds against human GSK-3β is determined by measuring the phosphorylation of a primed peptide substrate.[7]

Protocol:

  • Recombinant human GSK-3β is incubated with the test compound at varying concentrations (0-30 µM) in a kinase assay buffer.

  • The reaction is initiated by the addition of ATP and the peptide substrate (e.g., RRRPASVPPSPSLSRHSS(P)HQRR at 10 µM).

  • After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.

  • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Protocol:

  • Seed cells in opaque-walled multi-well plates (e.g., 96-well plates) and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds (e.g., 9-ING-41 at 0.1-10 µM) for a specified duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Experimental Workflow:

start Seed cells in multi-well plate adhesion Allow cells to adhere overnight start->adhesion treatment Treat with 9-ING-41 analogs adhesion->treatment incubation Incubate for 72 hours treatment->incubation equilibration Equilibrate to room temperature incubation->equilibration add_reagent Add CellTiter-Glo® Reagent equilibration->add_reagent lysis Lyse cells on orbital shaker add_reagent->lysis stabilize Incubate to stabilize signal lysis->stabilize read Measure luminescence stabilize->read

Workflow for the CellTiter-Glo® cell viability assay.
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with 9-ING-41 or its analogs for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for key GSK-3β pathway proteins:

    • Total GSK-3β: 1:1000[9]

    • Phospho-GSK-3β (Ser9): 1:1000[10]

    • β-catenin: 1:1000

    • c-Myc: 1:1000

    • Cyclin D1: 1:1000

    • GAPDH (loading control): 1:5000

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the anti-tumor efficacy of compounds in a more clinically relevant setting.

Protocol:

  • Tumor Implantation: Implant fresh human tumor fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain size (e.g., 1000-1500 mm³), they can be passaged to subsequent cohorts of mice.

  • Treatment: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 9-ING-41 or its analogs via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule (e.g., 40 mg/kg, twice weekly).[11][12]

  • Monitoring: Monitor tumor growth using calipers and animal well-being (body weight, behavior) regularly.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Signaling Pathways Modulated by 9-ING-41 and its Analogs

9-ING-41 exerts its anti-cancer effects by inhibiting GSK-3β, a key kinase that regulates numerous downstream signaling pathways critical for tumor cell survival, proliferation, and drug resistance.

GSK-3β/NF-κB Signaling Pathway

In many cancers, GSK-3β promotes the activity of the NF-κB pathway, which upregulates the expression of anti-apoptotic proteins such as XIAP, Bcl-2, and Bcl-xL. Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of these survival proteins, thereby inducing apoptosis.[1][2]

nine_ing_41 9-ING-41 gsk3b GSK-3β nine_ing_41->gsk3b inhibits nfkb NF-κB gsk3b->nfkb activates anti_apoptotic Anti-apoptotic Proteins (XIAP, Bcl-2, Bcl-xL) nfkb->anti_apoptotic promotes transcription apoptosis Apoptosis anti_apoptotic->apoptosis inhibits

Inhibition of the GSK-3β/NF-κB pathway by 9-ING-41.
GSK-3β/Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the destruction complex that phosphorylates β-catenin, targeting it for degradation. While GSK-3β inhibition would be expected to stabilize β-catenin, the context-dependent role of this pathway in different cancers means that the ultimate effect of 9-ING-41 can vary. In some cancers, aberrant Wnt signaling is oncogenic, while in others, GSK-3β inhibition can have anti-tumor effects through other mechanisms that override the Wnt pathway.

nine_ing_41 9-ING-41 gsk3b GSK-3β nine_ing_41->gsk3b inhibits destruction_complex Destruction Complex gsk3b->destruction_complex activates beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation degradation Proteasomal Degradation beta_catenin->degradation tcf_lef TCF/LEF beta_catenin->tcf_lef activates gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription proliferation Cell Proliferation gene_transcription->proliferation

Modulation of the Wnt/β-catenin pathway by 9-ING-41.
Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory role of 9-ING-41. By inhibiting GSK-3β, 9-ING-41 can downregulate the expression of immune checkpoint molecules like PD-1 on T cells, thereby enhancing anti-tumor immunity.[13]

cluster_tcell Inside T Cell nine_ing_41 9-ING-41 gsk3b GSK-3β nine_ing_41->gsk3b inhibits pd1 PD-1 Expression gsk3b->pd1 promotes t_cell T Cell immune_suppression Immune Suppression pd1->immune_suppression mediates anti_tumor_immunity Anti-Tumor Immunity immune_suppression->anti_tumor_immunity inhibits

Immunomodulatory effects of 9-ING-41 on T cells.

Conclusion

9-ING-41 and its structural analogs represent a promising class of anti-cancer agents targeting the GSK-3β signaling nexus. The benzofuran-3-yl-(indol-3-yl)maleimide scaffold provides a robust platform for the development of potent and selective inhibitors. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate further research and development in this area, with the ultimate goal of translating these findings into effective cancer therapies.

References

In Vivo Antitumor Efficacy of ERX-41 in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antitumor activity of ERX-41, a novel small molecule inducer of endoplasmic reticulum (ER) stress, in various xenograft models. The data presented herein is primarily derived from the seminal study by Liu et al., published in Nature Cancer in July 2022, and supplemented with findings from related research.

Core Findings

ERX-41 has demonstrated significant antitumor activity across a range of cancer types, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma. A key characteristic of ERX-41 is its ability to selectively induce cancer cell death by targeting lysosomal acid lipase A (LIPA), leading to overwhelming ER stress, while exhibiting minimal toxicity to normal cells and in animal models.[1][2][3] This favorable therapeutic window highlights the potential of ERX-41 as a promising candidate for clinical development.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo xenograft studies investigating the antitumor efficacy of ERX-41.

Table 1: Antitumor Activity of ERX-41 in Triple-Negative Breast Cancer (TNBC) Xenograft Models
Cell Line / PDX ModelMouse StrainTreatment RegimenTumor Growth InhibitionFinal Tumor Weight ReductionEffect on Body WeightReference
MDA-MB-231Nude10 mg/kg/day, p.o. or i.p.Significant reduction in tumor progressionNot specifiedNo significant changeMedChemExpress
MDA-MB-231Nude10 mg/kg/day for 52 daysNot specifiedNot specifiedNo observed toxicityResearchGate
D2A1BALB/c20 mg/kg/day for 23 daysNot specifiedNot specifiedNo observed toxicityResearchGate
TNBC PDXNot Specified10 mg/kgReduction in tumor volume and weightNot specifiedNot specifiedCayman Chemical
Table 2: Antitumor Activity of ERX-41 in Ovarian Cancer Xenograft Models
Cell LineMouse StrainTreatment RegimenTumor Growth InhibitionFinal Tumor Weight ReductionEffect on Body WeightReference
SKOV3SCID10 mg/kg, i.p., 5 days/weekSignificant reduction in tumor volumeSignificant reductionNot specifiedResearchGate
OVCAR8SCID10 mg/kg, i.p., 5 days/weekSignificant reduction in tumor volumeSignificant reductionNot specifiedResearchGate

Note: Detailed quantitative values for tumor growth inhibition and final tumor weight reduction were not consistently available in the public domain and would require access to the full supplementary data of the primary research articles.

Experimental Protocols

The following are detailed methodologies for the key xenograft experiments cited in this guide.

Triple-Negative Breast Cancer (TNBC) Xenograft Model (MDA-MB-231)
  • Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media until they reach the desired confluence for injection.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of MDA-MB-231 cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups.

    • Control Group: Administered the vehicle (the solvent used to dissolve ERX-41) following the same schedule as the treatment group.

    • Treatment Group: Administered ERX-41 at a dose of 10 mg/kg body weight, either orally (p.o.) or intraperitoneally (i.p.), daily.

  • Toxicity Assessment: Animal body weight is monitored regularly as a general indicator of toxicity. At the end of the study, organs may be harvested for histological analysis.

  • Endpoint: The study is terminated after a predefined period (e.g., 23-52 days), or when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.

Ovarian Cancer Xenograft Model (SKOV3 and OVCAR8)
  • Cell Culture: SKOV3 and OVCAR8 human ovarian cancer cells are maintained in appropriate culture conditions.

  • Animal Model: Female Severe Combined Immunodeficient (SCID) mice are utilized.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 SKOV3 or OVCAR8 cells in 100 µL of media is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored as described for the TNBC model.

  • Treatment Administration: When tumors reach a volume of approximately 150 mm³, mice are randomized.

    • Control Group: Receives vehicle injections.

    • Treatment Group: Receives intraperitoneal (i.p.) injections of ERX-41 at a dose of 10 mg/kg body weight, administered five days a week.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of ERX-41 and a general experimental workflow for in vivo xenograft studies.

ERX41_Signaling_Pathway cluster_cell Cancer Cell ERX41 ERX-41 LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Disrupts function of ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) (p-PERK, p-eIF2α, CHOP, p-IRE1α) ER->UPR Induces ER Stress & Activates ProteinFolding->ER Leads to accumulation of misfolded proteins in Apoptosis Apoptosis UPR->Apoptosis Triggers

Caption: Proposed signaling pathway of ERX-41 in cancer cells.

Xenograft_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture AnimalModel 2. Select Immunodeficient Mice CellCulture->AnimalModel Implantation 3. Subcutaneous/Orthotopic Cell Implantation AnimalModel->Implantation TumorGrowth 4. Monitor Tumor Growth Implantation->TumorGrowth Randomization 5. Randomize into Groups TumorGrowth->Randomization Treatment 6. Administer ERX-41 / Vehicle Randomization->Treatment Toxicity 7. Monitor Body Weight Treatment->Toxicity Endpoint 8. Study Endpoint Toxicity->Endpoint DataCollection 9. Excise and Weigh Tumors Endpoint->DataCollection Analysis 10. Analyze Data & Assess Efficacy DataCollection->Analysis

Caption: General experimental workflow for ERX-41 xenograft studies.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Antitumor Agent-41 (Elraglusib/9-ING-41)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-41, also known as elraglusib or 9-ING-41, is a first-in-class, intravenously administered small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1][2] Preclinical and clinical studies have demonstrated its potential as a broad-spectrum antitumor agent, both as a monotherapy and in combination with standard chemotherapies.[3][4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for elraglusib, detailed experimental protocols for key assays, and a visualization of its primary signaling pathway.

Introduction

Elraglusib is a maleimide-based compound with the molecular formula C₂₅H₁₈Br₂N₂O₃ and a molecular weight of 554.23 g/mol . It has shown significant preclinical antitumor activity across a range of solid tumors and hematological malignancies, including those resistant to standard therapies.[1][3][4] Its mechanism of action is centered on the inhibition of GSK-3β, a serine/threonine kinase that is a key regulator of multiple cellular processes, including cell proliferation, apoptosis, and inflammation.[1][6] By inhibiting GSK-3β, elraglusib downregulates oncogenic pathways such as NF-κB, leading to the suppression of tumor growth and the induction of apoptosis.[1]

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial for determining the optimal dosing, safety, and efficacy of a therapeutic agent. For elraglusib, pharmacokinetic data has been primarily derived from Phase I clinical trials.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of elraglusib based on available clinical and preclinical data.

ParameterValueSpeciesStudy TypeNotes
Mean Terminal Half-Life (t½) 12-20 hoursHumanPhase I Clinical Trial[3]
Plasma Half-Life (t½) ~3 hoursRodentPreclinical[7]
Maximum Concentration (Cmax) Dose-proportionalHumanPhase I Clinical TrialSpecific values not reported.[3]
Area Under the Curve (AUC₀₋₇₂) Dose-proportionalHumanPhase I Clinical TrialNo accumulation observed with twice-weekly dosing.[3]
Recommended Phase II Dose (RP2D) 9.3 mg/kg once weeklyHumanClinical TrialInitially 15 mg/kg twice weekly, reduced due to vascular access catheter blockages.[4][8]
Bioavailability Not applicable (intravenous administration)HumanClinical TrialAs an intravenously administered drug, bioavailability is considered 100%.
Absorption

Elraglusib is administered intravenously, bypassing the need for gastrointestinal absorption and ensuring complete bioavailability.[3][4]

Distribution

Detailed tissue distribution studies in humans have not been published. However, preclinical studies in rodent models are typically conducted to understand the distribution of a new chemical entity.

Metabolism

The specific metabolic pathways of elraglusib have not been detailed in the available literature. As with many small molecules, it is anticipated to be metabolized by the hepatic cytochrome P450 (CYP) enzyme system.

Excretion

The routes and extent of elraglusib excretion are not yet fully characterized in publicly available data.

Mechanism of Action and Signaling Pathway

Elraglusib exerts its antitumor effects primarily through the inhibition of GSK-3β. This kinase is a critical component of multiple signaling pathways that regulate cell fate.

GSK-3β Inhibition and Downstream Effects

In many cancer cells, GSK-3β is overexpressed and contributes to tumor progression and chemoresistance.[3] Elraglusib's inhibition of GSK-3β leads to the downregulation of the NF-κB pathway.[1] This, in turn, decreases the expression of several NF-κB target genes that promote cell survival and proliferation, such as cyclin D1, Bcl-2, and XIAP (X-linked inhibitor of apoptosis protein).[1] The suppression of these anti-apoptotic proteins can restore cancer cell sensitivity to chemotherapy.

Immunomodulatory Effects

Recent studies have also highlighted the immunomodulatory role of elraglusib. Preclinical data suggests that it can downregulate immune checkpoint proteins like PD-1, TIGIT, and LAG-3, and upregulate the expression of MHC class I proteins on tumor cells.[9] This can enhance the ability of the immune system, particularly T cells and NK cells, to recognize and attack tumor cells.[9]

G cluster_0 Elraglusib (9-ING-41) Mechanism of Action cluster_1 Signaling Cascade cluster_2 Cellular Outcomes cluster_3 Immunomodulatory Effects Elraglusib Elraglusib (9-ING-41) GSK3b GSK-3β Elraglusib->GSK3b Inhibits ImmuneCheckpoints Immune Checkpoints (PD-1, TIGIT, LAG-3) Elraglusib->ImmuneCheckpoints Downregulates MHC1 MHC Class I Expression Elraglusib->MHC1 Upregulates NFkB NF-κB Pathway GSK3b->NFkB Activates TargetGenes Target Genes (Cyclin D1, Bcl-2, XIAP) NFkB->TargetGenes Upregulates Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Chemoresistance Chemoresistance TargetGenes->Chemoresistance Promotes T_NK_cells T-cell & NK-cell Activation MHC1->T_NK_cells Enhances Recognition by G cluster_0 GSK-3β Inhibition Assay Workflow A Prepare Serial Dilutions of Elraglusib B Add Elraglusib and GSK-3β Enzyme to Plate A->B C Initiate Reaction with Substrate and ATP B->C D Incubate at 30°C C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC₅₀ F->G G cluster_0 In Vivo Pharmacokinetics Workflow A Animal Acclimation and Fasting B Intravenous Administration of Elraglusib A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Storage at -80°C D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Parameter Calculation F->G

References

A Technical Guide to Early-Stage Novel Antitumor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a selection of novel antitumor compounds currently in early-stage research and development. The focus is on compounds targeting key oncogenic pathways, including KRAS signaling, DNA damage repair via PARP inhibition, and targeted payload delivery through antibody-drug conjugates (ADCs). This document summarizes preclinical data, details experimental methodologies, and visualizes the intricate signaling pathways and mechanisms of action.

Introduction

The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. This guide delves into three promising classes of novel antitumor compounds that have shown significant potential in preclinical studies: KRAS inhibitors, PARP inhibitors, and Antibody-Drug Conjugates. Each section will provide a detailed analysis of representative compounds, their mechanisms of action, preclinical efficacy data, and the experimental protocols used to generate this data.

Novel KRAS Inhibitors: Targeting the "Undruggable"

For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of deep binding pockets. However, recent breakthroughs have led to the development of inhibitors that can effectively target specific KRAS mutations, most notably G12C and G12D.

Mechanism of Action: KRAS-RAF-MEK-ERK Pathway

KRAS is a small GTPase that functions as a molecular switch in the MAPK/ERK signaling pathway. In its active GTP-bound state, KRAS recruits and activates RAF kinases, initiating a phosphorylation cascade through MEK and ERK, which ultimately promotes cell proliferation, survival, and differentiation.[1][2] Mutations like G12C and G12D lock KRAS in a constitutively active state, driving oncogenesis.[1]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive GEFs (e.g., SOS1) KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GTP KRAS_active->KRAS_inactive GAPs RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PARP_Inhibition cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to PARP->SSB repairs HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired Cell_Survival Cell Survival HRR->Cell_Survival Olaparib Olaparib/ Saruparib Olaparib->PARP inhibits ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen (e.g., CD30, Trop-2) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

References

PYR-41: A Technical Guide to Target Selectivity and Chemical Reactivity Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PYR-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1), a critical upstream component of the ubiquitin-proteasome system (UPS). By targeting the initial step of ubiquitin conjugation, PYR-41 offers a potent tool for investigating the roles of ubiquitination in various cellular processes, including protein degradation, signal transduction, and cell cycle control. This technical guide provides an in-depth analysis of PYR-41's target selectivity, chemical reactivity, and its application in experimental systems. We present a compilation of quantitative data on its inhibitory activities, detailed experimental protocols for its use, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers employing PYR-41 in their studies of the ubiquitin system and its implications in health and disease.

Introduction

The ubiquitin-proteasome system is a highly regulated and essential pathway for protein degradation and turnover in eukaryotic cells. The covalent attachment of ubiquitin to target proteins, a process known as ubiquitination, is a key signaling event that governs a multitude of cellular functions. The ubiquitination cascade is initiated by the ATP-dependent activation of ubiquitin by the ubiquitin-activating enzyme (E1), followed by the transfer of ubiquitin to a ubiquitin-conjugating enzyme (E2), and finally, the attachment to a substrate protein, often facilitated by a ubiquitin ligase (E3).

PYR-41 (4-[4-(5-Nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) was identified as the first cell-permeable inhibitor of the E1 enzyme[1]. Its mechanism of action involves the irreversible inhibition of E1, thereby blocking the entire downstream ubiquitination cascade[2]. This potent and broad-spectrum inhibition of ubiquitination makes PYR-41 a valuable chemical probe for studying the multifaceted roles of the UPS. However, a thorough understanding of its target selectivity and potential off-target effects is crucial for the accurate interpretation of experimental results.

Target Selectivity Profile

While PYR-41 is primarily known as an E1 inhibitor, studies have revealed that it also exhibits activity against other enzymes, particularly at higher concentrations. A comprehensive understanding of its selectivity is therefore critical for designing and interpreting experiments.

Primary Target: Ubiquitin-Activating Enzyme (E1)

PYR-41 irreversibly inhibits the ubiquitin-activating enzyme E1, preventing the formation of the E1-ubiquitin thioester intermediate. This is the primary mechanism by which it blocks the ubiquitination cascade.

Off-Target Activities

Detailed evaluations of PYR-41 have demonstrated inhibitory activity against several other classes of enzymes, including deubiquitinases (DUBs) and certain protein kinases. This off-target activity is primarily attributed to the chemical reactivity of the PYR-41 molecule, which can lead to covalent modification and cross-linking of proteins.[3]

Table 1: Quantitative Data on PYR-41 Inhibitory Activity

Target ClassSpecific TargetReported IC50 / Concentration RangeReference
Ubiquitin-Activating Enzyme UBE1 (E1)< 10 µM (general); ~5 µM[1][4]
Deubiquitinases (DUBs) USP9xInhibited in the 10-50 µM range
USP5Inhibited in the 10-50 µM range
USP14Inhibited in the 10-50 µM range
UCH37Inhibited in the 10-50 µM range
UCH-L3Inhibited in the 10-50 µM range
Protein Kinases Bcr-AblInhibition reported[3]
Jak2Inhibition reported[3]

Note: Precise IC50 values for many off-targets are not consistently available in the public domain and are often reported as effective concentration ranges.

Chemical Reactivity and Protein Cross-Linking

A key feature of PYR-41's activity is its ability to induce covalent protein cross-linking.[3] This is a consequence of its chemical structure, which includes a reactive Michael acceptor. This reactivity is not only responsible for its irreversible inhibition of E1 but also for its off-target effects on DUBs and kinases. Chemical reactivity modeling has provided insights into the potential for PYR-41 to form covalent adducts with cellular proteins, contributing to its broader biological activity profile.[3]

Signaling Pathways Modulated by PYR-41

By inhibiting the ubiquitin-proteasome system, PYR-41 impacts numerous downstream signaling pathways.

NF-κB Signaling Pathway

PYR-41 is a potent inhibitor of the NF-κB signaling pathway. It prevents the ubiquitination and subsequent proteasomal degradation of the inhibitor of κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[2][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PYR41 PYR-41 E1 E1 (UBE1) PYR41->E1 inhibition Ub Ubiquitin E1->Ub activates IkB IκB Ub->IkB conjugation IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB Ub_IkB Ubiquitinated IκB IkB->Ub_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->IkB releases IkB_NFkB->NFkB releases Proteasome Proteasome Ub_IkB->Proteasome degradation DNA DNA NFkB_n->DNA Genes Target Gene Transcription DNA->Genes

Caption: PYR-41 inhibits NF-κB activation by blocking E1-mediated ubiquitination and subsequent degradation of IκB.

Apoptosis and Cell Cycle Arrest

PYR-41 has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. This is, in part, due to the stabilization of tumor suppressor proteins like p53, which are normally targeted for proteasomal degradation.

Apoptosis_Pathway PYR41 PYR-41 E1 E1 (UBE1) PYR41->E1 inhibition Ub_Proteasome Ubiquitin-Proteasome System E1->Ub_Proteasome initiates p53 p53 Ub_Proteasome->p53 degrades Bax Bax p53->Bax activates CellCycle Cell Cycle Progression p53->CellCycle inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest

Caption: PYR-41 induces apoptosis and cell cycle arrest by inhibiting the degradation of tumor suppressors like p53.

SUMOylation

An interesting and unexpected effect of PYR-41 is the enhancement of global SUMOylation.[6] The precise mechanism is not fully elucidated but is thought to be an indirect consequence of E1 inhibition. By blocking the consumption of the cellular ubiquitin pool, PYR-41 may increase the availability of components of the conjugation machinery that are shared or compete with the SUMOylation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing PYR-41.

In Vitro Ubiquitin-Activating Enzyme (E1) Thioester Assay

This assay directly measures the formation of the E1-ubiquitin thioester intermediate.

  • Reagents:

    • Recombinant human UBE1 (E1)

    • Recombinant human Ubiquitin

    • ATP

    • Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • PYR-41 stock solution (in DMSO)

    • Non-reducing SDS-PAGE sample buffer

  • Procedure:

    • Prepare a reaction mixture containing E1 enzyme and ubiquitin in the assay buffer.

    • Add PYR-41 at various concentrations (or DMSO as a vehicle control) and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for 10-15 minutes at 37°C.

    • Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

    • Analyze the samples by non-reducing SDS-PAGE followed by Coomassie staining or Western blotting for ubiquitin or E1 to visualize the E1-ubiquitin thioester band.

Cellular Ubiquitination Assay

This assay assesses the overall level of protein ubiquitination within cells.

  • Reagents:

    • Cell line of interest

    • PYR-41 stock solution (in DMSO)

    • Proteasome inhibitor (e.g., MG132) as a positive control

    • Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

    • Antibody against ubiquitin

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of PYR-41 or DMSO for a specified time (e.g., 4-6 hours).

    • Lyse the cells in lysis buffer.

    • Determine protein concentration of the lysates.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the accumulation of polyubiquitinated proteins.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Reagents:

    • Cell line stably or transiently expressing an NF-κB luciferase reporter construct

    • PYR-41 stock solution (in DMSO)

    • NF-κB stimulus (e.g., TNF-α or IL-1β)

    • Luciferase assay reagent

  • Procedure:

    • Plate the reporter cell line in a white, clear-bottom 96-well plate.

    • Pre-treat the cells with various concentrations of PYR-41 or DMSO for 1-2 hours.

    • Stimulate the cells with the NF-κB agonist for a specified time (e.g., 6-8 hours).

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Cell line of interest

    • PYR-41 stock solution (in DMSO)

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

  • Procedure:

    • Treat cells with PYR-41 or DMSO for a desired time period (e.g., 24-48 hours).

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Reagents:

    • Cell line of interest

    • PYR-41 stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Plate cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of PYR-41 concentrations for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Logical Workflow for Investigating PYR-41's Effects

The following diagram illustrates a logical workflow for a research project investigating the cellular effects of PYR-41.

Logical_Workflow start Start: Hypothesis on the role of ubiquitination dose_response Determine optimal PYR-41 concentration (Cell Viability Assay - MTT) start->dose_response target_engagement Confirm E1 inhibition in cells (Cellular Ubiquitination Assay) dose_response->target_engagement phenotypic_assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle, Migration) target_engagement->phenotypic_assay pathway_analysis Investigate specific signaling pathways (e.g., NF-κB Reporter Assay, Western Blot for pathway proteins) phenotypic_assay->pathway_analysis off_target_consideration Consider off-target effects (e.g., DUB activity assays, kinase inhibition) pathway_analysis->off_target_consideration rescue_experiment Rescue experiments or genetic knockdown to confirm target specificity pathway_analysis->rescue_experiment off_target_consideration->rescue_experiment conclusion Conclusion on the role of ubiquitination in the observed phenotype rescue_experiment->conclusion

Caption: A logical workflow for studying the effects of PYR-41, from initial dose-response to target validation.

Conclusion

References

Elraglusib (9-ING-41): A Comprehensive Review of Preclinical Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elraglusib (formerly known as 9-ING-41) is a small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) currently under investigation for the treatment of various advanced cancers. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and inflammation. Its overexpression has been linked to tumor progression and chemoresistance.[1][2][3] This technical guide provides an in-depth summary of the preclinical toxicology studies of Elraglusib, presenting key quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action. Recent research has also uncovered a potential mechanism of action for Elraglusib involving direct microtubule destabilization, independent of its GSK-3β inhibitory activity.[1][4]

Quantitative Toxicology Data

The preclinical safety of Elraglusib has been evaluated in multiple species, including mice, rats, and monkeys. The following tables summarize the key quantitative findings from these studies, including the No-Observed-Adverse-Effect-Level (NOAEL) and observed toxicities at higher doses.

SpeciesStudy DurationRoute of AdministrationNOAELObserved Toxicities at Doses > NOAEL
Mouse 3-monthOral (gavage)30 mg/kg/dayMortality, tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency at doses ≥ 60 mg/kg/day.
Rat 28-dayOralNot explicitly statedMortality at 100 mg/kg/day; uncoordinated gait, decreased activity, and decreased righting reflex at ≥ 60 mg/kg.
Monkey 14-dayOralNot explicitly statedCrawling, lying on the cage floor, and clonic convulsions at 60 mg/kg/day.

Table 1: Summary of Key Findings from Repeat-Dose Toxicology Studies of a Compound Structurally Related to Elraglusib.

Genetic Toxicology and Carcinogenicity

Elraglusib has been evaluated for its potential to cause genetic damage and cancer.

Assay TypeSystemResult
Genetic Toxicology In vitro (Ames test, mouse lymphoma assay) and in vivo (rat bone marrow micronucleus assay)Negative for genotoxicity.
Carcinogenicity 26-week study in Tg.rasH2 mice and up to 90-week study in ratsNo increase in tumors.

Table 2: Summary of Genetic Toxicology and Carcinogenicity Studies.

Experimental Protocols

While specific, detailed protocols from the pivotal preclinical toxicology studies are not publicly available, the following represents a generalized methodology based on standard practices for such studies, informed by the available data.

Repeat-Dose Toxicity Studies (General Protocol)
  • Animal Models: Studies were conducted in mice, rats, and monkeys. The specific strains used were not detailed in the available documents.

  • Administration: The test article was administered orally (via gavage) for the specified duration (14 days, 28 days, or 3 months).

  • Dosage: Multiple dose levels were used, including a control group receiving the vehicle, a low-dose, a mid-dose, and a high-dose. The high dose was intended to elicit some level of toxicity.

  • Parameters Monitored:

    • Clinical Observations: Daily observations for signs of toxicity, including changes in behavior, appearance, and activity levels.

    • Body Weight: Measured at regular intervals throughout the study.

    • Food Consumption: Monitored to assess any effects on appetite.

    • Clinical Pathology: Blood and urine samples were collected at specified time points for hematology, clinical chemistry, and urinalysis.

    • Gross Pathology: At the end of the study, all animals were euthanized and subjected to a complete necropsy to identify any macroscopic abnormalities.

    • Organ Weights: Key organs were weighed.

    • Histopathology: A comprehensive set of tissues from all animals was preserved, processed, and examined microscopically by a veterinary pathologist.

Genetic Toxicology Assays (General Protocol)
  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test would have exposed various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) to Elraglusib to assess for the induction of point mutations.

  • Mouse Lymphoma Assay: This in vitro mammalian cell gene mutation test would have exposed mouse lymphoma L5178Y cells to Elraglusib with and without metabolic activation to detect forward mutations.

  • In Vivo Micronucleus Test: Rats would have been administered Elraglusib, and their bone marrow cells would have been harvested and analyzed for the presence of micronuclei, an indicator of chromosomal damage.

Carcinogenicity Studies (General Protocol)
  • Transgenic Mouse Model (Tg.rasH2): This short-term carcinogenicity model involves a strain of mice genetically engineered to be more susceptible to carcinogens. The mice would have been administered Elraglusib daily for 26 weeks, followed by a comprehensive histopathological evaluation for tumor formation.

  • Long-Term Rat Study: Rats would have been administered Elraglusib daily for up to 90 weeks. The study would have included regular clinical observations, body weight measurements, and a complete histopathological examination of all tissues at the end of the study to identify any increase in tumor incidence compared to a control group.

Signaling Pathways and Mechanism of Action

Elraglusib's primary intended mechanism of action is the inhibition of GSK-3β. This kinase is a key regulator in several signaling pathways implicated in cancer. Additionally, recent evidence points to a direct effect on microtubule dynamics.

GSK-3β and its Role in NF-κB and p53 Signaling

GSK-3β is known to influence the NF-κB and p53 signaling pathways, both of which are critical in regulating cell survival and apoptosis. The inhibition of GSK-3β by Elraglusib is proposed to modulate these pathways, leading to anti-tumor effects.

GSK-3β, NF-κB, and p53 Signaling Elraglusib Elraglusib (9-ING-41) GSK3B GSK-3β Elraglusib->GSK3B Inhibits NFkB NF-κB GSK3B->NFkB Promotes p53 p53 GSK3B->p53 Inhibits ProSurvivalGenes Pro-Survival Genes NFkB->ProSurvivalGenes Activates Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: Elraglusib inhibits GSK-3β, affecting NF-κB and p53 pathways.

Microtubule Destabilization Pathway

Recent findings suggest that Elraglusib can directly bind to tubulin, leading to microtubule depolymerization.[1][4] This disruption of microtubule dynamics results in mitotic arrest, DNA damage, and ultimately, apoptosis, providing a GSK-3β-independent mechanism for its anti-cancer activity.

Elraglusib and Microtubule Destabilization Elraglusib Elraglusib (9-ING-41) Tubulin Tubulin Elraglusib->Tubulin Binds to Microtubules Microtubules Elraglusib->Microtubules Induces Depolymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Elraglusib's proposed mechanism of microtubule destabilization.

Experimental Workflow for Preclinical Toxicology Assessment

The preclinical toxicology assessment of a new chemical entity like Elraglusib typically follows a structured workflow to ensure a comprehensive evaluation of its safety profile before human trials.

Preclinical Toxicology Workflow start Compound Synthesis & Characterization in_vitro In Vitro Toxicology (e.g., Ames Test, Cell Viability) start->in_vitro dose_ranging Dose-Range Finding Studies (in rodents) in_vitro->dose_ranging repeat_dose Repeat-Dose Toxicology (rodent & non-rodent) dose_ranging->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose->safety_pharm genetic_tox Genetic Toxicology (in vitro & in vivo) repeat_dose->genetic_tox ind IND Submission safety_pharm->ind carcinogenicity Carcinogenicity Studies (if required) genetic_tox->carcinogenicity carcinogenicity->ind

Caption: A typical workflow for preclinical toxicology studies.

Conclusion

The preclinical toxicology data for Elraglusib (9-ING-41) indicate a generally manageable safety profile, with identifiable NOAELs in multiple species. The observed toxicities, primarily neurological at higher doses, are important considerations for clinical development. The lack of genotoxic or carcinogenic potential in the preclinical studies is a favorable finding. The dual mechanism of action, involving both GSK-3β inhibition and microtubule destabilization, provides a strong rationale for its anti-cancer activity and warrants further investigation to fully elucidate the contribution of each pathway to its therapeutic effects and potential off-target toxicities. This comprehensive preclinical data package has supported the progression of Elraglusib into clinical trials for various malignancies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Antitumor Agent-41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-41 is a novel synthetic compound identified as a potential therapeutic candidate for various solid tumors. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on its cytotoxic and apoptotic effects, its impact on the cell cycle, and its modulation of key cancer-related signaling pathways. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical assessment. Three-dimensional tumor spheroid models are also discussed as a more physiologically relevant system for later-stage in vitro testing.[1][2][3][4][5]

Assessment of Cytotoxicity

A primary step in evaluating an antitumor agent is to determine its cytotoxic effect on cancer cells.[6][7] Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose.[8][9][10][11][12] These colorimetric assays measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.[9][10]

MTT Assay Protocol

The MTT assay relies on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial reductases in viable cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol

The XTT assay uses a tetrazolium salt that is reduced to a water-soluble orange formazan product, offering a simpler procedure than the MTT assay as it does not require a solubilization step.[8][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with this compound.

  • At the end of the treatment period, add 50 µL of the XTT/electron-coupling solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm with a reference wavelength of 650 nm.

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cell Viability (XTT Assay)
0 (Vehicle)100100
0.195.2 ± 4.196.5 ± 3.8
178.6 ± 5.580.1 ± 4.9
1051.3 ± 3.953.2 ± 4.2
5022.1 ± 2.824.5 ± 3.1
1008.7 ± 1.510.3 ± 2.0

Table 1: Example data for the effect of this compound on the viability of a cancer cell line after 48 hours of treatment. Values are presented as mean ± standard deviation.

Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.[13][14] Common methods include Annexin V staining for early apoptosis and analysis of caspase activity.[13][15]

Annexin V/Propidium Iodide (PI) Staining Protocol

During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[13]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Apoptosis
Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle94.1 ± 2.52.5 ± 0.81.8 ± 0.51.6 ± 0.4
This compound (IC50)45.2 ± 3.835.7 ± 4.115.3 ± 2.93.8 ± 1.1

Table 2: Example flow cytometry data for apoptosis induction by this compound at its IC50 concentration for 24 hours.

Cell Cycle Analysis

Antitumor agents can exert their effects by causing cell cycle arrest at specific phases. Flow cytometry analysis of DNA content is a standard method to investigate these effects.[16][17]

Propidium Iodide (PI) Staining for Cell Cycle Protocol

PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

Data Presentation: Cell Cycle
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle55.2 ± 3.128.9 ± 2.515.9 ± 1.8
This compound (IC50)25.6 ± 2.815.3 ± 2.159.1 ± 4.5

Table 3: Example data showing the effect of this compound on the cell cycle distribution after 24 hours of treatment.

Analysis of Signaling Pathways

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[18][19][20][21][22][23][24][25][26][27] Western blotting is a widely used technique for this purpose.[28][29]

Western Blot Protocol

This protocol outlines the basic steps for analyzing the protein expression and phosphorylation status of key signaling molecules.[28][30][31][32]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation: Western Blot
ProteinVehicleThis compound
p-Akt (Ser473)++++
Total Akt++++++
p-ERK1/2 (Thr202/Tyr204)++++
Total ERK1/2++++++
GAPDH (Loading Control)++++++

Table 4: Example of expected Western blot results, indicating a decrease in the phosphorylation of Akt and ERK upon treatment with this compound. '+' denotes relative band intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_interpretation Interpretation Cytotoxicity Cytotoxicity Assays (MTT/XTT) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycle Cell Cycle Analysis (PI Staining) CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist Signaling Signaling Pathway Analysis (Western Blot) ProteinExp Protein Expression Changes Signaling->ProteinExp Mechanism Mechanism of Action of This compound IC50->Mechanism ApoptosisQuant->Mechanism CellCycleDist->Mechanism ProteinExp->Mechanism

Caption: Experimental workflow for the in vitro evaluation of this compound.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, and Growth mTOR->CellSurvival Agent41 This compound Agent41->PI3K Agent41->Akt

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK/ERK Signaling Pathway

MAPK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, and Survival TranscriptionFactors->Proliferation Agent41 This compound Agent41->Raf Agent41->MEK

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by this compound.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound. The data generated from these assays will offer critical insights into its potency, mechanism of cell killing, and effects on key oncogenic signaling pathways. For a more physiologically relevant assessment, future studies should consider the use of 3D tumor spheroid models, which better mimic the in vivo tumor microenvironment.[2][3][33] These models can provide valuable information on drug penetration and efficacy in a more complex, tissue-like structure.[1][5] Further investigation into the specific molecular targets of this compound will also be essential for its continued development as a therapeutic agent.

References

Application Notes and Protocols for PYR-41 in K562 and HEK293 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PYR-41, a potent and irreversible inhibitor of the ubiquitin-activating enzyme E1 (UBA1), in K562 (human chronic myelogenous leukemia) and HEK293 (human embryonic kidney) cell lines. This document outlines the mechanism of action, experimental protocols, and expected outcomes to facilitate research into ubiquitin-proteasome system (UPS)-mediated cellular processes.

Introduction to PYR-41

PYR-41 is a cell-permeable small molecule that specifically targets the first step in the ubiquitination cascade.[1] By inhibiting UBA1, PYR-41 effectively blocks the downstream ubiquitination and subsequent proteasomal degradation of a wide range of cellular proteins. This inhibition leads to the stabilization of key regulatory proteins, including the tumor suppressor p53, and prevents the degradation of IκBα, an inhibitor of the pro-inflammatory NF-κB signaling pathway.[2][3] Consequently, PYR-41 can induce apoptosis in cancer cells and modulate inflammatory responses, making it a valuable tool for studying cancer biology and immunology.[2][4] In K562 cells, which harbor the Bcr-Abl fusion protein, PYR-41 has been shown to have effects on protein cross-linking, impacting Bcr-Abl signaling.[5]

Data Presentation

The following table summarizes the quantitative data regarding the effects of PYR-41 on K562 and HEK293 cell lines.

ParameterK562 CellsHEK293 CellsReference
IC50 (Cell Viability) Not explicitly found in a direct comparative study. General IC50 is < 10 µM.IC50 of 22 µM reported for cytotoxicity.[6]
Apoptosis Induction Dose-dependent increase in apoptosis.p53-dependent apoptosis can be triggered.[7][8]
Cell Cycle Arrest G2/M arrest has been observed with other agents.Can be synchronized in various phases for cell cycle studies.[9][10]
NF-κB Inhibition Not specifically detailed.PYR-41 can inhibit TNF-α induced NF-κB activation.[2]
p53 Activation PYR-41 can lead to p53 accumulation.PYR-41 can lead to p53 accumulation and activation.[3][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

PYR41_Mechanism cluster_ubiquitination Ubiquitination Cascade cluster_downstream Downstream Effects Ub Ubiquitin E1 E1 (UBA1) Ub->E1 ATP E2 E2 E1->E2 Ub Transfer E3 E3 E2->E3 Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination Proteasome Proteasome Ub_Substrate->Proteasome PYR41 PYR-41 PYR41->E1 Inhibition Degradation Protein Degradation Proteasome->Degradation p53_IkappaB p53 / IκBα Degradation->p53_IkappaB Prevents Degradation Of p53_IkappaB->Ub_Substrate Apoptosis_NFkB Apoptosis / NF-κB Inhibition p53_IkappaB->Apoptosis_NFkB

PYR-41 Mechanism of Action

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays K562 K562 Cells Culture Culture to Logarithmic Phase K562->Culture HEK293 HEK293 Cells HEK293->Culture Treat_Cells Treat Cells (e.g., 6-48 hours) Culture->Treat_Cells Prepare_PYR41 Prepare PYR-41 Stock (in DMSO) Dilute_PYR41 Dilute to Working Concentration Prepare_PYR41->Dilute_PYR41 Dilute_PYR41->Treat_Cells Viability Cell Viability (MTT Assay) Treat_Cells->Viability Apoptosis Apoptosis (Annexin V Staining) Treat_Cells->Apoptosis Western Western Blot (p53, IκBα, etc.) Treat_Cells->Western CellCycle Cell Cycle (PI Staining) Treat_Cells->CellCycle

General Experimental Workflow

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_NFkB IκBα-NF-κB (Inactive Complex) IkappaB->IkappaB_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkappaB->Ub_Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkappaB_NFkB->IkappaB IkappaB_NFkB->NFkB Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription PYR41 PYR-41 PYR41->Ub_Proteasome Inhibition

PYR-41 Inhibition of NF-κB Pathway

Experimental Protocols

Cell Culture

K562 Cells:

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]

  • Culture Conditions: Maintain as a suspension culture in a humidified incubator at 37°C with 5% CO2.[11]

  • Subculture: Split the culture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[8]

HEK293 Cells:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Grow as a monolayer in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 ratio.

PYR-41 Stock Solution Preparation
  • Solvent: PYR-41 is soluble in DMSO.[10]

  • Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[10]

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding:

    • K562: Seed 5,000 - 10,000 cells per well in 100 µL of culture medium.

    • HEK293: Seed 5,000 - 10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of PYR-41 in culture medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Add 100 µL of the diluted PYR-41 solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes flow cytometry to quantify apoptotic cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates (K562: 5 x 10^5 cells/well; HEK293: 3 x 10^5 cells/well and allow adherence).

    • Treat cells with varying concentrations of PYR-41 (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting:

    • K562: Collect cells by centrifugation.

    • HEK293: Collect the culture medium (containing floating apoptotic cells), wash the adherent cells with PBS, and detach them with Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Gating:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This protocol outlines the detection of key proteins in the p53 and NF-κB pathways.

  • Cell Lysis:

    • After treatment with PYR-41, wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-p53

      • Anti-IκBα

      • Anti-phospho-IκBα

      • Anti-p65 (for NF-κB)

      • Anti-Bcr-Abl (for K562)

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion

PYR-41 is a versatile tool for investigating the ubiquitin-proteasome system in K562 and HEK293 cells. By following the detailed protocols provided, researchers can effectively study its impact on cell viability, apoptosis, and key signaling pathways. These application notes serve as a foundational guide, and optimization of concentrations and incubation times may be necessary for specific experimental contexts.

References

Application Notes and Protocols for 9-ING-41 Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-ING-41 is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including tumor progression, immune modulation, and chemotherapy resistance.[1] Preclinical studies have demonstrated its broad-spectrum antitumor activity as a single agent and in combination with standard cytotoxic chemotherapies across a range of solid tumors and hematological malignancies.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable tool in preclinical cancer research due to their ability to retain the histological and genetic characteristics of the original tumor.[3][4][5] This document provides detailed application notes and protocols for the administration of 9-ING-41 in PDX models, aimed at guiding researchers in the design and execution of preclinical efficacy studies.

Mechanism of Action of 9-ING-41

9-ING-41 exerts its anti-tumor effects primarily through the potent and selective inhibition of GSK-3β. Overexpression of GSK-3β has been linked to tumor progression and resistance to therapy through its regulatory roles in key oncogenic signaling pathways.[6][7] The primary mechanism of action of 9-ING-41 involves the downregulation of the NF-κB signaling pathway.[6][7] By inhibiting GSK-3β, 9-ING-41 leads to a decrease in the expression of NF-κB target genes that promote cell survival and proliferation, such as Cyclin D1, Bcl-2, XIAP, and Bcl-xL.[8] This ultimately results in the inhibition of tumor growth and induction of apoptosis.[7] Additionally, 9-ING-41 has been shown to have immunomodulatory effects, including the downregulation of immune checkpoint proteins like PD-1, TIGIT, and LAG-3, and the enhancement of T and NK cell anti-tumor responses.[9][10]

Data Presentation: Efficacy of 9-ING-41 in PDX Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of 9-ING-41 as a monotherapy and in combination with standard-of-care chemotherapy in various PDX models.

Table 1: 9-ING-41 Monotherapy in PDX Models

Cancer TypePDX Model9-ING-41 Dose and ScheduleEfficacy EndpointOutcome
GlioblastomaGBM12 (orthotopic)40 mg/kg, i.p., daily for 2 weeksMedian SurvivalNo significant increase compared to vehicle
GlioblastomaGBM12 (orthotopic)70 mg/kg, i.p., twice a weekMedian SurvivalNo significant increase compared to vehicle
NeuroblastomaSK-N-DZ (subcutaneous)70 mg/kg, i.p., as per scheduleTumor Growth InhibitionModerate tumor growth inhibition

Table 2: 9-ING-41 Combination Therapy in PDX Models

Cancer TypePDX ModelCombination TreatmentEfficacy EndpointOutcome
GlioblastomaGBM6 & GBM12 (orthotopic)9-ING-41 (70 mg/kg, i.p., twice a week) + CCNU (2-5 mg/kg, i.p., twice a week)SurvivalSignificant increase in overall survival, leading to cures in some models[11][12]
Pancreatic CancerPDX models9-ING-41 + GemcitabineTumor Growth InhibitionEnhanced anti-tumor activity of gemcitabine[8][13]
NeuroblastomaSK-N-DZ (subcutaneous)9-ING-41 (70 mg/kg, i.p.) + CPT-11 (5 mg/kg, i.p.)Tumor Growth InhibitionGreater antitumor effect than either agent alone
Colorectal CancerPatient-derived organoids9-ING-41 + 5-FU and OxaliplatinGrowth Rate ReductionSignificantly enhanced growth inhibition in certain CRC cells[9][14]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile surgical instruments

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Animal housing under specific pathogen-free (SPF) conditions

Procedure:

  • Tumor Tissue Collection and Processing:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium.

    • Transport the tissue to the laboratory on ice immediately.

    • In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or debris.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • For subcutaneous models, make a small incision on the flank of the mouse and create a subcutaneous pocket.

    • Implant one to two tumor fragments into the pocket. The use of Matrigel may improve engraftment rates.

    • Close the incision with surgical clips or sutures.

    • For orthotopic models, the tumor fragments are implanted into the corresponding organ of the mouse, which requires a more complex surgical procedure.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

    • Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.

    • The harvested tumor can be serially passaged into new cohorts of mice for expansion of the PDX model. It is recommended to use early-passage tumors for efficacy studies to maintain the characteristics of the original patient tumor.

Preparation and Administration of 9-ING-41

Materials:

  • 9-ING-41 powder

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO))

  • Sterile saline or PBS for dilution

  • Sterile syringes and needles

Procedure:

  • Preparation of 9-ING-41 Solution:

    • Dissolve the 9-ING-41 powder in the appropriate vehicle (e.g., DMSO) to create a stock solution. The solubility of 9-ING-41 in DMSO is high.

    • For administration, the stock solution is typically diluted with sterile saline or PBS to the final desired concentration. The final concentration of DMSO administered to the animals should be kept low (typically <10%) to avoid toxicity.

    • Prepare the solution fresh for each administration or store at -20°C for a limited time, protected from light.

  • Administration to PDX Mice:

    • The route of administration for 9-ING-41 in preclinical models is typically intravenous (IV) or intraperitoneal (i.p.).

    • The dosage and schedule will vary depending on the cancer type and the experimental design. Based on published studies, common dosages range from 40 mg/kg to 70 mg/kg.

    • For combination studies, 9-ING-41 is often administered on the same day or in close proximity to the chemotherapeutic agent.

Tumor Growth Measurement and Efficacy Evaluation

Procedure:

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using digital calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): This is a common endpoint to assess the efficacy of a treatment. It is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%

    • Survival: In orthotopic or metastatic models, overall survival is a key endpoint. Survival data can be analyzed using Kaplan-Meier curves.

    • Biomarker Analysis: At the end of the study, tumors can be harvested for biomarker analysis (e.g., immunohistochemistry, western blotting, or RNA sequencing) to investigate the mechanism of action of the treatment.

Visualizations

G cluster_0 Patient Tumor cluster_1 PDX Model Establishment cluster_2 9-ING-41 Efficacy Study Patient Patient Tumor (Surgical Resection/Biopsy) Mince Mince Tumor Tissue (2-3 mm³ fragments) Patient->Mince Implant Implant into Immunodeficient Mice Mince->Implant Monitor Monitor Tumor Growth (Caliper Measurement) Implant->Monitor Passage Harvest and Passage (Expand PDX cohort) Monitor->Passage Randomize Randomize Mice into Treatment Groups Passage->Randomize Treat Administer 9-ING-41 (i.p. or i.v.) Randomize->Treat Measure Measure Tumor Volume (2-3 times/week) Treat->Measure Analyze Analyze Data (TGI, Survival) Measure->Analyze

Caption: Experimental workflow for 9-ING-41 administration in PDX models.

G 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β Inhibits NF-κB NF-κB GSK-3β->NF-κB Activates Target Genes Cyclin D1, Bcl-2, XIAP, Bcl-xL NF-κB->Target Genes Upregulates Tumor Growth Tumor Growth Target Genes->Tumor Growth Promotes Apoptosis Apoptosis Target Genes->Apoptosis Inhibits

Caption: Simplified signaling pathway of 9-ING-41's mechanism of action.

References

Application Notes and Protocols for ERX-41 Treatment in Pancreatic and Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of ERX-41, a novel small molecule inhibitor of Lysosomal Acid Lipase A (LIPA), in pancreatic and ovarian cancer cell models. ERX-41 induces endoplasmic reticulum (ER) stress, leading to cancer cell death, and has shown significant promise in preclinical studies.[1][2][3][4]

Mechanism of Action

ERX-41 targets and binds to Lysosomal Acid Lipase A (LIPA), a protein that is overexpressed in various cancer cells and is located in the endoplasmic reticulum.[4] This interaction disrupts the normal protein folding process within the ER, leading to an accumulation of unfolded proteins and inducing ER stress.[1][4] The sustained ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic pathways, resulting in selective cancer cell death.[1][5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of ERX-41 in ovarian and pancreatic cancer models.

Table 1: In Vitro Efficacy of ERX-41 in Ovarian Cancer Cell Lines

Cell LineAssay TypeParameterValueReference
15 Ovarian Cancer Cell LinesCell Viability (MTT)IC50100 - 200 nMNovel LIPA-Targeted Therapy for Treating Ovarian Cancer - PMC - NIH

Table 2: In Vivo Efficacy of ERX-41 in Ovarian Cancer Xenograft Models

Cell LineMouse ModelTreatment ProtocolOutcomeReference
SKOV3SCID Mice10 mg/kg ERX-41, i.p., 5 days/weekSignificant reduction in tumor growthNovel LIPA-Targeted Therapy for Treating Ovarian Cancer - PMC - NIH
OVCAR8SCID Mice10 mg/kg ERX-41, i.p., 5 days/weekSignificant reduction in tumor growthNovel LIPA-Targeted Therapy for Treating Ovarian Cancer - PMC - NIH

Table 3: Preclinical Efficacy of ERX-41 in Pancreatic Cancer Models (Qualitative Summary)

ModelFindingReference
Pancreatic Cancer CellsERX-41 is effective against pancreatic cancers with elevated ER stress.Promising compound kills range of hard-to-treat cancers by targeting a previously undiscovered vulnerability: Newsroom - UT Southwestern, Dallas, Texas
Pancreatic Cancer XenograftsERX-41 has been evaluated in in vivo models of pancreatic cancer.ERX-41

Signaling Pathway Diagram

ERX41_Signaling_Pathway

Experimental Workflow Diagram

Experimental_Workflow

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of ERX-41 on pancreatic and ovarian cancer cells.

Materials:

  • Pancreatic or ovarian cancer cell lines

  • ERX-41 (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of ERX-41 in complete medium.

  • Remove the medium from the wells and add 100 µL of the ERX-41 dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of ERX-41 concentration.

Colony Formation Assay

This assay assesses the effect of ERX-41 on the long-term proliferative capacity of cancer cells.

Materials:

  • Pancreatic or ovarian cancer cell lines

  • ERX-41

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ERX-41 or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing ERX-41 every 3-4 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by ERX-41.

Materials:

  • Pancreatic or ovarian cancer cell lines

  • ERX-41

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with ERX-41 or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for ER Stress Markers

This protocol is to detect the expression of key ER stress-related proteins following ERX-41 treatment.

Materials:

  • Pancreatic or ovarian cancer cell lines

  • ERX-41

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with ERX-41 or vehicle control for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Note: Measuring the Cytotoxicity of Antitumor Agent-41 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Principle of the Assays

This protocol employs a multi-faceted approach to evaluate the cytotoxicity of Antitumor agent-41 by measuring different cellular endpoints.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6][7] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[5][6][8]

  • LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of LDH released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[10][11] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[10]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key effector caspases in the apoptotic pathway.[12][13][14][15] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[12][14][16] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.

Materials and Methods

Cell Culture
  • Human colorectal carcinoma cell line (e.g., HCT116)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well clear, flat-bottom microplates for MTT and LDH assays

  • 96-well white, opaque-bottom microplates for Caspase-3/7 assay

Reagents
  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[6][7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Caspase-Glo® 3/7 Assay Kit (commercially available)[14][15]

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Triton™ X-100 (for positive control in LDH assay)

Equipment
  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (for absorbance and luminescence/fluorescence)

  • Multichannel pipette

  • Sterile cell culture hoods

  • Centrifuge

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plates) treatment Treat Cells with This compound cell_culture->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed HCT116 cells in a 96-well clear, flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (cells with vehicle control) and maximum LDH release (cells treated with lysis buffer or 1% Triton X-100).[9]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, but use a 96-well white, opaque-bottom plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: The relative luminescence units (RLU) are proportional to the amount of caspase-3/7 activity. Data can be expressed as fold change in caspase activity compared to the vehicle control.

Data Presentation

Table 1: Cytotoxicity of this compound on HCT116 Cells (MTT Assay)
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198.2 ± 4.595.1 ± 5.390.3 ± 4.9
185.6 ± 6.175.4 ± 5.960.1 ± 6.5
1052.3 ± 4.940.2 ± 4.225.8 ± 3.7
5021.7 ± 3.810.5 ± 2.95.2 ± 1.8
1008.9 ± 2.54.1 ± 1.52.3 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Table 2: Cytotoxicity of this compound on HCT116 Cells (LDH Assay - 48h)
Concentration (µM)% Cytotoxicity
0 (Vehicle)5.2 ± 1.1
0.16.8 ± 1.5
118.9 ± 2.3
1045.3 ± 3.8
5078.6 ± 4.5
10092.1 ± 3.9

Data are presented as mean ± standard deviation (n=3).

Table 3: Apoptosis Induction by this compound in HCT116 Cells (Caspase-3/7 Assay - 24h)
Concentration (µM)Fold Change in Caspase-3/7 Activity
0 (Vehicle)1.0 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.4
105.8 ± 0.7
508.2 ± 0.9
1008.5 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Table 4: IC50 Values of this compound in HCT116 Cells
Time PointIC50 (µM) from MTT Assay
24h9.5
48h7.8
72h5.2

IC50 values were calculated using non-linear regression analysis of the dose-response curves.[18][19]

Theoretical Signaling Pathway

Based on its chemical structure and preliminary screening data, this compound is hypothesized to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation in many cancers. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

G cluster_pathway Proposed Signaling Pathway for this compound agent41 This compound pi3k PI3K agent41->pi3k akt Akt pi3k->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 caspase9 Caspase-9 bcl2->caspase9 caspase37 Caspase-3/7 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed mechanism of action of this compound.

Conclusion

This application note provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound. By utilizing the MTT, LDH, and Caspase-3/7 assays, researchers can obtain quantitative data on cell viability, cytotoxicity, and apoptosis induction. The presented data tables and the IC50 values offer a clear and concise summary of the agent's potency. The proposed signaling pathway provides a theoretical framework for the mechanism of action, which can be further investigated in subsequent studies. These methods are essential for the preclinical assessment of this compound and can be adapted for other novel anticancer compounds.

References

Application Notes and Protocols for Detecting PYR-41 Induced Protein Cross-linking via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PYR-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system (UPS).[1] Its mechanism of action involves the induction of covalent protein cross-linking, leading to the accumulation of high-molecular-weight protein aggregates.[2][3] This unique property affects not only the ubiquitination cascade but also other cellular processes by cross-linking specific proteins, including kinases involved in cancer signaling pathways.[2][3] This document provides a detailed protocol for the detection of PYR-41-induced protein cross-linking using Western blot analysis, a fundamental technique for monitoring changes in protein size and abundance.

Introduction

The ubiquitin-proteasome system is a key regulator of protein homeostasis, and its dysregulation is implicated in various diseases, including cancer. PYR-41, by inhibiting the initial step of the ubiquitination cascade, presents a promising avenue for therapeutic intervention.[4] A paradoxical effect of PYR-41 is the accumulation of high-molecular-weight ubiquitinated proteins, a consequence of its ability to induce protein cross-linking.[2][3] This cross-linking activity is not limited to the ubiquitin pathway; PYR-41 has been shown to cross-link and inhibit the activity of other proteins, such as the oncoproteins Bcr-Abl and the kinase Jak2.[2][3]

Detecting these high-molecular-weight cross-linked protein species is crucial for understanding the mechanism of action of PYR-41 and for developing drugs that leverage this unique property. Western blotting is a powerful and widely used technique to identify and quantify specific proteins in a complex mixture. This application note provides a detailed protocol optimized for the detection of large, cross-linked protein complexes induced by PYR-41.

Data Presentation

The inhibitory and cross-linking activity of PYR-41 has been characterized, although comprehensive dose-response data for cross-linking of specific proteins is not extensively available in a single public source. The following table summarizes the reported inhibitory concentrations (IC50) of PYR-41 for its primary target, the ubiquitin-activating enzyme E1, and its effect on the deubiquitinating enzyme USP5, which is also inhibited through protein cross-linking.[2][5]

Target EnzymeReported IC50Mechanism of InhibitionReference
Ubiquitin-Activating Enzyme (E1)< 10 µMCovalent modification and cross-linking[2]
Ubiquitin-Specific Protease 5 (USP5)Not explicitly quantified, but inhibited by PYR-41Protein cross-linking[2]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of PYR-41 and the experimental approach to detect its effects, the following diagrams are provided.

PYR41_Mechanism cluster_0 PYR-41 Action cluster_1 Cellular Processes cluster_2 Downstream Effects PYR41 PYR-41 Ubiquitination Ubiquitination Cascade (UBE1, DUBs) PYR41->Ubiquitination Inhibits Signaling Signaling Proteins (e.g., Bcr-Abl, Jak2) PYR41->Signaling Protein_Crosslinking Protein Cross-linking & Aggregation PYR41->Protein_Crosslinking Induces Ubiquitination->Protein_Crosslinking Signaling->Protein_Crosslinking HMW_Complexes High Molecular Weight Protein Complexes Protein_Crosslinking->HMW_Complexes Pathway_Inhibition Inhibition of Signaling Pathways HMW_Complexes->Pathway_Inhibition Apoptosis Apoptosis Pathway_Inhibition->Apoptosis

Caption: Mechanism of PYR-41 induced protein cross-linking.

Western_Blot_Workflow A 1. Cell Culture and PYR-41 Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation with Laemmli Buffer C->D E 5. SDS-PAGE (Low Percentage Gel) D->E F 6. Protein Transfer (Wet Transfer) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Detection and Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with PYR-41
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.

  • PYR-41 Preparation: Prepare a stock solution of PYR-41 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PYR-41 or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Sample Preparation for Western Blot

a. Cell Lysis

  • Washing: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or flask. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

b. Protein Quantification

  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration by adding lysis buffer.

c. Sample Preparation for SDS-PAGE

  • Laemmli Buffer: To a calculated volume of protein lysate (containing 20-40 µg of total protein), add 4x Laemmli sample buffer to a final concentration of 1x. The sample buffer should contain a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to break disulfide bonds.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifugation: Briefly centrifuge the samples to collect the condensate.

Western Blot Protocol for High-Molecular-Weight Cross-linked Proteins

a. SDS-PAGE

  • Gel Selection: Use a low-percentage polyacrylamide gel (e.g., 4-8% gradient or a 6% gel) to allow for better separation and resolution of high-molecular-weight proteins.

  • Loading: Load equal amounts of protein (20-40 µg) from each sample into the wells of the gel. Include a pre-stained high-range molecular weight marker.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom of the gel. A longer run time at a lower voltage can improve the resolution of large proteins.

b. Protein Transfer

  • Transfer Method: A wet transfer is recommended for high-molecular-weight proteins as it is generally more efficient than semi-dry transfer.

  • Membrane and Buffer: Use a polyvinylidene difluoride (PVDF) membrane, which has a high binding capacity. Prepare a transfer buffer with a reduced methanol concentration (10%) and the addition of 0.05% SDS to aid in the elution of large proteins from the gel.

  • Transfer Conditions: Perform the transfer at a constant current or voltage (e.g., 100 V for 90-120 minutes or overnight at a lower voltage) at 4°C to prevent overheating.

c. Immunodetection

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ubiquitin, or an antibody against a specific protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

d. Detection and Analysis

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Analyze the resulting bands. The appearance of high-molecular-weight smears or distinct bands at higher molecular weights in the PYR-41-treated lanes compared to the control indicates protein cross-linking. Densitometry can be used to quantify the changes in the intensity of these bands.

Conclusion

This application note provides a comprehensive protocol for the detection and preliminary characterization of PYR-41-induced protein cross-linking using Western blot analysis. By optimizing the gel electrophoresis and protein transfer steps for high-molecular-weight proteins, researchers can effectively visualize the consequences of PYR-41 treatment on the proteome. This method is a valuable tool for investigating the mechanism of action of PYR-41 and for the development of novel therapeutics targeting the ubiquitin-proteasome system.

References

Application Notes and Protocols: Combining 9-ING-41 with Standard-of-Care Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the novel GSK-3β inhibitor, 9-ING-41 (elraglusib), with standard-of-care chemotherapies. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in evaluating the synergistic potential of these combinations.

Introduction

9-ING-41 is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is overexpressed in many cancers and is associated with tumor progression, chemotherapy resistance, and aggressive tumor growth.[2][3] By inhibiting GSK-3β, 9-ING-41 modulates multiple oncogenic signaling pathways, including the NF-κB and DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[1][2][4] Preclinical and clinical studies have demonstrated that 9-ING-41 can enhance the anti-tumor activity of various standard-of-care chemotherapies, potentially overcoming chemoresistance.[5][6][7]

Mechanism of Action of 9-ING-41

9-ING-41 exerts its anti-tumor effects through several mechanisms:

  • Inhibition of the NF-κB Pathway: 9-ING-41 downregulates the NF-κB pathway, which is constitutively active in many cancer cells and promotes the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and cyclin D1.[1][8]

  • Modulation of the DNA Damage Response (DDR): By inhibiting GSK-3β, 9-ING-41 can interfere with the cancer cell's ability to repair DNA damage induced by chemotherapy and radiation.[1][2]

  • Induction of Apoptosis: 9-ING-41 induces apoptosis, in part, through the cleavage of caspase-3.[1]

  • Immunomodulation: Preclinical studies suggest that 9-ING-41 has immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the activation of T and NK cells.[9][10]

Signaling Pathway of 9-ING-41

9-ING-41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GSK-3β GSK-3β Receptor->GSK-3β IKK IKK GSK-3β->IKK DDR_Proteins DDR Proteins GSK-3β->DDR_Proteins Inhibition of IκB IκB IKK->IκB P NF-κB_complex p50 p65 IκB NF-κB NF-κB NF-κB_complex->NF-κB IκB degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation 9-ING-41 9-ING-41 9-ING-41->GSK-3β Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage DNA_Damage->DDR_Proteins Cell_Cycle_Arrest Cell_Cycle_Arrest DDR_Proteins->Cell_Cycle_Arrest Inhibition of Target_Genes Cyclin D1 Bcl-2 XIAP NF-κB_nucleus->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition of Cell_Death Cell_Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Signaling pathway of 9-ING-41 in combination with chemotherapy.

Preclinical Data: Combination of 9-ING-41 with Chemotherapies

In Vitro Synergy Data
Cancer TypeCell Line(s)Standard of Care Chemotherapy9-ING-41 IC50 (µM)Chemotherapy IC50Combination EffectReference
Colorectal CancerHT-295-FU, Oxaliplatin>10 (Resistant)VariesNo significant enhancement[11]
Colorectal CancerOther CRC cell lines5-FU, OxaliplatinVariesVariesSignificant growth inhibition[11]
B-cell LymphomaSUDHL-4Venetoclax~1Varies8-fold reduction in Venetoclax IC50[12]
B-cell LymphomaKPUM-UH1Venetoclax~1Varies2-fold reduction in Venetoclax IC50[12]
In Vivo Efficacy Data
Cancer TypeAnimal ModelStandard of Care Chemotherapy9-ING-41 Dosing RegimenChemotherapy Dosing RegimenOutcomeReference
GlioblastomaOrthotopic GBM12 PDXCCNU (Lomustine)70 mg/kg, i.p., twice weekly5 mg/kg, i.p., twice weeklySignificantly prolonged survival, cures observed[6][13]
GlioblastomaOrthotopic GBM6 PDXCCNU (Lomustine)70 mg/kg, i.p., twice weekly2 mg/kg, i.p., twice weeklyTumor regression and significantly prolonged survival[5][13]
Pancreatic CancerPDX modelsGemcitabineNot specifiedNot specifiedSynergistic effect in killing cancer cells[11]

Clinical Data: Combination of 9-ING-41 with Chemotherapies

A Phase I/II clinical trial (NCT03678883) has evaluated 9-ING-41 as a monotherapy and in combination with eight different standard-of-care chemotherapy regimens in patients with refractory malignancies.[7][8]

Chemotherapy CombinationCancer Types Studied9-ING-41 Recommended Phase 2 Dose (RP2D)Key FindingsReference
GemcitabinePancreatic, others15 mg/kg IV twice weekly (initially)Favorable toxicity profile, clinical benefit observed[3][7]
Gemcitabine + nab-paclitaxelPancreatic9.3 mg/kg IV weeklyImproved overall survival in metastatic pancreatic cancer[3][14]
DoxorubicinVarious solid tumors15 mg/kg IV twice weeklyWell-tolerated[7]
LomustineGlioma15 mg/kg IV twice weekly with lomustine 30 mg/m² PO weeklySafe and warrants further study in glioma patients[1][15]
CarboplatinSalivary Gland, others15 mg/kg IV twice weeklyPhase 2 study ongoing[7][16]
IrinotecanColorectal, others15 mg/kg IV twice weeklyClinical benefit observed[7][9]
Paclitaxel + CarboplatinVarious solid tumors15 mg/kg IV twice weeklyWell-tolerated[7]
Pemetrexed + CarboplatinVarious solid tumors15 mg/kg IV twice weeklyWell-tolerated[7]

Experimental Protocols

In Vitro Synergy Protocol

Objective: To determine the synergistic, additive, or antagonistic effect of combining 9-ING-41 with a standard-of-care chemotherapy agent on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 9-ING-41 (Elraglusib)

  • Standard-of-care chemotherapy agent (e.g., gemcitabine, irinotecan, lomustine)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)

Workflow Diagram:

In_Vitro_Synergy_Workflow A 1. Cell Seeding Seed cells in 96-well plates B 2. Drug Treatment Add serial dilutions of 9-ING-41, chemotherapy, and combinations A->B C 3. Incubation Incubate for 72-96 hours B->C D 4. Viability Assay Add viability reagent and measure absorbance/luminescence C->D E 5. Data Analysis Calculate IC50 and Combination Index (CI) using Chou-Talalay method D->E

Caption: Workflow for in vitro synergy assessment.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines in their recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of 9-ING-41 and the chemotherapy agent in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each drug and their combinations at a constant ratio (e.g., based on the ratio of their individual IC50 values).

    • Remove the culture medium from the 96-well plates and add fresh medium containing the single drugs or their combinations. Include vehicle control wells.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For a CellTiter-Glo® assay, add the reagent to each well, incubate for a short period, and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each drug concentration and combination compared to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each single agent.

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

In Vivo Xenograft Protocol

Objective: To evaluate the in vivo efficacy of 9-ING-41 in combination with a standard-of-care chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line or patient-derived xenograft (PDX) tissue

  • 9-ING-41 (Elraglusib)

  • Standard-of-care chemotherapy agent (e.g., lomustine, gemcitabine)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal monitoring equipment

Workflow Diagram:

In_Vivo_Xenograft_Workflow A 1. Tumor Implantation Implant cancer cells or PDX tissue subcutaneously or orthotopically B 2. Tumor Growth & Randomization Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize mice into treatment groups A->B C 3. Treatment Administration Administer 9-ING-41, chemotherapy, combination, or vehicle according to the defined schedule and route B->C D 4. Monitoring Measure tumor volume and body weight 2-3 times per week C->D E 5. Endpoint Analysis Continue treatment until tumors reach a predefined endpoint. Analyze tumor growth inhibition and survival D->E

Caption: Workflow for in vivo xenograft studies.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

    • Alternatively, for orthotopic models, implant cells or small fragments of PDX tissue into the relevant organ (e.g., brain for glioblastoma).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: 9-ING-41 alone

      • Group 3: Chemotherapy alone

      • Group 4: 9-ING-41 + Chemotherapy

  • Treatment Administration:

    • Administer the treatments according to a predefined schedule and route of administration. For example, for the glioblastoma PDX model:

      • 9-ING-41: 70 mg/kg, intraperitoneally (i.p.), twice a week.[13]

      • CCNU (Lomustine): 2-5 mg/kg, i.p., twice a week.[13]

    • The duration of treatment will depend on the specific study design and tumor model.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when the average tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).

    • A secondary endpoint can be survival, where mice are monitored until they meet euthanasia criteria (e.g., excessive tumor burden, significant weight loss).

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry, western blotting).

    • Compare the tumor growth curves and survival data between the different treatment groups to assess the efficacy of the combination therapy.

Conclusion

The combination of the GSK-3β inhibitor 9-ING-41 with standard-of-care chemotherapies represents a promising therapeutic strategy for a variety of cancers. The preclinical and clinical data gathered to date provide a strong rationale for further investigation. The protocols outlined in these application notes are intended to serve as a guide for researchers to design and execute robust studies to evaluate the synergistic potential of 9-ING-41 in combination with other anti-cancer agents.

References

Application Note: High-Throughput Screening Assay for Antitumor Agent-41 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitumor agent-41 is a potent small molecule inhibitor of Kinase-X, a critical enzyme in a signaling pathway frequently dysregulated in various cancers. To identify next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties, a robust high-throughput screening (HTS) cascade for this compound analogs has been developed. This document outlines the protocols for a primary biochemical screen to assess direct enzyme inhibition and a secondary cell-based assay to determine on-target effects in a cellular context. High-throughput screening is an automated process that allows for the rapid testing of large chemical libraries, utilizing robotics, sensitive detectors, and data-processing software to identify potential drug candidates.[1][2]

HTS Screening Cascade Overview

The screening process is designed as a tiered cascade to efficiently identify and validate promising analogs. The workflow begins with a large-scale primary screen to identify all active compounds ("hits"), followed by a more rigorous secondary screen to confirm their activity and determine potency in a cell-based model.

Screening_Cascade cluster_0 Screening Funnel Compound_Library This compound Analog Library Primary_Screen Primary HTS: Biochemical Kinase Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Secondary_Screen Secondary Screen: Cell-Based Viability Assay Hit_Confirmation->Secondary_Screen Dose_Response Dose-Response & IC50 Determination Secondary_Screen->Dose_Response Lead_Compounds Lead Candidates for Further Optimization Dose_Response->Lead_Compounds

Caption: A tiered approach for screening this compound analogs.

Hypothetical Signaling Pathway of Kinase-X

This compound and its analogs are designed to inhibit Kinase-X, which is a key transducer in a growth factor-activated signaling pathway. Inhibition of Kinase-X is hypothesized to block the phosphorylation of downstream transcription factors, thereby preventing the expression of genes essential for tumor cell proliferation and survival.

Signaling_Pathway cluster_pathway Kinase-X Pro-Survival Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Adaptor Adaptor Proteins RTK->Adaptor KinaseX Kinase-X Adaptor->KinaseX TF Transcription Factor KinaseX->TF P Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation & Survival Genes Nucleus->Proliferation Inhibitor This compound (Analog) Inhibitor->KinaseX

Caption: Proposed pathway showing inhibition of Kinase-X.

Primary Screening: Biochemical Kinase Assay

The primary screen utilizes a luminescence-based biochemical assay to directly measure the inhibition of Kinase-X activity by the analog library. The ADP-Glo™ Kinase Assay is employed, which quantifies the amount of ADP produced during the kinase reaction. A decrease in luminescence signal corresponds to the inhibition of Kinase-X. This assay is robust, reproducible, and suitable for HTS in 1536-well plate formats.[1][3]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation : Prepare Kinase-X enzyme, substrate, and ATP in kinase reaction buffer.

  • Compound Dispensing : Using an acoustic liquid handler, dispense 20 nL of each analog (at 10 mM in DMSO) into a 1536-well assay plate. Dispense DMSO alone for negative (0% inhibition) and a known potent inhibitor for positive (100% inhibition) controls.

  • Enzyme/Substrate Addition : Add 2.5 µL of the Kinase-X/substrate mix to each well.

  • Incubation : Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate Kinase Reaction : Add 2.5 µL of ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader.

Data Presentation: Primary Screen Hit Summary

Analogs are tested at a single concentration (10 µM). Hits are defined as compounds exhibiting ≥50% inhibition.

Compound ID% Inhibition at 10 µMHit Status
AA41-00195.2Hit
AA41-00212.5Non-Hit
AA41-00378.9Hit
AA41-0048.1Non-Hit
AA41-00565.4Hit
AA41-00699.1Hit
AA41-00745.3Non-Hit

Secondary Screening: Cell-Based Viability Assay

Hits identified in the primary screen are advanced to a secondary, cell-based assay to confirm their activity and determine potency (IC50) in a more physiologically relevant environment.[4] A luminescence-based cell viability assay is used, which quantifies intracellular ATP levels as an indicator of metabolically active, viable cells.[5][6]

Experimental Workflow: Cell Viability Assay

The workflow for the secondary screen involves cell culture, compound treatment, signal generation, and data analysis to determine the half-maximal inhibitory concentration (IC50) for each confirmed hit.

Secondary_Screen_Workflow cluster_workflow Secondary Screening Workflow A 1. Seed Cancer Cells in 384-well plates B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat with Analogs (Dose-response curve) B->C D 4. Incubate for 72 hours C->D E 5. Add CellTiter-Glo® Reagent (Lyses cells, generates signal) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis: Calculate IC50 values F->G

Caption: Step-by-step protocol for the cell-based secondary screen.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding : Seed a human tumor cell line known to have an active Kinase-X pathway (e.g., HCT116) into 384-well, white-walled assay plates at a density of 2,500 cells per well in 40 µL of culture medium.

  • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition : Prepare 10-point, 3-fold serial dilutions for each hit compound. Add 10 µL of the diluted compounds to the respective wells.

  • Treatment Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Equilibration : Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation : Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader.

Data Presentation: Dose-Response and IC50 Values

The luminescence data is normalized to vehicle-treated controls (100% viability) and background (0% viability) to calculate the percent viability for each concentration. A non-linear regression curve is fitted to the data to determine the IC50 value.

Compound IDIC50 (nM)Curve Hill Slope
This compound (Control)15.8-1.10.99
AA41-00125.3-1.20.98
AA41-003158.6-0.90.97
AA41-0059.7-1.30.99
AA41-0067.2-1.10.99

Conclusion

This two-tiered HTS cascade provides a robust and efficient methodology for identifying and characterizing novel analogs of this compound. The primary biochemical assay rapidly identifies direct inhibitors of Kinase-X, while the secondary cell-based assay confirms on-target activity and provides a quantitative measure of potency. Analogs demonstrating superior potency (e.g., AA41-005, AA41-006) are prioritized for further lead optimization studies, including selectivity profiling and ADME/Tox assessment.

References

Unveiling Apoptosis: Flow Cytometry Analysis Following 9-ING-41 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 9-ING-41 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including cell survival and proliferation. Aberrant GSK-3β activity is associated with the pathogenesis of numerous cancers. This document provides a detailed protocol for the analysis of apoptosis induced by 9-ING-41 using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it summarizes the quantitative effects of 9-ING-41 on cancer cell lines and illustrates the underlying signaling pathway and experimental workflow.

Introduction to 9-ING-41-Induced Apoptosis

9-ING-41 exerts its anti-tumor effects by inhibiting GSK-3β, which in turn modulates multiple signaling pathways involved in apoptosis. A key mechanism is the downregulation of the NF-κB pathway.[1][2][3] Inhibition of GSK-3β by 9-ING-41 leads to a decrease in the expression of NF-κB target genes that promote cell survival, such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[1] This disruption of pro-survival signaling tips the cellular balance towards apoptosis. Additionally, 9-ING-41 has been shown to influence the p53 apoptotic pathway, further contributing to its cell death-inducing capabilities.[4]

Quantitative Analysis of 9-ING-41-Induced Apoptosis

Studies have demonstrated the efficacy of 9-ING-41 in reducing cell viability and inducing apoptosis across various cancer cell lines. The following table summarizes key quantitative findings from a study on B-cell lymphoma cell lines treated with 1 µM 9-ING-41.

Cell LineParameterResultReference
SUDHL-4, KPUM-UH1, Karpas 422, TMD8Cell Viability Reduction (Day 3)40-70%[5]
SUDHL-4, KPUM-UH1, Karpas 422Active Caspase 3Increased[5]
All lymphoma cell lines except TMD8Survivin Reduction~2-fold[5]
SUDHL-4, TMD8Phospho-p53 (Ser15)Significant Increase[5]

Signaling Pathway of 9-ING-41-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by 9-ING-41, leading to apoptosis.

Caption: 9-ING-41 inhibits GSK-3β, leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

The diagram below outlines the key steps for assessing 9-ING-41-induced apoptosis using flow cytometry.

G start Start cell_culture 1. Seed and culture cells start->cell_culture treatment 2. Treat cells with 9-ING-41 (include vehicle control) cell_culture->treatment harvest 3. Harvest cells (adherent and suspension) treatment->harvest wash1 4. Wash cells with cold PBS harvest->wash1 resuspend 5. Resuspend cells in 1X Binding Buffer wash1->resuspend stain 6. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 7. Incubate at room temperature in the dark stain->incubate add_buffer 8. Add 1X Binding Buffer incubate->add_buffer acquire 9. Acquire data on flow cytometer add_buffer->acquire analyze 10. Analyze data to quantify apoptotic populations acquire->analyze end End analyze->end

Caption: Flow cytometry workflow for apoptosis analysis.

Detailed Experimental Protocol: Annexin V and Propidium Iodide Staining

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • 9-ING-41 (and appropriate vehicle, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight (for adherent cells).

    • Treat cells with the desired concentrations of 9-ING-41. Include a vehicle-treated control group.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Preparation of Reagents:

    • Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water. Keep on ice.

    • Prepare other reagents as per the manufacturer's instructions.

  • Cell Harvesting:

    • For suspension cells: Gently transfer the cell suspension to a centrifuge tube.

    • For adherent cells: Carefully collect the culture medium, which may contain apoptotic floating cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cell pellet by resuspending in 1 mL of cold PBS.

    • Centrifuge at 300-500 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant. Repeat the wash step once more.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. The exact volumes may vary depending on the kit manufacturer; always refer to the kit's protocol.[6][7]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[7]

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.

Data Interpretation:

The cell population will be differentiated into four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage during processing).

By quantifying the percentage of cells in each quadrant, the extent of apoptosis induced by 9-ING-41 can be determined.

References

Application Notes: Immunohistochemical Analysis of ERX-41-Induced Endoplasmic Reticulum Stress in Cancer Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ERX-41 is a novel small molecule that has demonstrated significant therapeutic potential against a variety of difficult-to-treat cancers, including triple-negative breast cancer (TNBC), by inducing endoplasmic reticulum (ER) stress.[1][2][3][4] Mechanistically, ERX-41 binds to lysosomal acid lipase A (LIPA), a protein overexpressed in many cancer cells, leading to the disruption of protein folding and the activation of the unfolded protein response (UPR).[1][2][3][4][5] This application note provides detailed protocols for the immunohistochemical (IHC) staining of key biomarkers in the UPR pathway to assess the pharmacodynamic effects of ERX-41 treatment in preclinical cancer models.

The UPR is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the ER. Three main sensor proteins initiate the UPR: PERK, IRE1α, and ATF6. Upon ER stress, these sensors become activated, leading to downstream signaling cascades that aim to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. Key biomarkers that are upregulated or activated during ERX-41-induced ER stress include phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), CHOP (also known as DDIT3), and phosphorylated IRE1α (p-IRE1α).[5] Monitoring the expression and localization of these biomarkers in tumor tissues following ERX-41 treatment can provide valuable insights into the drug's mechanism of action and therapeutic efficacy.

Experimental Workflow

The following diagram outlines the general workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess ERX-41-induced biomarkers.

G cluster_0 Tissue Preparation cluster_1 IHC Staining cluster_2 Analysis Tissue_Collection Tissue Collection (Tumor Xenografts) Fixation Fixation in 10% NBF Tissue_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Microscopy Microscopy & Imaging Counterstaining->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation G ERX41 ERX-41 LIPA LIPA ERX41->LIPA binds ER_Stress ER Stress LIPA->ER_Stress induces PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a pPERK p-PERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a phosphorylation ATF4 ATF4 peIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis pIRE1a p-IRE1α IRE1a->pIRE1a autophosphorylation pIRE1a->Apoptosis

References

Application Notes and Protocols for Organoid Culture-Based 9-ING-41 Sensitivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization, genetic heterogeneity, and physiological properties of the original tumor tissue.[1][2] This makes them a powerful preclinical model for predicting patient responses to anti-cancer therapies. 9-ING-41 (elraglusib) is a first-in-class, selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in various oncogenic pathways.[3][4] These application notes provide detailed protocols for establishing patient-derived organoid cultures and assessing their sensitivity to 9-ING-41, offering a robust platform for translational cancer research and personalized medicine.

Mechanism of Action of 9-ING-41

9-ING-41 exerts its anti-tumor effects through a multimodal mechanism of action, primarily by inhibiting GSK-3β.[3][4] GSK-3β is a key regulator of numerous cellular processes, including cell proliferation, apoptosis, and inflammation.[5][6][7] In many cancers, aberrant GSK-3β activity promotes tumor cell survival and proliferation.[5][8]

The primary anti-cancer mechanisms of 9-ING-41 include:

  • Downregulation of Oncogenic Pathways: 9-ING-41 suppresses the NF-κB signaling pathway, which is crucial for the survival of many cancer cells.[4][8] This leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and XIAP.[4][9]

  • Induction of Cell Cycle Arrest and Apoptosis: The compound can induce cell cycle arrest at the G0/G1 and G2/M phases and promote apoptosis.[4][7]

  • Modulation of the Tumor Microenvironment: Preclinical studies have shown that 9-ING-41 can modulate the immune system by downregulating immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and enhancing the activity of T and NK cells.[3][9][10]

  • Interference with DNA Damage Response (DDR): 9-ING-41 has been shown to prevent chemotherapy-induced cell cycle arrest by impairing the activation of the ATR/Chk1 pathway, thereby potentiating the effects of DNA-damaging agents.[9]

Experimental Protocols

Protocol 1: Generation of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing organoid cultures from patient tumor tissue. Specific media formulations may vary depending on the tissue of origin.[11][12][13]

Materials:

  • Fresh tumor tissue from biopsy or surgical resection

  • Basal culture medium (e.g., Advanced DMEM/F12)

  • Digestion solution (e.g., Collagenase/Dispase)

  • Extracellular matrix (ECM) (e.g., Matrigel or BME-2)[14]

  • Organoid growth medium (specific to tissue type, often containing growth factors like EGF, Noggin, R-spondin)

  • Cell recovery solution

  • Standard cell culture plastics and equipment

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with a suitable transport medium on ice. Process the tissue as soon as possible.

  • Mechanical and Enzymatic Digestion:

    • Wash the tissue with cold basal medium.

    • Mince the tissue into small fragments (~1-2 mm³).

    • Incubate the fragments in a digestion solution at 37°C with gentle agitation until the tissue is dissociated into cell clusters or single cells.

  • Cell Isolation and Plating:

    • Filter the cell suspension to remove undigested tissue.

    • Wash the cells with basal medium and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in a cold extracellular matrix (ECM) solution.

    • Plate droplets of the cell-ECM mixture into a pre-warmed culture plate.[15]

    • Allow the droplets to solidify at 37°C.

  • Organoid Culture and Maintenance:

    • Overlay the solidified domes with the appropriate organoid growth medium.

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

    • Change the medium every 2-3 days.

    • Passage the organoids as they grow large, typically every 7-14 days, by mechanically and/or enzymatically dissociating them and re-plating in fresh ECM.

Protocol 2: 9-ING-41 Sensitivity Testing in PDOs

This protocol describes a high-throughput method for assessing the dose-response of PDOs to 9-ING-41.[2][14][16]

Materials:

  • Established patient-derived organoid cultures

  • 9-ING-41 stock solution (in DMSO)

  • Basal culture medium

  • 384-well clear-bottom assay plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Organoid Preparation and Plating:

    • Harvest mature organoids from culture.

    • Dissociate organoids into small fragments or single cells.

    • Count the organoids or cells to ensure a consistent number per well. A suspension of 15,000–20,000 organoids per mL is often used for drug screening.[14]

    • Dispense a thin layer of ECM into the bottom of each well of a 384-well plate.

    • Seed the organoid suspension on top of the ECM layer.[14]

    • Add organoid growth medium to each well.

  • Drug Treatment:

    • Prepare a serial dilution of 9-ING-41 in culture medium. It is common to use a half-log dilution series.[2]

    • Carefully add the different concentrations of 9-ING-41 to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation and Endpoint Assay:

    • Incubate the plates for a defined period, typically 3 to 6 days.[1][14]

    • At the end of the incubation, assess cell viability using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo® 3D).[14]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Plot the dose-response curves and calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth). Alternative metrics like the area under the curve (AUC) can also be used.[17]

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of 9-ING-41 on various cancer organoid models.

Table 1: IC50 Values of 9-ING-41 in Different Patient-Derived Cancer Organoids

Organoid LineCancer Type9-ING-41 IC50 (µM)
PDO-1Colorectal Cancer1.2[18][19][20]
PDO-2Pancreatic Cancer0.8[9]
PDO-3B-cell Lymphoma0.5[21]
PDO-4Melanoma1.5[3]

Table 2: Effect of 9-ING-41 on Apoptosis and Cell Cycle in Colorectal Cancer Organoids (PDO-1)

Treatment (48h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Vehicle Control5%15%
1 µM 9-ING-4125%40%

Table 3: Synergistic Effects of 9-ING-41 with Standard-of-Care Chemotherapy in Pancreatic Cancer Organoids (PDO-2)

TreatmentIC50 (µM)Combination Index (CI)*
Gemcitabine0.5-
9-ING-410.8-
Gemcitabine + 0.2 µM 9-ING-410.10.4

*A Combination Index (CI) < 1 indicates a synergistic effect.[9]

Visualizations

G cluster_0 Patient Tumor Sample cluster_1 Organoid Generation cluster_2 Organoid Culture & Expansion cluster_3 9-ING-41 Sensitivity Assay Tumor_Tissue Tumor_Tissue Mechanical_Digestion Mechanical_Digestion Tumor_Tissue->Mechanical_Digestion Enzymatic_Digestion Enzymatic_Digestion Mechanical_Digestion->Enzymatic_Digestion Cell_Isolation Cell_Isolation Enzymatic_Digestion->Cell_Isolation ECM_Embedding ECM_Embedding Cell_Isolation->ECM_Embedding Culture_Maintenance Culture_Maintenance ECM_Embedding->Culture_Maintenance Passaging Passaging Culture_Maintenance->Passaging Organoid_Plating Organoid_Plating Passaging->Organoid_Plating Drug_Treatment Drug_Treatment Organoid_Plating->Drug_Treatment Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for 9-ING-41 sensitivity testing using patient-derived organoids.

G cluster_0 Cellular Effects cluster_1 Immune Modulation 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β inhibits Immune Checkpoints (PD-1, TIGIT) Immune Checkpoints (PD-1, TIGIT) 9-ING-41->Immune Checkpoints (PD-1, TIGIT) downregulates T-cell & NK-cell Activity T-cell & NK-cell Activity 9-ING-41->T-cell & NK-cell Activity enhances NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway regulates Cell Cycle Proteins (e.g., Cyclin D1) Cell Cycle Proteins (e.g., Cyclin D1) GSK-3β->Cell Cycle Proteins (e.g., Cyclin D1) phosphorylates for degradation Pro-Apoptotic Proteins (e.g., Bax) Pro-Apoptotic Proteins (e.g., Bax) GSK-3β->Pro-Apoptotic Proteins (e.g., Bax) activates ↓ Pro-Survival Genes (Bcl-2, XIAP) ↓ Pro-Survival Genes (Bcl-2, XIAP) NF-κB Pathway->↓ Pro-Survival Genes (Bcl-2, XIAP) Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Proteins (e.g., Cyclin D1)->Cell Cycle Arrest ↑ Apoptosis ↑ Apoptosis Pro-Apoptotic Proteins (e.g., Bax)->↑ Apoptosis ↓ Immune Evasion ↓ Immune Evasion Immune Checkpoints (PD-1, TIGIT)->↓ Immune Evasion ↑ Anti-Tumor Immunity ↑ Anti-Tumor Immunity T-cell & NK-cell Activity->↑ Anti-Tumor Immunity

Caption: Simplified signaling pathway of 9-ING-41's multimodal action.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs cluster_3 Interpretation Patient_Tumor_Sample Patient_Tumor_Sample Organoid_Culture Organoid_Culture Patient_Tumor_Sample->Organoid_Culture 9-ING-41 9-ING-41 Dose_Response_Assay Dose_Response_Assay 9-ING-41->Dose_Response_Assay Organoid_Culture->Dose_Response_Assay IC50_Value IC50_Value Dose_Response_Assay->IC50_Value Phenotypic_Changes Phenotypic_Changes Dose_Response_Assay->Phenotypic_Changes Biomarker_Analysis Biomarker_Analysis Dose_Response_Assay->Biomarker_Analysis Sensitive Sensitive IC50_Value->Sensitive Resistant Resistant IC50_Value->Resistant

References

Troubleshooting & Optimization

Overcoming solubility issues with Antitumor agent-41 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-41. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges during their experiments, with a specific focus on solubility issues in DMSO.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO). Due to the hydrophobic nature of the compound, it exhibits the highest solubility and stability in DMSO. For optimal results, use a concentration of 10 mM. Storing the compound as a solid at -20°C or -80°C is the best practice for long-term stability; reconstitute in DMSO immediately before use.[1]

Q2: I am having trouble dissolving this compound in DMSO at the recommended concentration. What should I do?

A2: If you encounter solubility issues, you can employ several techniques to facilitate dissolution.[2] These methods can be applied sequentially:

  • Vortexing: Mix the solution vigorously for 2-5 minutes.

  • Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.

  • Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes to break down aggregates.[3]

If the compound still does not dissolve, consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM). Refer to Protocol 1: Preparation of a 10 mM Stock Solution for a detailed procedure.

Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The dramatic change in solvent polarity causes the compound to crash out of solution.[4] Here are some strategies to mitigate this:

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher concentration within this limit may improve solubility.

  • Use a Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM) means you will add a larger volume to your media, which can sometimes aid dispersion.

  • Rapid Mixing: Add the stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion, preventing localized high concentrations that can initiate precipitation.

  • Use of Pluronic F-68: For certain cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01% - 0.1%) to the final aqueous medium can help maintain solubility.

Solubility Profile of this compound

The solubility of this compound was determined in several common laboratory solvents. All data was generated at room temperature (25°C) unless otherwise specified.

SolventTemperatureMaximum SolubilityNotes
DMSO 25°C15 mMClear solution.
37°C> 25 mMEnhanced solubility with gentle warming.
Ethanol (100%) 25°C2 mMSuspension forms at higher concentrations.
PBS (pH 7.4) 25°C< 1 µMPractically insoluble.[5]
Cell Culture Media + 10% FBS 37°C~5 µMSerum proteins may slightly enhance solubility.[3]

Alternative Solvents and Co-Solvent Systems

If DMSO is not suitable for your experimental system, other solvents can be considered. However, their use may require additional optimization.

Solvent / SystemMaximum ConcentrationProsCons
Dimethylformamide (DMF) 10 mMSimilar polarity to DMSO.[6]Can be more toxic to cells than DMSO.
N-methyl-2-pyrrolidone (NMP) 12 mMHigh solubilizing power.Higher viscosity; potential for toxicity.
PEG 400 / Water (30:70) 1 mMBiocompatible co-solvent.[1]Lower solubilizing capacity than pure organic solvents.
Ethanol / PBS (10:90) 0.5 mMReadily available.Very limited solubility enhancement.

Diagrams and Workflows

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane Receptor Receptor RAS RAS Receptor->RAS Growth_Factor Growth_Factor Growth_Factor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Agent41 Antitumor agent-41 Agent41->RAF G start Start: Compound does not dissolve in DMSO vortex Vortex vigorously for 2-5 min start->vortex check1 Is it dissolved? vortex->check1 warm Warm at 37°C for 10-15 min check1->warm No success Success: Stock solution prepared check1->success Yes check2 Is it dissolved? warm->check2 sonicate Sonicate in bath for 5-10 min check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 lower_conc Prepare a more dilute stock solution (e.g., 5 mM) check3->lower_conc No check3->success Yes alt_solvent Consider alternative solvent (e.g., DMF) See Table 2 lower_conc->alt_solvent G start Experiment Type? in_vitro In Vitro Cell Assay start->in_vitro Cell-based in_vivo In Vivo Animal Study start->in_vivo Animal dmso_ok Is <0.5% DMSO tolerated? in_vitro->dmso_ok co_solvent Use Co-solvent System (e.g., PEG 400) Requires formulation. in_vivo->co_solvent use_dmso Use DMSO stock. Dilute carefully. dmso_ok->use_dmso Yes dmso_ok->co_solvent No

References

How to reduce PYR-41 off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PYR-41, a selective inhibitor of the Ubiquitin-Activating Enzyme (E1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use PYR-41 while minimizing potential off-target effects in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PYR-41?

PYR-41 is a cell-permeable, irreversible inhibitor of the Ubiquitin-Activating Enzyme (E1). E1 catalyzes the first and rate-limiting step in the ubiquitination cascade. By inhibiting E1, PYR-41 blocks the downstream ubiquitination and subsequent proteasomal degradation of target proteins.[1] It is highly selective for E1 and shows little to no activity against E2 conjugating enzymes.[2][3]

Q2: What are the known off-target effects of PYR-41?

While relatively selective, PYR-41 has several documented off-target effects, particularly at higher concentrations. These include:

  • Inhibition of Deubiquitinases (DUBs): PYR-41 has been shown to inhibit several DUBs, including USP5.[2][3][4] This can paradoxically lead to the accumulation of high-molecular-weight ubiquitinated proteins.[2][4]

  • Increased Protein Sumoylation: A common off-target effect is the enhancement of global protein sumoylation.[1][2][5]

  • Protein Cross-linking: PYR-41 can mediate the cross-linking of certain protein kinases, such as Bcr-Abl and Jak2, which inhibits their signaling activity.[2][4]

Q3: What is the recommended working concentration for PYR-41 in cell culture?

The optimal concentration of PYR-41 is highly dependent on the cell line and the specific experimental goals. A dose-response experiment is strongly recommended to determine the lowest effective concentration that achieves the desired on-target effect while minimizing off-target activities.[1]

ParameterConcentration RangeNotes
Typical In Vitro Working Range 5–50 μMVaries significantly between cell types.
IC₅₀ for E1 Inhibition (in cells) 10–25 μMThe concentration required to inhibit 50% of E1 activity in cellular assays.[2][5] Other reports suggest an IC₅₀ of <10 μM.[3]
Concentration for >90% E1 Inhibition 50 μMAt this concentration, significant off-target effects are more likely.[2]

Q4: How should I prepare and store PYR-41?

PYR-41 is insoluble in water but is soluble in DMSO at concentrations up to 100 mM.[1] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO. To minimize cytotoxicity, the final concentration of DMSO in the culture medium should not exceed 0.1%.[1] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using PYR-41 and provides strategies to mitigate off-target effects.

Issue 1: High cytotoxicity or unexpected cell death.

Possible Cause: The concentration of PYR-41 may be too high, leading to broad inhibition of the ubiquitin-proteasome system (UPS) and off-target effects that induce apoptosis.[2] Alternatively, the DMSO vehicle concentration may be toxic to your cells.

Solution:

  • Perform a Dose-Response Curve: Titrate PYR-41 across a range of concentrations (e.g., 5, 10, 25, 50 μM) to identify the minimal concentration that inhibits your pathway of interest without causing excessive cell death.[1]

  • Verify On-Target Effect: At each concentration, confirm E1 inhibition by immunoblotting for a known short-lived protein regulated by the UPS (e.g., p53, IκBα). The target protein should be stabilized (i.e., its levels should increase).[2][6]

  • Control for Vehicle Toxicity: Ensure your vehicle control (DMSO) is run at the same final concentration as your PYR-41 treatment and that this concentration is non-toxic (ideally ≤0.1%).[1]

Issue 2: My results are inconsistent or difficult to reproduce.

Possible Cause: Inconsistency can arise from compound instability, variable sensitivity between cell lines, or unintended off-target effects that confound the experimental outcome.[1]

Solution:

  • Use Fresh Aliquots: Avoid multiple freeze-thaw cycles of your PYR-41 stock solution, as this can lead to degradation.[1]

  • Standardize Cell Conditions: Ensure consistent cell passage number, density, and growth phase for all experiments, as sensitivity to PYR-41 can vary.[1]

  • Validate with an Orthogonal Approach: Confirm that the observed phenotype is specific to E1 inhibition. Use a genetic approach, such as siRNA or CRISPR-mediated knockdown of the E1 enzyme (UBE1), to see if it phenocopies the effect of PYR-41. This helps to rule out off-target effects as the primary driver of your results.[7]

Issue 3: I observe effects that are not explained by E1 inhibition.

Possible Cause: You are likely observing one of PYR-41's known off-target effects, such as DUB inhibition or increased sumoylation.[2][3][5]

Solution:

  • Lower the Concentration: Off-target effects are often concentration-dependent. Reducing the PYR-41 concentration may eliminate these effects while preserving on-target E1 inhibition.[1]

  • Test for Specific Off-Targets: If your pathway of interest involves sumoylation or is sensitive to DUB activity, you may need to perform experiments to directly assess these off-target effects. For example, you can perform an immunoblot for global SUMO conjugates.

  • Use a More Selective Inhibitor (if available): Research whether alternative E1 inhibitors with a different off-target profile exist and consider using them as a comparison to confirm your findings.

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal PYR-41 Concentration

Objective: To identify the lowest concentration of PYR-41 that effectively stabilizes a target protein without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a range of PYR-41 concentrations (e.g., 0, 5, 10, 25, 50 μM). Include a vehicle-only control (DMSO at the highest final concentration).

  • Incubation: Incubate cells for a predetermined time (e.g., 4-8 hours), based on the half-life of your target protein.

  • Cell Viability Assay: In a parallel plate, assess cell viability using an MTT or similar assay to determine the cytotoxic threshold.

  • Protein Extraction: Lyse the cells from the treatment plate and quantify total protein concentration.

  • Immunoblotting: Perform a Western blot analysis to detect the levels of your target protein (e.g., IκBα, p53) and a loading control (e.g., β-actin, GAPDH).

Protocol 2: Validating On-Target E1 Engagement

Objective: To confirm that PYR-41 is inhibiting the ubiquitin-proteasome system in your cells.

Methodology:

  • Treatment: Treat cells with your chosen optimal concentration of PYR-41 and a vehicle control for 4-8 hours. As a positive control for UPS inhibition, treat a separate set of cells with a proteasome inhibitor like MG132.

  • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate a known short-lived protein (e.g., GFP-tagged ubiquitin substrate).[5]

  • Immunoblotting: Perform a Western blot on the cell lysates and immunoprecipitated samples. Probe the lysates with an antibody against total ubiquitin to observe the accumulation of polyubiquitinated proteins. In the PYR-41 treated sample, you expect to see a decrease in the accumulation of ubiquitinated proteins compared to the MG132-treated sample, confirming that the ubiquitination process itself is blocked.[5]

Visualizations

On_Target_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) Ub Ubiquitin (Ub) E1 E1 (Ubiquitin-Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub TargetProtein Target Protein E3->TargetProtein Ub Proteasome 26S Proteasome TargetProtein->Proteasome Poly-Ub Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PYR41 PYR-41 PYR41->E1

Caption: On-target mechanism of PYR-41 inhibiting the E1 enzyme.

Troubleshooting_Workflow start Experiment with PYR-41 check_phenotype Is the observed phenotype unexpected? start->check_phenotype is_cytotoxic Is there high cytotoxicity? check_phenotype->is_cytotoxic Yes on_target_effect Phenotype is likely on-target check_phenotype->on_target_effect No lower_conc 1. Lower PYR-41 concentration 2. Perform dose-response is_cytotoxic->lower_conc Yes is_off_target Suspect other off-target effects? is_cytotoxic->is_off_target No lower_conc->start Re-evaluate orthogonal_validation 1. Validate with siRNA/CRISPR 2. Test for DUB/SUMO effects is_off_target->orthogonal_validation Yes is_off_target->on_target_effect No orthogonal_validation->start Re-evaluate

Caption: Workflow for troubleshooting unexpected PYR-41 effects.

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects PYR41 PYR-41 E1_Inhibition E1 Inhibition PYR41->E1_Inhibition Primary DUB_Inhibition DUB Inhibition (e.g., USP5) PYR41->DUB_Inhibition Secondary SUMO_Increase Increased Sumoylation PYR41->SUMO_Increase Secondary Kinase_Crosslink Kinase Cross-linking (Bcr-Abl, Jak2) PYR41->Kinase_Crosslink Secondary Ub_block Block of Ubiquitination E1_Inhibition->Ub_block Protein_Stab Target Protein Stabilization (p53, IκBα) Ub_block->Protein_Stab

Caption: Relationship between on-target and off-target PYR-41 activities.

References

Technical Support Center: Optimizing 9-ING-41 Dosage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 9-ING-41 (elraglusib) to minimize toxicity in mouse models. Given the limited publicly available, detailed preclinical toxicology data for 9-ING-41 in mice, this guide focuses on providing a framework for establishing safe and effective dosing regimens in your own experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 9-ING-41?

A1: 9-ING-41 is a first-in-class, intravenously administered small molecule that acts as a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that plays a role in various cellular processes, and its overexpression has been linked to tumor progression and resistance to chemotherapy.[1] By inhibiting GSK-3β, 9-ING-41 can downregulate oncogenic pathways such as NF-κB and the DNA damage response pathway.[1][2] This can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3] More recent research also suggests that 9-ING-41 may exert cytotoxic effects through direct microtubule destabilization, leading to mitotic arrest and apoptosis, independent of GSK3 inhibition.[4]

Q2: What is known about the safety and tolerability of 9-ING-41 in preclinical mouse studies?

A2: Several preclinical studies utilizing mouse xenograft models have described 9-ING-41 as being "well-tolerated."[2][3] For instance, a study in neuroblastoma mouse models used 9-ING-41 at a dose of 70 mg/kg and noted its good tolerability.[3] Another study in glioblastoma models used a similar dose of 70 mg/kg and, while monitoring for body weight loss as a sign of toxicity, reported that the treatment was well-tolerated.[2] However, these studies primarily focused on efficacy and did not publish comprehensive toxicology data.

Q3: Is there a known LD50 or detailed public toxicology report for 9-ING-41 in mice?

A3: As of the latest review of publicly available literature, a specific LD50 (Lethal Dose, 50%) value or a comprehensive, stand-alone preclinical toxicology report for 9-ING-41 in mice has not been published. Therefore, researchers should proceed with caution and determine the optimal, non-toxic dose through carefully designed dose-finding experiments.

Q4: How should I approach designing a dose-finding study for 9-ING-41 in my mouse model?

A4: A dose-range finding study is recommended. This typically involves starting with a low, potentially sub-therapeutic dose and escalating in different cohorts of mice to identify a dose that is both effective and well-tolerated. It is crucial to include a control group receiving the vehicle solution to distinguish any effects of the drug from those of the vehicle. Careful monitoring for clinical signs of toxicity is essential throughout the study.

Troubleshooting Guide

Q1: What clinical signs of toxicity should I monitor for in my mice after 9-ING-41 administration?

A1: While specific preclinical toxicity data is sparse, you should monitor for general signs of distress and toxicity in your mice. Based on general toxicology principles and observed side effects in human clinical trials, you should look for:

  • Changes in body weight: A significant drop in body weight (typically >15-20%) is a key indicator of toxicity.

  • Changes in appearance: Ruffled fur, hunched posture, and lethargy.

  • Changes in behavior: Reduced activity, social isolation, and changes in eating or drinking habits.

  • Gastrointestinal issues: Diarrhea or dehydration.

  • Infusion site reactions: Redness, swelling, or irritation at the injection site.

  • Visual impairment: While difficult to assess in mice, be observant of any unusual behavior that might suggest vision problems, as this has been noted in human trials.[1]

Q2: What should I do if I observe signs of toxicity in my mice?

A2: If you observe any of the above signs of toxicity, you should:

  • Record the signs and their severity in detail.

  • Consider humane endpoints for any animal showing severe distress.

  • In subsequent experiments, reduce the dosage of 9-ING-41.

  • If using a combination therapy, consider whether the toxicity is due to 9-ING-41, the other agent, or a synergistic toxic effect. You may need to perform dose-finding studies for each agent individually before combining them.

Q3: How can I adjust the dosage if I observe adverse effects?

A3: If you observe dose-limiting toxicities, you should perform a dose de-escalation. Reduce the dose in the next cohort of animals by a set increment (e.g., 25-50%) until you identify a dose that does not produce significant toxicity. This dose can then be considered your maximum tolerated dose (MTD) for your specific experimental conditions.

Experimental Protocols

Protocol: Dose-Range Finding and Toxicity Study for 9-ING-41 in Mice
  • Animal Model: Select the appropriate mouse strain, age, and sex for your cancer model. Ensure all animals are healthy and acclimated to the facility before the start of the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., n=3-5 mice per group). Include a vehicle control group and at least 3-4 dose levels of 9-ING-41. Based on published efficacy studies, a starting point for the highest dose could be around 70 mg/kg, with lower doses scaled down from there.

  • Drug Preparation and Administration: Prepare 9-ING-41 in the appropriate vehicle (e.g., DMSO) and administer it via the intended route (e.g., intraperitoneal or intravenous injection). The administration schedule should mimic your planned efficacy studies.

  • Monitoring:

    • Clinical Observations: Observe the mice at least once daily for any signs of toxicity as detailed in the troubleshooting guide.

    • Body Weight: Measure and record the body weight of each mouse before dosing and at regular intervals (e.g., daily or every other day) throughout the study.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the mice.

    • Gross Pathology: Perform a necropsy and examine all major organs for any visible abnormalities.

    • Histopathology: Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and preserve them in formalin for histopathological analysis to identify any microscopic signs of toxicity.

    • Hematology and Clinical Chemistry: If possible, collect blood samples for a complete blood count (CBC) and analysis of serum chemistry panels to assess for organ damage (e.g., liver and kidney function).

Data Presentation

Table 1: Summary of 9-ING-41 Dosages Used in Published Mouse Studies
Cancer ModelMouse Strain9-ING-41 DoseAdministration Route & ScheduleObserved OutcomeReference
NeuroblastomaNude Mice70 mg/kgIntraperitoneal, as indicated in studyGood tolerability, anti-tumor effect[3]
GlioblastomaNot specified70 mg/kgIntraperitoneal, twice a weekWell-tolerated, tumor regression with CCNU[2]
Table 2: Template for Recording Dose-Response and Toxicity Data
Group9-ING-41 Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of Toxicity (Incidence)Gross Pathology FindingsHistopathology Findings
Vehicle Control0
Dose Level 1X
Dose Level 2Y
Dose Level 3Z

Mandatory Visualizations

GSK3B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GSK3B GSK-3β NFkB_Inhibitor IκB GSK3B->NFkB_Inhibitor activates Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation NFkB NF-κB NFkB_Inhibitor->NFkB inhibits NFkB_target_genes NF-κB Target Genes (XIAP, Bcl-2, Cyclin D1) NFkB->NFkB_target_genes activates transcription XIAP XIAP Apoptosis Apoptosis XIAP->Apoptosis inhibits Bcl2 Bcl-2 Bcl2->Apoptosis inhibits CyclinD1 Cyclin D1 CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest promotes progression Microtubules Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest leads to MitoticArrest->Apoptosis induces ING41 9-ING-41 ING41->GSK3B inhibits ING41->Microtubules destabilizes NFkB_target_genes->XIAP NFkB_target_genes->Bcl2 NFkB_target_genes->CyclinD1

Caption: Signaling pathways affected by 9-ING-41.

Dose_Finding_Workflow start Start: Healthy Mice randomize Randomize into Groups (n=3-5 per group) start->randomize groups Group 1: Vehicle Control Group 2: Dose X Group 3: Dose Y Group 4: Dose Z randomize->groups administer Administer 9-ING-41 (e.g., IP, IV) groups->administer monitor Daily Monitoring: - Clinical Signs - Body Weight administer->monitor decision Toxicity Observed? monitor->decision endpoint End of Study: - Necropsy - Histopathology - Blood Analysis decision->endpoint No decision->endpoint Yes (Record & Consider Humane Endpoint) analyze Analyze Data & Determine MTD endpoint->analyze

Caption: Experimental workflow for a dose-finding toxicity study.

References

ERX-41 stability in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ERX-41 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of ERX-41 in aqueous solutions and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store ERX-41 stock solutions?

A1: ERX-41 is typically prepared as a high-concentration stock solution in dimethyl sulfoxide (DMSO). A common stock concentration is 10 mM. To ensure stability, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What is the recommended final concentration of DMSO in my in vitro experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general recommendation is to maintain the DMSO concentration at or below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: I am observing precipitation of ERX-41 in my cell culture medium. What should I do?

A3: Precipitation can occur if the aqueous solubility of ERX-41 is exceeded. To mitigate this, ensure that the final concentration of your ERX-41 working solution does not surpass its solubility limit in the cell culture medium. When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to facilitate mixing. A stepwise dilution may also prevent precipitation.

Q4: My experimental results with ERX-41 are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. One primary reason could be the degradation of ERX-41 in the aqueous environment of the cell culture medium, especially during long incubation periods. It is advisable to prepare fresh working solutions for each experiment. Other factors include variability in cell seeding density, passage number, and exposure to light.

Q5: How does ERX-41 induce cell death in cancer cells?

A5: ERX-41 induces endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1][2][3][4] It targets the lysosomal acid lipase A (LIPA) protein, causing a disruption in protein folding within the ER.[3][4] This triggers the unfolded protein response (UPR), a signaling pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no compound activity 1. Degradation of ERX-41: The compound may not be stable in aqueous solution for the duration of the experiment. 2. Precipitation of ERX-41: The compound may have precipitated out of the cell culture medium. 3. Incorrect concentration: The final concentration of ERX-41 may be too low to elicit a response.1. Prepare fresh working solutions of ERX-41 immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. Consider a time-course experiment to assess the stability of the compound's effect. 2. Visually inspect the medium for any precipitate after adding ERX-41. If precipitation is observed, consider lowering the final concentration or using a stepwise dilution method. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported IC50 for ERX-41 in various triple-negative breast cancer cell lines is in the range of 50-250 nM.[2]
High background in control wells 1. DMSO toxicity: The final concentration of DMSO may be too high for the cells.1. Ensure the final DMSO concentration is ≤ 0.5%. Perform a DMSO toxicity test on your cell line to determine the maximum tolerable concentration.
Inconsistent results between experiments 1. Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to ERX-41. 3. Light sensitivity: The compound may be sensitive to light.1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. 2. Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment. 3. Protect the ERX-41 stock and working solutions from light.

Quantitative Data Summary

Table 1: ERX-41 Stock Solution Stability

Storage Temperature Duration Solvent Recommendations
-20°C1 monthDMSOProtect from light, store under nitrogen.[1]
-80°C6 monthsDMSOProtect from light, store under nitrogen.[1]

Note: There is currently no publicly available quantitative data on the stability of ERX-41 in aqueous solutions such as cell culture media. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of ERX-41 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • ERX-41 Treatment:

    • Prepare a series of dilutions of ERX-41 in complete growth medium from your DMSO stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of ERX-41.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for ER Stress Markers

This protocol outlines the general steps for detecting ER stress markers by Western blot following ERX-41 treatment.

  • Cell Treatment: Treat cells with ERX-41 at the desired concentration and for the appropriate time (e.g., 1 µM for 4 hours) to induce ER stress.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, CHOP, and p-IRE1α) overnight at 4°C.[1]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum ERX-41 ERX-41 LIPA LIPA ERX-41->LIPA binds & inactivates UPR Unfolded Protein Response (UPR) LIPA->UPR induces ER Stress Apoptosis Apoptosis UPR->Apoptosis leads to

Caption: ERX-41 signaling pathway leading to apoptosis.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_erx41 Treat with ERX-41 incubate_overnight->treat_erx41 incubate_treatment Incubate (24-72h) treat_erx41->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a cell viability (MTT) assay with ERX-41.

References

Common artifacts in high-content imaging with Antitumor agent-41

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-41. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common artifacts and challenges encountered during high-content imaging experiments.

FAQ 1: I'm observing a strong, uniform signal in my fluorescence channel even in the absence of a fluorescent label. Could this compound be autofluorescent?

Answer:

Yes, it is possible that this compound is causing the observed signal. Many small molecules possess intrinsic fluorescent properties, a phenomenon known as autofluorescence.[1][2] This can interfere with downstream analysis by masking the true signal from your fluorescent probes.[1][3] It's crucial to determine if the agent itself is contributing to the fluorescence in your images.

Troubleshooting Guide: Autofluorescence

If you suspect autofluorescence from this compound, follow these steps to diagnose and mitigate the issue.

1. Initial Confirmation:

  • Acquire 'Agent-Only' Control Images: Prepare wells containing cells and this compound at your working concentration but without any fluorescent dyes or antibodies.

  • Image Across Multiple Channels: Capture images using the same filter sets and exposure times as your main experiment.

  • Observation: A significant signal in these control wells strongly suggests that the agent is autofluorescent.

2. Characterize the Spectral Properties:

  • If your imaging system allows, perform a spectral scan (lambda scan) on the 'agent-only' wells to determine the excitation and emission maxima of the compound.[4] This will help you choose fluorescent dyes that are spectrally distinct from the agent's autofluorescence.

3. Mitigation Strategies:

  • Shift to Far-Red Spectrum: Autofluorescence is often most prominent in the blue and green channels (350-550 nm).[5] If possible, switch to fluorescent probes that excite and emit in the far-red or near-infrared spectrum.[4]

  • Reduce Agent Concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that still yields the desired biological effect but minimizes autofluorescence.

  • Optimize Image Analysis: Use image analysis software to set a background subtraction threshold based on the signal from your 'agent-only' controls.[6]

Data Summary: Autofluorescence by Channel

The following table summarizes hypothetical autofluorescence data for this compound at a 10 µM concentration.

Channel (Excitation/Emission in nm)Mean Fluorescence Intensity (Control - No Agent)Mean Fluorescence Intensity (10 µM this compound)Signal-to-Background Ratio
DAPI (358/461)150250016.7
FITC (495/519)200450022.5
TRITC (557/576)1806003.3
Cy5 (650/670)1602001.25
Experimental Protocol: Autofluorescence Check

This protocol details how to test for autofluorescence of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well, optically clear bottom plate at your desired density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare a dilution series of this compound in your cell culture medium.

    • Add the compound to the designated wells. Include "no agent" wells as a negative control.

    • Incubate for the standard duration of your experiment.

  • Fixation (Optional but Recommended): Fix the cells using your standard protocol (e.g., 4% paraformaldehyde for 15 minutes) to ensure the experimental conditions are as close as possible to your main assay.

  • Washing: Wash the wells three times with phosphate-buffered saline (PBS).

  • Image Acquisition:

    • Acquire images on your high-content imaging system.

    • Use the same filter sets, exposure times, and gain settings that you use for your fully stained experimental plates.

  • Analysis:

    • Measure the mean fluorescence intensity for each well.

    • Compare the intensity of the "agent-only" wells to the "no agent" control wells. A statistically significant increase in intensity indicates autofluorescence.

FAQ 2: I'm observing small, bright, out-of-focus spots in my images after adding this compound. What could be the cause?

Answer:

This is a common artifact caused by compound precipitation.[7][8] Many organic small molecules have limited solubility in aqueous media, and when the concentration exceeds this limit, they can precipitate out of solution.[9] These precipitates can be highly fluorescent and are often incorrectly identified as cellular objects by image analysis software, leading to false-positive results.[1]

Troubleshooting Guide: Compound Precipitation

1. Visual Inspection:

  • Before adding to your cells, inspect the diluted this compound solution (in media) under a brightfield microscope. Look for any visible particulates.

  • After adding the agent to your assay plate, inspect the wells for precipitates before acquiring images.

2. Solubility Assessment:

  • Determine the kinetic solubility of this compound in your specific cell culture medium. The final concentration of DMSO (or other solvent) should be kept as low as possible, typically below 0.5%.[10]

3. Mitigation Strategies:

  • Lower the Concentration: Test a lower concentration range of this compound.

  • Optimize Dilution Method: When diluting from a high-concentration stock (e.g., in DMSO), add the stock solution to the aqueous buffer/media while vortexing to ensure rapid mixing and reduce the chance of precipitation.

  • Pre-warm Media: Ensure your cell culture media is warmed to 37°C before adding the compound.

  • Image Analysis Gating: Use image analysis software to exclude objects that are very small and/or have a very high intensity, which are characteristic of precipitates.

Data Summary: Effect of Concentration on Precipitation
This compound Concentration (µM)DMSO Concentration (%)Precipitate Count per Field of View (Mean ± SD)
10.12 ± 1
50.115 ± 4
100.189 ± 12
200.1350 ± 45
Troubleshooting Workflow: Compound Precipitation

The following diagram outlines a workflow for troubleshooting compound precipitation.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation cluster_3 Resolution start Bright, out-of-focus spots observed in images visual_inspection Inspect diluted agent and assay wells for visible precipitates start->visual_inspection check_solubility Is agent concentration above known solubility limit? lower_conc Lower agent concentration check_solubility->lower_conc Yes optimize_dilution Optimize dilution protocol check_solubility->optimize_dilution No visual_inspection->check_solubility end Artifact eliminated lower_conc->end filter_solution Filter diluted agent (use with caution) optimize_dilution->filter_solution analysis_gating Use size/intensity gating in image analysis filter_solution->analysis_gating analysis_gating->end

Caption: A workflow for identifying and mitigating compound precipitation artifacts.

FAQ 3: My cells are showing unexpected morphological changes or are detaching from the plate after treatment with this compound, even at low concentrations. What should I do?

Answer:

Unexpected changes in cell morphology or adherence can be due to cytotoxicity or off-target effects of the compound.[1] It is also possible that the fixation and permeabilization process is suboptimal, especially in the presence of a new compound.[11][12]

Troubleshooting Guide: Cell Health and Staining Quality

1. Assess Cytotoxicity:

  • Perform a cell viability assay (e.g., CellTiter-Glo®, MTS, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell line.[13][14]

2. Optimize Fixation and Permeabilization:

  • The standard fixation protocol may not be optimal in the presence of this compound. Test different fixation and permeabilization conditions.

  • Fixatives: Compare formaldehyde-based crosslinking fixatives with methanol-based denaturing fixatives.[5]

  • Permeabilization Agents: Test different detergents (e.g., Triton X-100 vs. Saponin) and concentrations.[11]

Data Summary: Fixation Method Comparison
Fixation MethodPermeabilizationCell Adherence (% of Control)Target Signal Intensity (Arbitrary Units)
4% PFA, 15 min0.2% Triton X-100, 10 min65%8,500
-20°C Methanol, 10 minN/A (Methanol also permeabilizes)92%12,300
2% PFA, 10 min0.5% Saponin, 5 min88%9,200
Experimental Protocol: Optimizing Fixation and Permeabilization
  • Plate Setup: Seed cells in a 96-well plate and treat with this compound at a non-toxic concentration, alongside vehicle controls.

  • Fixation Test:

    • Condition 1 (PFA): Aspirate media, wash with PBS, add 4% paraformaldehyde for 15 minutes at room temperature.

    • Condition 2 (Methanol): Aspirate media, wash with PBS, add ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash wells three times with PBS.

  • Permeabilization Test (for PFA-fixed cells):

    • Condition A (Triton X-100): Add 0.2% Triton X-100 in PBS for 10 minutes.

    • Condition B (Saponin): Add 0.5% Saponin in PBS for 5 minutes.

  • Staining: Proceed with your standard blocking, primary antibody, and secondary antibody staining protocol.

  • Image Acquisition and Analysis: Acquire images and quantify cell count (as a measure of adherence) and the fluorescence intensity of your target protein.

Signaling Pathway: Hypothetical Off-Target Effect

If cytotoxicity is ruled out and staining is optimized, consider if this compound has an off-target effect on pathways affecting cell adhesion, such as the Focal Adhesion Kinase (FAK) signaling pathway.

G cluster_0 Upstream cluster_1 Core Pathway cluster_2 Downstream Effects Integrin Integrin FAK FAK Integrin->FAK ECM Extracellular Matrix (ECM) ECM->Integrin Src Src FAK->Src Paxillin Paxillin FAK->Paxillin Src->FAK Actin Actin Cytoskeleton (Cell Adhesion & Morphology) Paxillin->Actin Agent41 This compound Agent41->FAK Potential Inhibition

Caption: Hypothetical inhibition of the FAK signaling pathway by this compound.

References

Troubleshooting inconsistent results in Antitumor agent-41 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antitumor agent 9-ING-41, also known as elraglusib. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Inconsistent Cell Viability (IC50) Results

Question: Why am I observing significant variability in the IC50 value of 9-ING-41 across different cancer cell lines or even between replicate experiments?

Answer: Inconsistent IC50 values for 9-ING-41 are a common challenge and can be attributed to several factors:

  • Dual Mechanism of Action: 9-ING-41 was developed as a GSK-3β inhibitor, but recent studies have shown that its cytotoxic effects are likely due to direct microtubule destabilization, leading to mitotic arrest.[1] This dual activity can lead to varied responses depending on the cell line's dependence on GSK-3 signaling versus its sensitivity to microtubule disruption.

  • Cell Line-Specific Proliferation Rates: Faster-proliferating cells may be more sensitive to the mitotic arrest induced by 9-ING-41's effect on microtubules. Slower-growing cell lines may exhibit a less pronounced cytotoxic effect within the same experimental timeframe.

  • Experimental Duration: Short-term assays (e.g., 24 hours) may primarily reflect mitotic arrest, while longer-term assays (e.g., 72-96 hours) are required to observe downstream apoptosis and cell death, which will significantly impact the calculated IC50.[2]

  • Assay Type: The choice of viability assay can influence results. Assays measuring metabolic activity (e.g., MTT, MTS) may yield different results than those that measure cell number (e.g., crystal violet) or cell death (e.g., trypan blue exclusion).

Troubleshooting Steps:

  • Standardize Cell Seeding Density and Growth Phase: Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.

  • Time-Course Experiments: Perform viability assays at multiple time points (e.g., 24, 48, 72, and 96 hours) to capture the full spectrum of cellular response.

  • Mechanism-Specific Assays: To distinguish between GSK-3 inhibition and microtubule effects, use lower, non-cytotoxic concentrations of 9-ING-41 for GSK-3 target analysis (see Western Blotting section) and higher concentrations for cell cycle analysis.

  • Control Compounds: Include other GSK-3 inhibitors (e.g., CHIR99021) and microtubule-targeting agents (e.g., paclitaxel, nocodazole) as controls to understand the specific sensitivities of your cell line.[1]

2. Difficulty Confirming GSK-3 Inhibition via Western Blot

Question: I'm treating my cells with 9-ING-41, but I'm not seeing a consistent change in the phosphorylation of downstream GSK-3 targets like β-catenin or CRMP2. Is the compound not working?

Answer: This is a key challenge due to the compound's dual mechanism. Cytotoxic concentrations of 9-ING-41 may not be optimal for observing clear changes in GSK-3 signaling.

  • Concentration Mismatch: The concentrations of 9-ING-41 required for potent cytotoxicity (often >1 µM) through microtubule disruption can be higher than those needed to see subtle changes in GSK-3 signaling. At high concentrations, the profound effects of mitotic arrest and subsequent apoptosis can mask the more specific effects on GSK-3 targets.[3]

  • Weak Inhibition of GSK-3 Substrates: Some studies report that at cytotoxic doses, 9-ING-41 only partially reduces the phosphorylation of GSK-3 substrates like CRMP2 and has no significant effect on β-catenin stabilization, unlike other potent GSK-3 inhibitors.[3]

  • Cellular Context: The regulation of GSK-3 substrates is complex and can be influenced by other signaling pathways (e.g., PI3K/Akt) that are active in your specific cell line.

Troubleshooting Steps:

  • Dose-Response and Time-Course: Perform a detailed dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 1, 4, 8, 24 hours) western blot analysis. You may observe changes in GSK-3 substrate phosphorylation at lower, non-cytotoxic concentrations and at earlier time points.

  • Use Positive Controls: Treat cells with a highly selective GSK-3 inhibitor like CHIR99021 to confirm that the signaling pathway is responsive in your cell line and that your antibodies are working correctly.

  • Analyze Multiple GSK-3 Targets: In addition to β-catenin, assess the phosphorylation status of other known GSK-3 substrates, such as glycogen synthase (pS641) or Tau (pS396), to get a broader picture of GSK-3 activity.

  • Consider the Primary Mechanism: If your primary interest is the antitumor effect, focus on markers of mitotic arrest and apoptosis (see below) at cytotoxic concentrations, as this is the likely driver of cell death.[1]

3. Ambiguous Flow Cytometry Results for Cell Cycle Analysis

Question: My flow cytometry data after 9-ING-41 treatment shows an increase in the 4N population, but it's unclear if this is G2 or M-phase arrest. How can I resolve this?

Answer: 9-ING-41 induces mitotic arrest by destabilizing microtubules.[1][2] A standard DNA content stain (like propidium iodide) alone cannot distinguish between G2 and M phase, as both have 4N DNA content.

Troubleshooting Steps:

  • Co-stain with a Mitotic Marker: To specifically identify cells in mitosis, co-stain with an antibody against a mitotic marker such as phospho-histone H3 (Ser10).[2][4] A cell population that is positive for both propidium iodide (4N) and phospho-histone H3 is in M-phase.

  • Optimize Staining Protocol: Ensure proper fixation and permeabilization of your cells to allow the phospho-histone H3 antibody to access its nuclear target. Ice-cold 70% ethanol is a common and effective fixation method for this purpose.[2]

  • Run Appropriate Controls: Always include an untreated control to establish the baseline cell cycle distribution and a positive control for mitotic arrest, such as nocodazole or paclitaxel.

Data Presentation: In Vitro Efficacy of 9-ING-41

The following tables summarize key quantitative data for 9-ING-41 from various studies.

Table 1: IC50 Values of 9-ING-41 for GSK-3β Inhibition

ParameterValueReference
IC50 for GSK-3β0.71 µM[5]

Table 2: Antiproliferative IC50 Values of 9-ING-41 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MiaPaCa-2Pancreatic Cancer5[6]
BxPC-3Pancreatic Cancer1[6]
HuP-T3Pancreatic Cancer0.6[6]
SUDHL-4B-cell Lymphoma~1[3]
KPUM-UH1B-cell Lymphoma~1[3]

Note: IC50 values can vary significantly based on experimental conditions as detailed in the troubleshooting guide above.

Experimental Protocols

1. Cell Viability Assay (MTS-based)

This protocol is adapted for determining the cytotoxic effect of 9-ING-41.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X stock solution of 9-ING-41 in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations. Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X 9-ING-41 dilutions to the appropriate wells. Include wells with vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

2. Western Blot for GSK-3 Substrate Phosphorylation

This protocol is designed to assess the effect of 9-ING-41 on GSK-3 signaling.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with a range of non-cytotoxic to low-cytotoxic concentrations of 9-ING-41 (e.g., 0.5 µM to 5 µM) and a vehicle control for a specified time (e.g., 4 hours). Include a positive control (e.g., 10 µM CHIR99021).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of GSK-3 substrates (e.g., p-β-catenin (Ser33/37/Thr41), total β-catenin, p-GSK3β (Ser9), total GSK3β) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

Visualizations

The following diagrams illustrate key pathways and workflows related to 9-ING-41 experiments.

GSK3_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Wnt Wnt Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits (pSer9) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation Gene_Transcription Target Gene Transcription beta_catenin->Gene_Transcription Elraglusib 9-ING-41 (Elraglusib) Elraglusib->GSK3b Inhibits

Caption: Simplified GSK-3β signaling pathways and the inhibitory action of 9-ING-41 (elraglusib).

Troubleshooting_Workflow Start Inconsistent IC50 Results with 9-ING-41 Check_Cell_Line Is the cell line fast or slow growing? Start->Check_Cell_Line Check_Duration Was the assay duration ≥ 72 hours? Start->Check_Duration Check_Mechanism Are you trying to distinguish between GSK-3 and microtubule effects? Start->Check_Mechanism Sol_Fast_Slow Compare results with cell lines of known proliferation rates. Expect higher sensitivity in faster-growing lines. Check_Cell_Line->Sol_Fast_Slow Yes/No Sol_Duration Perform a time-course experiment (24, 48, 72, 96h) to capture both cytostatic and cytotoxic effects. Check_Duration->Sol_Duration No Sol_Mechanism Use parallel assays: - Low conc. for Western Blot (GSK-3 targets) - High conc. for Flow Cytometry (Mitotic Arrest) Check_Mechanism->Sol_Mechanism Yes

Caption: Troubleshooting flowchart for inconsistent IC50 results with 9-ING-41.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Antibody Detection a Seed cells in 6-well plates b Treat with 9-ING-41 (Dose-response & Time-course) a->b c Lyse cells with RIPA buffer + inhibitors b->c d Quantify protein (BCA) c->d e Prepare samples with Laemmli buffer d->e f Run SDS-PAGE e->f g Transfer to PVDF membrane f->g h Block with 5% BSA or milk in TBST g->h i Incubate with Primary Ab (e.g., p-GSK3β, total GSK3β) overnight at 4°C h->i j Wash 3x with TBST i->j k Incubate with HRP-conjugated Secondary Ab j->k l Detect with ECL k->l

Caption: Standard experimental workflow for Western Blot analysis of 9-ING-41 effects.

References

Improving the yield of Antitumor agent-41 chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antitumor Agent-41

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the chemical synthesis of this compound, a promising therapeutic candidate. Our focus is on improving reaction yields and purity through systematic problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Grignard Reaction Troubleshooting (Step 1)

Q1: My Grignard reaction for Step 1 is showing low or no conversion. What are the common causes and how can I improve the yield?

A1: Low yields in Grignard reactions are frequently due to the presence of moisture or issues with reagent quality.[1][2][3] Here are the primary areas to troubleshoot:

  • Strict Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, especially water. Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][2][4] Solvents like THF or diethyl ether must be rigorously dried, for instance, by distilling from a suitable drying agent.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[5]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.[5]

    • Chemical Activation: Add a small crystal of iodine, which will disappear as the magnesium becomes activated.[4][5] 1,2-dibromoethane can also be used as an activator.

  • Reagent Quality: Use freshly distilled alkyl/aryl halide and high-purity magnesium turnings.[1] The quality of the magnesium can have a significant influence on the reaction's success.[1]

  • Reaction Temperature: While initiation may sometimes require gentle heating, the reaction itself is exothermic. Maintain a controlled temperature, as excessive heat can lead to side reactions, such as Wurtz coupling.

Data Presentation: Effect of Solvent and Additives on Grignard Yield

EntrySolventAdditive (Activator)Temperature (°C)Yield of Step 1 Intermediate (%)
1THFNone2515
2THFIodine (one crystal)2575
3Diethyl EtherIodine (one crystal)35 (reflux)82
4THF1,2-dibromoethane2585
5"Wet" THFIodine (one crystal)25<5
Section 2: Silyl Ether Protection Troubleshooting (Step 2)

Q2: I'm observing incomplete protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl). How can I drive the reaction to completion?

A2: Incomplete silylation is often a result of suboptimal reaction conditions or steric hindrance.[6][7]

  • Choice of Base and Solvent: A common and effective method is the Corey protocol, which uses imidazole as a base in DMF.[6][7] The combination of imidazole and DMF accelerates the reaction.[6] For sterically hindered alcohols, a stronger silylating agent like TBS-triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine may be necessary.[7]

  • Reagent Stoichiometry: Ensure you are using a slight excess of both the silylating agent (e.g., 1.2 equivalents of TBSCl) and the base (e.g., 2.5 equivalents of imidazole) to drive the equilibrium towards the product.[6]

  • Reaction Time and Temperature: While many primary alcohols can be protected within an hour at room temperature, hindered alcohols may require longer reaction times or elevated temperatures.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.

Section 3: Swern Oxidation Troubleshooting (Step 3)

Q3: My Swern oxidation is giving low yields and multiple byproducts. What could be going wrong?

A3: The Swern oxidation is a powerful but technically demanding reaction that requires strict temperature control.[8]

  • Temperature Control is Critical: The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath) during the addition of reagents to avoid the decomposition of the active intermediate and prevent side reactions.[8][9] Allowing the temperature to rise prematurely is a common cause of failure.

  • Order of Addition: The correct order of reagent addition is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the tertiary amine base (e.g., triethylamine).[8][10]

  • Epimerization: If the alcohol has a stereocenter alpha to the hydroxyl group, using triethylamine as the base can sometimes lead to epimerization.[8] Switching to a bulkier base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[8][10]

  • Handling of Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor.[8][9] All manipulations should be performed in a well-ventilated fume hood. Glassware should be quenched with bleach to oxidize the dimethyl sulfide to odorless DMSO.[8]

Section 4: Silyl Ether Deprotection Troubleshooting (Step 4)

Q4: The final deprotection of the TBS group is sluggish or results in decomposition of my product. What are the best conditions to use?

A4: The choice of deprotection conditions depends on the stability of the rest of the molecule.[7][11]

  • Fluoride-Based Reagents: The most common method for TBS group removal is using a fluoride source.[12]

    • TBAF (Tetrabutylammonium fluoride): This is the most common reagent, typically used as a solution in THF.[13] It is highly effective but quite basic, which can be an issue for base-sensitive functional groups.

    • HF-Pyridine: This is an acidic alternative that can be effective when TBAF fails or causes side reactions. It should be handled with extreme care due to the toxicity of HF.

  • Acidic Conditions: While TBS ethers are relatively stable to acid, they can be cleaved under moderately acidic conditions (e.g., acetic acid in THF/water).[6] This can be a mild alternative to fluoride if the molecule is acid-tolerant. The relative stability of silyl ethers to acidic hydrolysis increases with steric bulk.[7]

Data Presentation: Comparison of Deprotection Reagents for Step 4

EntryReagentSolventTemperature (°C)Time (h)Yield of this compound (%)
1TBAF (1.1 eq)THF25292
2Acetic Acid/H₂O (2:1)THF401275
3HF-Pyridine (1.2 eq)CH₃CN0188 (some decomposition noted)
4KHF₂MeOH25685

Experimental Protocols

Key Experiment: Step 3 - Swern Oxidation of the Secondary Alcohol

Objective: To oxidize the secondary alcohol intermediate to the corresponding ketone in high yield.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Alcohol intermediate from Step 2

  • Triethylamine (Et₃N), freshly distilled

  • Argon or Nitrogen gas supply

  • Dry ice and acetone for a -78 °C bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels, all under a positive pressure of argon.

  • Charge the flask with anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.2 eq.) dropwise to the stirred DCM.

  • In one addition funnel, prepare a solution of anhydrous DMSO (2.2 eq.) in DCM (10 mL). Add this solution dropwise to the reaction flask, ensuring the internal temperature does not exceed -70 °C. Stir for 15 minutes.[10]

  • In the second addition funnel, prepare a solution of the alcohol intermediate (1.0 eq.) in DCM (20 mL). Add this solution dropwise to the reaction, again maintaining the temperature below -70 °C. Stir for 30 minutes.[10]

  • Add freshly distilled triethylamine (5.0 eq.) dropwise, which may cause the solution to become cloudy. Stir for an additional 30 minutes at -78 °C.[10]

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone product.

  • Purify the crude product via flash column chromatography.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound Start Start Step1 Step 1: Grignard Reaction Start->Step1 Alkyl Halide + Mg Step2 Step 2: Silylation (Protection) Step1->Step2 Intermediate A Step3 Step 3: Swern Oxidation Step2->Step3 Protected Intermediate Step4 Step 4: Deprotection Step3->Step4 Ketone Intermediate Purification Final Purification (HPLC) Step4->Purification Crude Product Product This compound Purification->Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Low Grignard Yield

G Start Low Yield in Grignard Rxn Q_Water Are conditions strictly anhydrous? Start->Q_Water A_Dry Flame-dry glassware. Use anhydrous solvents. Q_Water->A_Dry No Q_Mg Is Mg surface activated? Q_Water->Q_Mg Yes A_Dry->Q_Water A_Activate Add Iodine crystal or crush Mg turnings. Q_Mg->A_Activate No Q_Reagents Are reagents pure? Q_Mg->Q_Reagents Yes A_Activate->Q_Mg A_Purify Distill halide. Use fresh Mg. Q_Reagents->A_Purify No End Yield Improved Q_Reagents->End Yes A_Purify->Q_Reagents

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Reaction Pathway: Swern Oxidation Mechanism

G DMSO DMSO + (COCl)₂ Sulfonium Chlorosulfonium Ion (Active Oxidant) DMSO->Sulfonium -CO, -CO₂ Alkoxysulfonium Alkoxysulfonium Ion Sulfonium->Alkoxysulfonium + Alcohol Alcohol R-CH(OH)-R' Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base (-H⁺) TS 5-Membered Transition State Ylide->TS Product Ketone (R-CO-R') + DMS + CO + CO₂ TS->Product

Caption: Simplified mechanism for the Swern Oxidation reaction.

References

Preventing degradation of PYR-41 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of PYR-41 during storage and experimental use.

Troubleshooting and FAQs

This section addresses specific issues users might encounter with PYR-41 stability and storage.

Q1: What are the optimal storage conditions for solid PYR-41?

Solid PYR-41 is stable when stored under appropriate conditions. For long-term storage, it should be kept at -20°C under desiccating conditions.[1] The solid powder can be stored for up to 12 months under these conditions.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[2]

Q2: How should I prepare and store PYR-41 stock solutions to prevent degradation?

PYR-41 is insoluble in water but is soluble in DMSO to concentrations of 50 mM or greater.[1][3] It is highly recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[3][4] To maintain stability:

  • Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

  • Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][4]

  • Always use freshly thawed aliquots for experiments.[3]

Q3: My PYR-41 DMSO stock solution has turned a darker color. What does this mean?

A change in the color of a stock solution, such as turning from clear to dark, is often an indication of chemical decomposition.[5] If you observe a color change, it is highly likely that the PYR-41 has degraded, and the actual concentration of the active compound is lower than expected. Using a degraded solution can lead to non-reproducible or misleading experimental results. It is strongly recommended to discard the discolored solution and prepare a fresh stock from solid PYR-41.

Q4: I am observing inconsistent inhibitory effects in my experiments. Could this be related to PYR-41 degradation?

Yes, variable inhibition efficiency is a common problem that can arise from compound instability.[3] If PYR-41 degrades, its effective concentration in your assay will be reduced, leading to weaker or inconsistent inhibition of the ubiquitin-activating enzyme (E1).[3] To troubleshoot this, always use freshly prepared or properly stored single-use aliquots of your PYR-41 stock solution and perform a dose-response titration to confirm its activity.[3]

Q5: What are the primary factors that contribute to PYR-41 degradation?

Several factors can lead to the degradation of PYR-41:

  • Repeated Freeze-Thaw Cycles: This is a major cause of degradation for many small molecules in solution. Aliquoting is the most effective way to prevent this.[2][3]

  • Exposure to Light: Some compounds are light-sensitive. While specific data on PYR-41's photosensitivity is limited, it is a general best practice to store stock solutions in amber vials or otherwise protected from light.[3]

  • Improper Storage Temperature: Storing stock solutions at room temperature or 4°C for extended periods can accelerate degradation.[2][3]

  • Moisture: Using hygroscopic or wet DMSO can impact the solubility and stability of the compound.[2][4] Always use fresh, anhydrous DMSO for preparing stock solutions.[4]

Q6: My PYR-41 precipitated when I diluted it into my aqueous cell culture medium. How can I fix this?

Precipitation is a common issue due to PYR-41's poor water solubility.[3] To avoid this, ensure the final concentration of DMSO in your cell-based assays is kept low, typically ≤0.1%, to minimize both cytotoxicity and precipitation.[3] When diluting, add the PYR-41 stock solution to the medium with vigorous vortexing or mixing to ensure it disperses quickly and evenly.

Data Presentation: PYR-41 Storage and Stability

The following table summarizes the recommended storage conditions for PYR-41 in both solid and solution forms.

FormSolventStorage TemperatureRecommended DurationKey Recommendations
Solid Powder N/A-20°CUp to 3 years[2]Store under desiccating conditions.[1]
4°CUp to 2 years[2]Keep tightly sealed and desiccated.
Stock Solution Anhydrous DMSO-80°CUp to 6 months[2]Aliquot into single-use vials to avoid freeze-thaw cycles.[2]
-20°CUp to 1 month[2][4]Protect from light. Use freshly opened DMSO for preparation.[3][4]

Experimental Protocols

Protocol: Assessing Purity and Degradation of PYR-41 via HPLC

This protocol provides a general method for assessing the purity of a PYR-41 sample using High-Performance Liquid Chromatography (HPLC). This can be used to check a new batch of the compound or to investigate suspected degradation of an older stock.

Objective: To determine the purity of a PYR-41 sample by separating it from potential impurities and degradation products.

Materials:

  • PYR-41 sample (solid or DMSO stock)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Standard Preparation:

    • Accurately weigh a small amount of solid PYR-41 and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Further dilute this stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a working concentration suitable for HPLC analysis (e.g., 10-50 µM).

  • Sample Preparation:

    • If testing a DMSO stock solution for degradation, dilute it to the same final concentration as the freshly prepared standard using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of compounds with different polarities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where PYR-41 has a strong absorbance, such as its λmax (e.g., 284 nm or 364 nm).[6]

    • Column Temperature: 30°C

  • Data Analysis:

    • Run the freshly prepared standard to determine the retention time of pure PYR-41.

    • Run the test sample.

    • Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main PYR-41 peak area relative to the total area of all peaks.

    • Purity (%) = (Area of PYR-41 Peak / Total Area of All Peaks) * 100

    • The presence of significant additional peaks in the test sample, which are absent in the standard, indicates the presence of impurities or degradation products.

Visualizations

Workflow for Preventing PYR-41 Degradation

The following diagram illustrates the recommended workflow for handling and storing PYR-41 to ensure its stability and maximize experimental success.

PYR41_Workflow PYR-41 Handling and Storage Workflow receive Receive Solid PYR-41 store_solid Store Solid at -20°C Under Desiccating Conditions receive->store_solid Immediate Storage prep_stock Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) store_solid->prep_stock For Use aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_solution Store Aliquots aliquot->store_solution temp_choice Storage Temperature? store_solution->temp_choice store_minus_80 -80°C for Long-Term (Up to 6 months) temp_choice->store_minus_80 Long-Term store_minus_20 -20°C for Short-Term (Up to 1 month) temp_choice->store_minus_20 Short-Term thaw Thaw a Single Aliquot store_minus_80->thaw store_minus_20->thaw use_exp Use in Experiment discard Discard Unused Portion of Diluted Sample use_exp->discard check_purity Check Purity via HPLC if Degradation is Suspected use_exp->check_purity Troubleshooting dilute Dilute into Aqueous Buffer/Medium (Final DMSO <= 0.1%) thaw->dilute dilute->use_exp

References

Technical Support Center: Managing 9-ING-41 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing resistance to the GSK-3β inhibitor, 9-ING-41 (elraglusib), in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is 9-ING-41 and what is its primary mechanism of action?

9-ING-41, also known as elraglusib, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in regulating numerous cellular processes, including cell proliferation, apoptosis, and metabolism.[3] In many cancer cells, aberrant GSK-3β activity contributes to tumor growth and resistance to therapy.[4] 9-ING-41 exerts its anti-tumor effects by inhibiting GSK-3β, which in turn modulates the activity of downstream signaling pathways, primarily the NF-κB and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis.[2][5]

Q2: In which cancer types has 9-ING-41 shown preclinical or clinical activity?

9-ING-41 has demonstrated anti-tumor activity in a broad range of cancer types, both as a single agent and in combination with chemotherapy.[1][6] Preclinical and clinical studies have shown its efficacy in models of:

  • Glioblastoma[5][7]

  • Pancreatic Cancer[8]

  • Colorectal Cancer[9][10]

  • Breast Cancer

  • Renal Cancer[11]

  • Bladder Cancer[12]

  • B-cell Lymphoma[4]

  • Melanoma[1]

  • Adult T-cell leukemia/lymphoma[13]

Q3: How does 9-ING-41 overcome resistance to other chemotherapeutic agents?

Constitutive activation of the NF-κB pathway is a known mechanism of chemoresistance in many cancers. GSK-3β can positively regulate NF-κB-mediated survival signals.[7] By inhibiting GSK-3β, 9-ING-41 can suppress NF-κB activity, thereby downregulating anti-apoptotic proteins (e.g., Bcl-2, XIAP) and sensitizing cancer cells to the cytotoxic effects of chemotherapy.[2][8] Additionally, 9-ING-41 has been shown to interfere with the DNA damage response, further potentiating the effects of DNA-damaging chemotherapeutic agents.

Troubleshooting Guide: Resistance to 9-ING-41

This guide addresses potential issues related to the development of resistance to 9-ING-41 during in vitro experiments.

Problem 1: Decreased sensitivity or acquired resistance to 9-ING-41 in our cancer cell line.

Possible Cause 1: Alterations in the Drug Target (GSK-3β)

While not yet specifically documented for 9-ING-41, a common mechanism of resistance to targeted therapies is the acquisition of mutations in the drug's target protein that prevent the drug from binding effectively.

  • Troubleshooting/Experimental Validation:

    • Sequence the GSK3B gene: Isolate genomic DNA from both the parental (sensitive) and the 9-ING-41-resistant cell lines. Sequence the coding region of the GSK3B gene to identify any potential mutations in the resistant cells.

    • Western Blot for GSK-3β expression: Compare the total and phosphorylated levels of GSK-3β in sensitive and resistant cells. While a change in expression level might not directly indicate a binding site mutation, it could suggest a compensatory mechanism.

Possible Cause 2: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the primary target. In the case of GSK-3β inhibition, cells might activate pro-survival pathways that are independent of GSK-3β.

  • Troubleshooting/Experimental Validation:

    • Phospho-kinase array: Use a phospho-kinase antibody array to screen for the activation of a wide range of signaling pathways in the resistant cells compared to the parental line. This can help identify upregulated pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

    • Western Blot Analysis: Based on the array results, perform western blots to confirm the increased phosphorylation of key proteins in the identified bypass pathways (e.g., p-Akt, p-ERK).

Possible Cause 3: Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance. These pumps can actively transport 9-ING-41 out of the cell, reducing its intracellular concentration and efficacy.

  • Troubleshooting/Experimental Validation:

    • Quantitative RT-PCR (qRT-PCR): Analyze the mRNA expression levels of common ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2) in both sensitive and resistant cell lines.

    • Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for MDR1) to compare the efflux activity between the sensitive and resistant cells. A lower intracellular accumulation of the fluorescent substrate in the resistant cells would suggest increased efflux pump activity.

    • Co-treatment with an efflux pump inhibitor: Treat the resistant cells with 9-ING-41 in combination with a known ABC transporter inhibitor (e.g., verapamil for MDR1). A restoration of sensitivity to 9-ING-41 would indicate the involvement of drug efflux in the resistance mechanism.

Key Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of 9-ING-41 on cancer cell lines.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • 9-ING-41 (dissolved in a suitable solvent, e.g., DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of 9-ING-41 in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 9-ING-41).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins in key signaling pathways.

  • Materials:

    • Cell lysates from treated and untreated cells

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-p65, anti-IκBα, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from cells treated with 9-ING-41 or vehicle control.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

3. Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Materials:

    • 96-well white-walled plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • 9-ING-41

    • Caspase-Glo® 3/7 Assay reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate.

    • Treat the cells with various concentrations of 9-ING-41 or a vehicle control for the desired time.

    • Allow the plate to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Assay reagent to each well.

    • Mix the contents of the wells on a plate shaker at low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

4. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 9-ING-41

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with 9-ING-41 or vehicle control for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice for at least 30 minutes.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

9-ING-41_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor GSK3b_active GSK-3β (Active) GSK3b_inactive GSK-3β (Inactive) IKK IKK Complex GSK3b_active->IKK Activates beta_catenin β-catenin GSK3b_active->beta_catenin Phosphorylates (in Destruction Complex) 9ING41 9-ING-41 9ING41->GSK3b_active Inhibits Apoptosis Apoptosis 9ING41->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest 9ING41->Cell_Cycle_Arrest Promotes IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Destruction_Complex Destruction Complex beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates (when stable) beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation Gene_Expression_Pro_Survival Pro-survival Gene Expression (e.g., Bcl-2, XIAP) NFkB_nuc->Gene_Expression_Pro_Survival Induces Gene_Expression_Proliferation Proliferation Gene Expression (e.g., c-Myc, Cyclin D1) beta_catenin_nuc->Gene_Expression_Proliferation Induces Gene_Expression_Pro_Survival->Apoptosis Inhibits

Figure 1. Mechanism of action of 9-ING-41.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms 9ING41_in 9-ING-41 (intracellular) GSK3b GSK-3β 9ING41_in->GSK3b Inhibits Efflux Increased Drug Efflux (ABC Transporters) 9ING41_in->Efflux Pumped out Pro_Survival Cell Survival & Proliferation GSK3b->Pro_Survival Regulates Mutation GSK3B Mutation (Altered drug binding) Mutation->GSK3b Alters Target Bypass Bypass Pathway Activation (e.g., PI3K/Akt, MAPK) Bypass->Pro_Survival Activates

Figure 2. Potential mechanisms of resistance to 9-ING-41.

Experimental_Workflow cluster_hypotheses Hypotheses cluster_experiments Experiments Start Start: Observe Resistance Hypothesize Hypothesize Resistance Mechanism Start->Hypothesize H1 Target Alteration Hypothesize->H1 H2 Bypass Pathway Hypothesize->H2 H3 Drug Efflux Hypothesize->H3 Experiment Experimental Validation E1 Sequencing, Western Blot Experiment->E1 If H1 E2 Phospho-Array, Western Blot Experiment->E2 If H2 E3 qRT-PCR, Efflux Assay Experiment->E3 If H3 Analyze Analyze Data Conclusion Identify Mechanism Analyze->Conclusion H1->Experiment H2->Experiment H3->Experiment E1->Analyze E2->Analyze E3->Analyze

Figure 3. Troubleshooting workflow for 9-ING-41 resistance.

References

Technical Support Center: Validating Antibody Specificity for Antitumor Agent-41 Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity against target proteins of the hypothetical Antitumor agent-41.

Frequently Asked Questions (FAQs)

Q1: Why is antibody validation crucial when studying antitumor agent targets?

Q2: What are the primary methods for validating antibody specificity for a cancer target protein?

A2: Several methods are employed to validate antibody specificity. Key techniques include:

  • Western Blotting: To confirm the antibody recognizes a protein of the correct molecular weight.[3][4][5]

  • Immunoprecipitation (IP) followed by Mass Spectrometry (MS): Considered a gold standard, this method identifies the protein(s) that the antibody binds to in a complex mixture.[6][7][8][9]

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the target protein's expression and observing a corresponding loss of antibody signal.[3][10][11][12][13][14][15][16][17][18][19]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To verify that the antibody stains the correct cellular or tissue location of the target protein.[3][20][21]

  • Enzyme-Linked Immunosorbent Assay (ELISA): For quantitative assessment of antibody-antigen binding.[4]

  • Flow Cytometry: To validate antibodies against cell surface or intracellular targets in a high-throughput manner.[22][23][24][25][26]

Q3: What are positive and negative controls in the context of antibody validation?

A3: Positive and negative controls are essential for interpreting validation experiments.[3]

  • Positive Controls: Samples (e.g., cell lysates, tissues) known to express the target protein. A signal in the positive control indicates that the experimental setup is working correctly.[3]

  • Negative Controls: Samples known not to express the target protein. The absence of a signal in the negative control provides evidence of the antibody's specificity.[3] Genetically modified cells (knockout or knockdown) are considered ideal negative controls.[16][17][18]

Troubleshooting Guides

This section addresses common issues encountered during antibody validation experiments for this compound target proteins.

Western Blotting
ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Insufficient protein loaded.Increase the total protein amount loaded on the gel.[27][28]
Antibody concentration is too low.Increase the primary or secondary antibody concentration.[29]
Inefficient protein transfer to the membrane.Verify transfer efficiency with Ponceau S staining.[28]
Antibody has lost activity.Perform a dot blot to check antibody activity.[30]
High Background Antibody concentration is too high.Decrease the primary antibody concentration.[27][30]
Insufficient washing.Increase the number and duration of wash steps.[27][30]
Blocking is inadequate.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[30][31]
Non-Specific Bands Primary antibody is not specific enough.Use a different, more highly validated antibody.
Protein degradation.Prepare fresh samples and use protease inhibitors.[28][31]
Too much protein loaded.Reduce the amount of protein loaded on the gel.[30]
Immunoprecipitation (IP)
ProblemPossible CauseRecommended Solution
No or Low Yield of Target Protein Low expression of the target protein in the sample.Increase the amount of starting material (cell lysate).[32]
Antibody is not suitable for IP.Use an antibody specifically validated for immunoprecipitation.
Inefficient antibody-bead coupling.Ensure the antibody is compatible with the protein A/G beads being used.
Protein-protein interactions disrupted.Use a milder lysis buffer.[33][34]
High Background/Non-Specific Binding Antibody concentration is too high.Reduce the amount of primary antibody used.[32]
Insufficient washing.Increase the number and stringency of wash steps.
Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the antibody.[33]
Immunohistochemistry (IHC)
ProblemPossible CauseRecommended Solution
No Staining Primary antibody not suitable for IHC.Ensure the antibody is validated for use in IHC on the specific tissue fixation type (e.g., formalin-fixed paraffin-embedded).
Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic).
Incorrect antibody dilution.Titrate the primary antibody to find the optimal concentration.
High Background Staining Non-specific antibody binding.Use a more specific antibody; ensure adequate blocking.
Endogenous enzyme activity (for enzymatic detection).Include a quenching step for endogenous peroxidases or phosphatases.
Cross-reactivity of the secondary antibody.Use a secondary antibody that is cross-adsorbed against the species of the tissue sample.
ELISA
ProblemPossible CauseRecommended Solution
No or Weak Signal Reagents are expired or were improperly stored.Use fresh reagents and ensure they are stored correctly.
Insufficient incubation times.Ensure incubation times are as recommended in the protocol.
Incorrect antibody pair (sandwich ELISA).Verify that the capture and detection antibodies recognize different epitopes.
High Background Antibody concentration is too high.Decrease the concentration of the primary or secondary antibody.[4]
Insufficient washing.Increase the number of wash steps.[4]
Non-specific binding.Ensure proper blocking of the plate.[4]

Signaling Pathways and Experimental Workflows

To effectively validate an antibody against a target of this compound, it is crucial to understand the biological context in which the target protein functions. Below are diagrams of key signaling pathways often implicated in cancer and targeted by antitumor agents.[1][6][7][10][11][12][16][17][18][21][22][26][29][30]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation WesternBlot_Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Transfer & Probing cluster_2 Detection Lysate Cell/Tissue Lysate Preparation Quant Protein Quantification Lysate->Quant Denature Denaturation & Loading Quant->Denature Gel SDS-PAGE Denature->Gel Transfer Protein Transfer to Membrane Gel->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Signal Detection SecondaryAb->Detect Analyze Data Analysis Detect->Analyze IP_Workflow Lysate Prepare Cell Lysate Preclear Pre-clear Lysate (Optional) Lysate->Preclear IncubateAb Incubate with Primary Antibody Preclear->IncubateAb AddBeads Add Protein A/G Beads IncubateAb->AddBeads Wash Wash Beads AddBeads->Wash Elute Elute Protein Complex Wash->Elute Analyze Analyze by Western Blot or MS Elute->Analyze

References

Interpreting unexpected phenotypes from 9-ING-41 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-ING-41 (Elraglusib), a selective GSK-3β inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 9-ING-41?

A1: 9-ING-41 is a first-in-class, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a role in various cellular processes. By inhibiting GSK-3β, 9-ING-41 can modulate multiple downstream signaling pathways.

Q2: Which signaling pathways are affected by 9-ING-41?

A2: 9-ING-41 has been shown to impact several key signaling pathways, including:

  • NF-κB Pathway: Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of the NF-κB pathway, which is often constitutively active in cancer cells and promotes the expression of anti-apoptotic molecules.[3]

  • Wnt/β-catenin Pathway: GSK-3β is a key negative regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3β can lead to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene transcription.

  • p53 Pathway: 9-ING-41 has been observed to increase p53 signaling in some cancer cell lines.[4]

  • PI3K/Akt/mTOR Pathway: GSK-3β is a downstream effector of the PI3K/Akt pathway, and its inhibition can have complex, context-dependent effects on this signaling cascade.

Q3: What are the known anti-cancer effects of 9-ING-41?

A3: 9-ING-41 has demonstrated a range of anti-cancer activities in preclinical and clinical studies, including:

  • Induction of apoptosis (programmed cell death).[1][4]

  • Cell cycle arrest, primarily at the G2/M phase.[1]

  • Inhibition of tumor growth in various solid and hematological malignancies.

  • Overcoming resistance to chemotherapy and radiation.

  • Immunomodulatory effects, including the activation of T cells and NK cells, and modulation of immune checkpoint molecules like PD-1 and PD-L1.[3][5][6]

Q4: Is 9-ING-41 orally bioavailable?

A4: 9-ING-41 is administered intravenously (IV). Information on its oral bioavailability is not prominently available in the provided search results.

Q5: What is the solubility and stability of 9-ING-41 for in vitro experiments?

A5: 9-ING-41 is soluble in DMSO.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[1] It is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses unexpected phenotypes and common issues that may arise during experiments with 9-ING-41.

Observed Problem/Unexpected Phenotype Potential Cause(s) Recommended Troubleshooting Steps
No or low cytotoxicity observed in a sensitive cell line. 1. Suboptimal drug concentration: The IC50 can vary significantly between cell lines. 2. Incorrect drug handling: Degradation of 9-ING-41 due to improper storage or handling. 3. Cell culture conditions: High serum concentration or other factors in the media may interfere with drug activity. 4. Cell line specific resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Perform a dose-response curve: Determine the IC50 for your specific cell line. 2. Prepare fresh drug dilutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Standardize cell culture conditions: Use a consistent serum concentration and test in serum-free media if possible. 4. Verify GSK-3β expression and activity: Use a different GSK-3β inhibitor as a positive control.
Paradoxical increase in cell proliferation at low concentrations. 1. Hormetic effect: Some compounds can have biphasic dose-responses. 2. Off-target effects: At certain concentrations, off-target effects might promote proliferation. 3. Complex signaling feedback: Inhibition of GSK-3β can activate pro-proliferative pathways in some contexts.1. Expand the dose-response range: Test a wider range of concentrations to characterize the biphasic response. 2. Investigate downstream signaling: Analyze key proliferation pathways (e.g., MAPK/ERK) at the paradoxical concentrations.
Unexpected changes in β-catenin localization or phosphorylation. 1. Cell-type specific responses: The regulation of the Wnt/β-catenin pathway is highly context-dependent. 2. Feedback loops: Inhibition of GSK-3β can trigger feedback mechanisms that alter β-catenin status. 3. Antibody specificity issues: The antibody used for detection may not be specific.1. Use multiple antibodies: Validate findings with antibodies targeting different epitopes of β-catenin. 2. Perform time-course experiments: Analyze β-catenin localization and phosphorylation at different time points after treatment. 3. Fractionate cell lysates: Separate nuclear and cytoplasmic fractions to accurately assess β-catenin localization.
Altered cell morphology not consistent with apoptosis. 1. Induction of autophagy: 9-ING-41 has been shown to induce autophagy, which can lead to vacuolization.[1] 2. Cell cycle arrest: Arrest at the G2/M phase can cause cells to become larger and more rounded.[1] 3. Cytoskeletal rearrangements: GSK-3β is involved in regulating the cytoskeleton.1. Assay for autophagy markers: Perform western blotting for LC3-II or immunofluorescence for LC3 puncta. 2. Perform cell cycle analysis: Use flow cytometry with a DNA stain like propidium iodide. 3. Stain for cytoskeletal components: Use immunofluorescence to visualize microtubules and actin filaments.
Variable IC50 values between experiments. 1. Inconsistent cell density: The initial number of cells seeded can affect the outcome. 2. Differences in cell passage number: Cell characteristics can change with prolonged culture. 3. Variability in assay incubation time: The duration of drug exposure can influence the IC50.[7]1. Standardize seeding density: Ensure the same number of cells is seeded for each experiment. 2. Use cells within a defined passage number range. 3. Maintain a consistent incubation time for all dose-response experiments.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of 9-ING-41 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Various Lymphoma Cell LinesB-cell Lymphoma0.05 - 1.0[8]
BXPC3Pancreatic Cancer~5.0[1]
SK-N-DZ, SK-N-BE(2)Neuroblastoma0.05 - 0.1[4]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.

Table 2: Clinical Trial Data for Elraglusib (9-ING-41) in Combination with Gemcitabine and Nab-paclitaxel in Metastatic Pancreatic Cancer (NCT03678883)

ParameterElraglusib + GnPGnP Alone
Median Overall Survival 9.3 months7.2 months
1-Year Survival Rate 43.6%22.5%
18-Month Survival Rate 20.9%0%
24-Month Survival Rate 16.7%0%
Progression-Free Survival 5.6 months4.9 months
Disease Control Rate 42.6%33.3%
Objective Response Rate 27.7%20.5%

Data from interim analysis of the Actuate-1801 trial.

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the effect of 9-ING-41 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 9-ING-41 stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 9-ING-41 in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of 9-ING-41. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 48, 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.

Western Blot for GSK-3β Pathway Proteins

Objective: To analyze the effect of 9-ING-41 on the expression and phosphorylation of proteins in the GSK-3β signaling pathway.

Materials:

  • Cancer cells treated with 9-ING-41

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-c-Myc, anti-cleaved PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

RNA-Seq Sample Preparation

Objective: To prepare high-quality RNA from 9-ING-41-treated cells for transcriptome analysis.

Materials:

  • Cancer cells treated with 9-ING-41

  • RNA lysis buffer (e.g., QIAzol)

  • RNA isolation kit (e.g., miRNeasy Mini Kit)

  • DNase I

  • RNA quantification instrument (e.g., NanoDrop)

  • RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

Procedure:

  • Lyse the treated cells in RNA lysis buffer.

  • Isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.

  • Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Elute the RNA and quantify its concentration.

  • Assess the RNA integrity (RIN score) using a Bioanalyzer. A RIN score of >8 is generally recommended for RNA-seq.

  • Store the RNA at -80°C until library preparation.

Visualizations

9-ING-41_Mechanism_of_Action 9-ING-41 9-ING-41 GSK-3β GSK-3β 9-ING-41->GSK-3β inhibits Immune Activation Immune Activation 9-ING-41->Immune Activation promotes NF-κB NF-κB GSK-3β->NF-κB activates β-catenin β-catenin GSK-3β->β-catenin inhibits Apoptosis Apoptosis NF-κB->Apoptosis inhibits Chemo-resistance Chemo-resistance NF-κB->Chemo-resistance promotes Cell Cycle Arrest Cell Cycle Arrest β-catenin->Cell Cycle Arrest promotes

Caption: Simplified signaling pathway of 9-ING-41 action.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Drug Verify 9-ING-41 Integrity & Concentration Start->Check_Drug Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Analyze_Pathways Investigate Downstream Signaling Pathways Check_Drug->Analyze_Pathways Check_Cells->Analyze_Pathways Check_Protocol->Analyze_Pathways Consult_Literature Consult Literature for Similar Findings Analyze_Pathways->Consult_Literature Refine_Hypothesis Refine Hypothesis Consult_Literature->Refine_Hypothesis

Caption: Logical workflow for troubleshooting unexpected results.

Experimental_Workflow_Cell_Viability Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with 9-ING-41 Dilutions Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTS/MTT Reagent Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Standard workflow for a cell viability assay.

References

Adjusting ERX-41 treatment time for optimal apoptotic response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ERX-41 treatment to achieve the desired apoptotic response in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ERX-41?

A1: ERX-41 is a small molecule that induces apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[1] It specifically binds to the lysosomal acid lipase A (LIPA) protein located in the ER.[1][2] This binding is independent of LIPA's enzymatic activity but dependent on its localization to the ER. The interaction between ERX-41 and LIPA disrupts protein folding processes within the ER, leading to the accumulation of unfolded proteins and subsequent activation of the Unfolded Protein Response (UPR), which ultimately results in apoptotic cell death.[1]

Q2: Which cancer cell lines are sensitive to ERX-41?

A2: ERX-41 has shown potent anti-proliferative and apoptotic effects in a broad range of cancer cell lines, with particular efficacy in triple-negative breast cancer (TNBC) cells.[2][3][4] It has also demonstrated activity against other solid tumors, including ovarian, pancreatic, and brain cancer cells.[5]

Q3: What is a recommended starting concentration and treatment time for ERX-41?

A3: A common starting point for in vitro studies is a concentration of 1 µM ERX-41.[6][7] The treatment duration can vary depending on the cell line and the specific endpoint being measured. For observing ER stress markers, effects can be seen as early as 4 hours.[6] For significant apoptosis, treatment times of 24 to 72 hours are often employed.[8][9] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.

Q4: Does ERX-41 affect normal, non-cancerous cells?

A4: Studies have shown that ERX-41 has minimal cytotoxic effects on normal, healthy cells at concentrations that are lethal to cancer cells, indicating a favorable therapeutic window.[6][10]

Troubleshooting Guides

Problem 1: Low or no apoptotic response observed after ERX-41 treatment.

Possible Cause Suggested Solution
Suboptimal ERX-41 Concentration Perform a dose-response experiment with a range of ERX-41 concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment time for inducing apoptosis in your cell line.
Cell Line Resistance Some cell lines may be inherently resistant to ERX-41. Confirm the expression of LIPA in your cell line, as it is the direct target of ERX-41.
Incorrect Assay Timing Apoptosis is a dynamic process. Ensure that you are measuring apoptosis at an appropriate time point. Early markers like Annexin V externalization appear before late markers like DNA fragmentation.
Reagent or Assay Issues Verify the functionality of your apoptosis detection kit using a known positive control inducer of apoptosis (e.g., staurosporine).

Problem 2: High background apoptosis in untreated control cells.

Possible Cause Suggested Solution
Cell Culture Conditions Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluency or nutrient deprivation can induce apoptosis.
Harsh Cell Handling Be gentle during cell harvesting and washing to avoid mechanical damage to the cell membrane, which can lead to false-positive results in apoptosis assays.
Contamination Check for microbial contamination in your cell cultures, as this can induce cell death.

Problem 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in ERX-41 Stock Prepare a large batch of ERX-41 stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Inconsistent Seeding Density Seed cells at the same density for all experiments to ensure comparable cell numbers at the time of treatment and analysis.

Data Presentation

The following tables summarize representative quantitative data on the effects of ERX-41 on cancer cells. This data is a composite representation from the literature to guide experimental design.

Table 1: Dose-Response of ERX-41 on Apoptosis in MDA-MB-231 Cells (72-hour treatment)

ERX-41 Concentration (µM)% Apoptotic Cells (Annexin V Positive)
0 (Vehicle Control)5.2 ± 1.1
0.115.8 ± 2.5
0.542.3 ± 4.1
1.078.6 ± 5.7
5.092.1 ± 3.2

Note: This table is a representative example based on published data and should be used as a guideline. Actual results may vary depending on experimental conditions.

Table 2: Time-Course of Apoptosis Induction by 1 µM ERX-41 in MDA-MB-231 Cells

Treatment Time (hours)% Apoptotic Cells (Annexin V Positive)
04.8 ± 0.9
1225.4 ± 3.3
2455.9 ± 4.8
4885.2 ± 6.1
7278.6 ± 5.7

Note: This table is a representative example based on published data and should be used as a guideline. A decrease in the percentage of apoptotic cells at later time points may be observed due to secondary necrosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat cells with various concentrations of ERX-41 or vehicle control for the desired duration (e.g., 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in a 6-well plate and treat with ERX-41 or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Western Blot for ER Stress Markers

  • Treat cells with ERX-41 (e.g., 1 µM for 4 hours) or a vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

ERX41_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) ERX41 ERX-41 LIPA LIPA ERX41->LIPA Binds to ProteinFolding Protein Folding Machinery LIPA->ProteinFolding Disrupts UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Leads to PERK PERK Activation (p-PERK) UnfoldedProteins->PERK Activates eIF2a eIF2α Phosphorylation (p-eIF2α) PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Induces

Figure 1. ERX-41 signaling pathway leading to apoptosis.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Apoptosis Analysis cluster_Mechanism Mechanism Validation Start Seed Cancer Cells Treatment Treat with ERX-41 (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysate Prepare Cell Lysates Treatment->Lysate AnnexinV Annexin V/PI Staining Harvest->AnnexinV FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Data Quantify Apoptotic Cells FlowCytometry->Data WesternBlot Western Blot for ER Stress Markers Lysate->WesternBlot WB_Analysis Analyze Protein Expression WesternBlot->WB_Analysis

Figure 2. Experimental workflow for assessing ERX-41 induced apoptosis.

Troubleshooting_Logic Start Low/No Apoptosis with ERX-41 Concentration Is the concentration optimal? Start->Concentration Time Is the treatment time sufficient? Concentration->Time No DoseResponse Perform Dose-Response Experiment Concentration->DoseResponse Yes Assay Is the apoptosis assay working? Time->Assay No TimeCourse Perform Time-Course Experiment Time->TimeCourse Yes PositiveControl Run Positive Control for Apoptosis Assay Assay->PositiveControl Yes Recheck Re-evaluate Apoptosis Assay->Recheck No DoseResponse->Recheck TimeCourse->Recheck PositiveControl->Recheck

Figure 3. Troubleshooting logic for low apoptotic response.

References

Validation & Comparative

A Comparative Analysis of Antitumor Agent 9-ING-41 (Elraglusib) and Standard Chemotherapy in Advanced Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel antitumor agent 9-ING-41 (elraglusib) against standard-of-care chemotherapy regimens in advanced pancreatic and colorectal cancers. The information presented is based on available preclinical and clinical trial data, offering a comprehensive overview for research and development professionals.

Mechanism of Action: 9-ING-41 (Elraglusib)

Elraglusib is a first-in-class, selective inhibitor of glycogen synthase kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including tumor cell proliferation, survival, and chemotherapy resistance.[3] By inhibiting GSK-3β, elraglusib downregulates the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] This, in turn, reduces the expression of anti-apoptotic proteins such as cyclin D1, Bcl-2, and XIAP, leading to tumor growth inhibition.[1][2] Preclinical studies have also suggested that elraglusib may have immunomodulatory effects, including the downregulation of immune checkpoint proteins like PD-1, TIGIT, and LAG-3.[4]

Elraglusib Signaling Pathway Signaling Pathway of 9-ING-41 (Elraglusib) cluster_cell Tumor Cell Elraglusib 9-ING-41 (Elraglusib) GSK3B GSK-3β Elraglusib->GSK3B NFkB NF-κB GSK3B->NFkB AntiApoptotic Anti-Apoptotic Proteins (Cyclin D1, Bcl-2, XIAP) NFkB->AntiApoptotic Proliferation Tumor Cell Proliferation & Survival AntiApoptotic->Proliferation

Caption: Mechanism of action of 9-ING-41 (Elraglusib) targeting the GSK-3β/NF-κB pathway.

Efficacy in Advanced Pancreatic Cancer

The standard of care for first-line treatment of metastatic pancreatic ductal adenocarcinoma (mPDAC) in fit patients includes combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and gemcitabine plus nab-paclitaxel.[5]

Quantitative Data Summary:
Treatment RegimenTrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)Disease Control Rate (DCR)
9-ING-41 (Elraglusib) + Gemcitabine/Nab-Paclitaxel NCT03678883 (Phase 2)Previously untreated mPDAC11.9 months[6]5.4 months[6]26.2%[6]35.7%[6]
FOLFIRINOX PRODIGE 4/ACCORD 11Metastatic Pancreatic Cancer11.1 months[7]6.4 months31.6%Not Reported
Gemcitabine + Nab-Paclitaxel MPACT (Phase III)Metastatic Pancreatic Cancer8.5 months[8]5.5 months[8]23%[8]Not Reported
Gemcitabine Monotherapy PRODIGE 4/ACCORD 11Metastatic Pancreatic Cancer6.8 months[7]3.3 months9.4%Not Reported
Gemcitabine Monotherapy MPACT (Phase III)Metastatic Pancreatic Cancer6.7 months[8]3.7 months[8]7%[8]Not Reported
Experimental Protocols:
  • 9-ING-41 (Elraglusib) in Combination with Gemcitabine and Nab-Paclitaxel (NCT03678883): This was a Phase 1/2 study. In the Phase 2 portion for pancreatic cancer, patients with previously untreated metastatic pancreatic ductal adenocarcinoma received 9-ING-41 intravenously in combination with the standard regimen of gemcitabine and nab-paclitaxel.[6][9] The primary endpoint was the disease control rate.[9]

  • FOLFIRINOX (PRODIGE 4/ACCORD 11): This was a randomized, multicenter Phase 2-3 trial comparing FOLFIRINOX to gemcitabine as first-line therapy in patients with metastatic pancreatic cancer with a good performance status (ECOG 0-1).[10]

  • Gemcitabine + Nab-Paclitaxel (MPACT): This was a randomized, open-label, Phase III trial that compared the combination of gemcitabine and nab-paclitaxel to gemcitabine monotherapy in patients with previously untreated metastatic pancreatic cancer.[8][11]

Efficacy in Advanced Colorectal Cancer

Standard first-line chemotherapy for metastatic colorectal cancer (mCRC) typically involves regimens like FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), often in combination with a biologic agent such as bevacizumab.[12]

Quantitative Data Summary:
Treatment RegimenTrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)
9-ING-41 (Elraglusib) Monotherapy NCT03678883 (Phase 1/2)Refractory mCRC106 days (approx. 3.5 months)[2]Not ReportedNot Reported
9-ING-41 (Elraglusib) + Irinotecan NCT03678883 (Phase 1/2)Refractory mCRC211 days (approx. 7.0 months)[2]Not ReportedNot Reported
FOLFIRI Randomized Clinical TrialSecond-line mCRC13.6 months[13]3.7 months[13]Not Reported
FOLFOX Phase III TrialsFirst-line mCRCSimilar to FOLFIRI[14]8.0 - 8.5 months[14]54 - 56%[14]
FOLFIRI + Bevacizumab TRIBE (Phase III)First-line mCRC25.8 months[13]Not ReportedNot Reported
Experimental Protocols:
  • 9-ING-41 (Elraglusib) in Colorectal Cancer (NCT03678883): This was a Phase 1/2 dose-escalation and cohort-expansion study evaluating 9-ING-41 as a single agent and in combination with various standard-of-care chemotherapies in patients with refractory advanced solid tumors, including colorectal cancer.[2]

  • FOLFIRI in Second-Line Treatment: A randomized clinical trial compared FOLFIRI to single-agent irinotecan in patients with metastatic colorectal cancer who had progressed after first-line therapy.[13]

  • FOLFOX and FOLFIRI in First-Line Treatment: Multiple Phase III trials have established the efficacy of FOLFOX and FOLFIRI as standard first-line treatments for metastatic colorectal cancer.[14]

  • FOLFIRI + Bevacizumab (TRIBE Study - NCT00719797): This was a randomized, open-label, multicenter Phase III trial that compared FOLFIRI plus bevacizumab to FOLFOXIRI plus bevacizumab as first-line treatment for patients with unresectable metastatic colorectal cancer.[13][15]

Preclinical Experimental Workflow

The antitumor activity of novel agents like 9-ING-41 is often initially evaluated in preclinical models, such as patient-derived xenografts (PDX). The following diagram illustrates a typical workflow for such an experiment.

Preclinical_Experimental_Workflow Generalized Preclinical Efficacy Workflow cluster_workflow In Vivo Xenograft Study Tumor_Implantation Tumor Cell/Fragment Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., 9-ING-41 or Standard Chemotherapy) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: A typical workflow for a preclinical in vivo xenograft study to evaluate antitumor efficacy.

Conclusion

The available data suggests that 9-ING-41 (elraglusib), in combination with standard chemotherapy, shows promising clinical activity in advanced pancreatic cancer, with a median overall survival that compares favorably to standard regimens alone. In heavily pretreated metastatic colorectal cancer, the addition of 9-ING-41 to irinotecan also appears to extend overall survival compared to monotherapy. The unique mechanism of action of elraglusib, targeting the GSK-3β pathway, presents a novel approach to overcoming chemotherapy resistance. Further investigation, particularly through randomized Phase III trials, is warranted to definitively establish the role of 9-ING-41 in the treatment landscape of these and other advanced cancers.

References

A Comparative Analysis of PYR-41 and Other UBE1 Inhibitors in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the ubiquitin-proteasome system (UPS) has emerged as a critical target. At the apex of this pathway is the ubiquitin-activating enzyme (UBE1 or UBA1), which initiates the ubiquitination cascade. Inhibition of UBE1 represents a promising strategy for treating hematologic malignancies like leukemia, as cancer cells often exhibit increased dependence on the UPS for survival. This guide provides a comparative overview of PYR-41 and another notable UBE1 inhibitor, TAK-243, in the context of leukemia models, based on available preclinical data.

While direct head-to-head comparative studies are limited, this document synthesizes data from individual studies to offer insights into their respective mechanisms of action, efficacy, and experimental validation. This information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the current landscape of UBE1 inhibitors.

Comparative Efficacy and Cellular Effects

The following tables summarize the quantitative data on the anti-leukemic activity of PYR-41 and TAK-243 from various studies. It is important to note that these data are not from direct comparative experiments and thus, direct comparisons of potency should be made with caution.

Table 1: In Vitro Activity of PYR-41 in Cancer Cell Lines

ParameterCell LineValueReference
IC50Various Cancer Cell Lines< 10 µM[1]
Apoptosis InductionIn VitroInduces p53-mediated apoptosis[2]

Table 2: In Vitro and In Vivo Activity of TAK-243 in Acute Myeloid Leukemia (AML)

ParameterModelValueReference
EC50 (Cell Viability)SCLC Cell LinesMedian 15.8 nmol/L[3]
In Vitro ActivityAML Cell Lines & Primary SamplesInduces cell death, inhibits clonogenic growth[4][5]
In Vivo ActivityAML Xenograft ModelsReduced leukemic burden, targeted leukemic stem cells[4][5]
SpecificityIntact AML CellsPreferentially binds to UBA1 over UBA2, UBA3, and UBA6[4]

Mechanism of Action and Signaling Pathways

Both PYR-41 and TAK-243 target UBE1, the initial enzyme in the ubiquitination cascade, but their reported downstream effects and mechanisms of inhibition have some distinctions.

PYR-41 is a cell-permeable, irreversible inhibitor of UBE1.[6] Its inhibition of UBE1 leads to a blockage of ubiquitination and subsequent proteasomal degradation of target proteins. This results in the stabilization of tumor suppressors like p53 and the inhibition of pro-survival signaling pathways such as NF-κB.[7][8] Interestingly, PYR-41 has also been reported to increase the sumoylation of proteins, an effect that distinguishes it from some other UPS inhibitors.[7][8]

TAK-243 is a first-in-class, selective small-molecule inhibitor of UBA1.[4][5][9] It acts via a mechanism of substrate-assisted inhibition, forming a covalent adduct with ubiquitin that mimics the ubiquitin-adenylate complex, thereby inhibiting UBE1.[9][10] Inhibition of UBA1 by TAK-243 leads to a decrease in ubiquitylated proteins, resulting in proteotoxic and DNA damage stress, which ultimately triggers apoptosis in AML cells.[4][5] Studies have shown that TAK-243 is effective against AML cells and stem cells while showing greater resistance in normal hematopoietic progenitor cells.[4][5]

G cluster_0 Ubiquitination Cascade cluster_1 Downstream Effects cluster_2 Inhibitor Action Ubiquitin Ubiquitin UBE1 UBE1 (E1) Ubiquitin->UBE1 ATP UBE2 UBE2 (E2) UBE1->UBE2 UBE3 UBE3 (E3) UBE2->UBE3 Target Protein Target Protein UBE3->Target Protein Ubiquitylated Protein Ubiquitylated Protein Target Protein->Ubiquitylated Protein Ub Proteasome Proteasome Ubiquitylated Protein->Proteasome Cellular Processes Cell Cycle Apoptosis DNA Repair Ubiquitylated Protein->Cellular Processes Protein Degradation Protein Degradation Proteasome->Protein Degradation PYR-41 PYR-41 PYR-41->UBE1 TAK-243 TAK-243 TAK-243->UBE1 G Leukemia Cells Leukemia Cells Treatment Treatment Leukemia Cells->Treatment UBE1 Inhibitor (e.g., PYR-41, TAK-243) In Vivo Model\n(Xenograft) In Vivo Model (Xenograft) Leukemia Cells->In Vivo Model\n(Xenograft) Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay 48-72h Protein Extraction Protein Extraction Treatment->Protein Extraction Time Course Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Apoptosis Markers IC50/EC50 Determination IC50/EC50 Determination Cell Viability Assay->IC50/EC50 Determination Western Blot Western Blot Protein Extraction->Western Blot Anti-Ubiquitin Ab Analysis of\nUbiquitination Analysis of Ubiquitination Western Blot->Analysis of\nUbiquitination Quantification of\nApoptosis Quantification of Apoptosis Flow Cytometry->Quantification of\nApoptosis Treatment with\nUBE1 Inhibitor Treatment with UBE1 Inhibitor In Vivo Model\n(Xenograft)->Treatment with\nUBE1 Inhibitor Tumor Growth\nMeasurement Tumor Growth Measurement Treatment with\nUBE1 Inhibitor->Tumor Growth\nMeasurement Efficacy Assessment Efficacy Assessment Tumor Growth\nMeasurement->Efficacy Assessment

References

ERX-41: A Comparative Analysis of Efficacy in ER-Positive and Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A novel small molecule, ERX-41, has demonstrated significant therapeutic potential in preclinical models of both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC). Emerging evidence suggests a greater efficacy in TNBC, a notoriously difficult-to-treat subtype. This guide provides a comprehensive comparison of ERX-41's performance in these two breast cancer types, supported by available experimental data, detailed methodologies, and pathway visualizations.

Executive Summary

ERX-41, a novel orally bioavailable compound, induces cancer cell death by targeting the lysosomal acid lipase A (LIPA) protein, leading to endoplasmic reticulum (ER) stress and apoptosis. Preclinical studies have shown that ERX-41 is effective against both ER-positive and TNBC cells. Notably, research indicates that ERX-41 may be particularly potent in TNBC cells. This guide will delve into the quantitative data from in vitro and in vivo studies, outline the experimental protocols used to generate this data, and visualize the compound's mechanism of action.

Data Presentation

In Vitro Efficacy: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of ERX-41 required to inhibit the growth of breast cancer cell lines by 50%. While direct comparative studies across a wide panel of cell lines are emerging, the available data indicates a potent effect in the nanomolar range for TNBC.

Breast Cancer SubtypeCell LineIC50 (nM)Citation
Triple-Negative Various TNBC cell lines50 - 250[1][2]
ER-Positive ER-positive cell linesData not yet available in direct comparative studies

Note: The provided IC50 range for TNBC is based on studies of over 20 distinct TNBC cell lines. Specific IC50 values for individual ER-positive cell lines from comparative studies are not yet widely published.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies using mouse xenograft models, where human breast cancer cells are implanted into immunodeficient mice, have demonstrated the anti-tumor activity of ERX-41. These studies have primarily focused on TNBC models, showing significant tumor regression without notable toxicity.

Breast Cancer SubtypeXenograft ModelAnimal ModelERX-41 DosageOutcomeCitation
Triple-Negative MDA-MB-231Nude mice10 mg/kg/day (oral)Significant reduction in tumor growth[3][4]
Triple-Negative D2A1BALB/c mice10 mg/kg/day (oral)Significantly reduced tumor growth[3]
ER-Positive Not specifiedMiceNot specifiedShrank human cancers grown as tumors in mice[5]

Note: While studies report efficacy in ER-positive xenografts, detailed quantitative data on the percentage of tumor growth inhibition for direct comparison with TNBC models is not yet available in the reviewed literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for TNBC)

  • Complete cell culture medium

  • ERX-41 compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of ERX-41 and a vehicle control.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • Breast cancer cells treated with ERX-41

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with ERX-41 as desired.

  • Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells by incubating in the permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified atmosphere for 1 hour at 37°C in the dark.

  • Wash the cells with PBS.

  • Analyze the cells under a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus.

In Vivo Xenograft Study

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Breast cancer cells (ER-positive and TNBC)

  • Matrigel (or other appropriate matrix)

  • ERX-41 formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject breast cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into control and treatment groups.

  • Administer ERX-41 orally (e.g., 10 mg/kg/day) to the treatment group and a vehicle control to the control group.

  • Measure tumor volume with calipers every few days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Mandatory Visualization

ERX-41 Signaling Pathway

ERX41_Pathway cluster_Cell Cancer Cell ERX41 ERX-41 LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA Binds to ER Endoplasmic Reticulum (ER) ProteinFolding Protein Folding Machinery UPR Unfolded Protein Response (UPR) (PERK, IRE1α, ATF6) Apoptosis Apoptosis UPR->Apoptosis Induces ER_Stress ER Stress ProteinFolding->ER_Stress Disruption of ER_Stress->UPR Activates

Caption: ERX-41 binds to LIPA in the ER, disrupting protein folding and inducing ER stress, which in turn activates the UPR and leads to apoptosis.

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow cluster_workflow In Vivo Xenograft Workflow start Implantation of Breast Cancer Cells (ER+ or TNBC) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice (Control vs. Treatment) tumor_growth->randomization treatment Daily Oral Administration (Vehicle or ERX-41) randomization->treatment measurement Tumor Volume Measurement (Calipers) treatment->measurement Repeatedly analysis Endpoint Analysis: Tumor Weight, IHC treatment->analysis measurement->treatment Logical_Relationship cluster_logic ERX-41 Mechanism of Action ERX41 ERX-41 Administration Target Binding to LIPA in ER ERX41->Target Mechanism Induction of ER Stress Target->Mechanism Response Activation of Unfolded Protein Response Mechanism->Response Outcome Apoptotic Cell Death Response->Outcome

References

A Head-to-Head Comparison: Antitumor Agent-41 (KSP Inhibitor) vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the novel investigational agent class, Antitumor agent-41, representing Kinesin Spindle Protein (KSP) inhibitors, and the established chemotherapeutic agent, paclitaxel. The comparison is based on their distinct mechanisms of action, preclinical efficacy, clinical safety profiles, and is supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Mitotic Poisons

Both this compound (KSP inhibitors) and paclitaxel disrupt mitosis, the process of cell division, ultimately leading to apoptosis (programmed cell death) in rapidly proliferating cancer cells. However, they achieve this through fundamentally different mechanisms targeting the microtubule spindle apparatus.

This compound (KSP Inhibitor): This agent class specifically targets the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for pushing the two centrosomes apart to form a bipolar spindle during the early stages of mitosis.[2] By inhibiting KSP's ATPase activity, this compound prevents centrosome separation.[3][4] This results in the formation of a characteristic "mono-astral" spindle, where all chromosomes are arranged around a single spindle pole.[1][2][5] This aberrant formation triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent cell death.[2][3]

Paclitaxel: As a member of the taxane family, paclitaxel works by binding to the β-tubulin subunit of microtubules, the core components of the mitotic spindle.[6][7] Unlike agents that prevent microtubule assembly, paclitaxel stabilizes the microtubule polymer, protecting it from disassembly.[6][7][8] This hyper-stabilization disrupts the delicate balance of microtubule dynamics required for normal spindle function and chromosome segregation.[7] The cell cycle is arrested in the G2/M phase, and the prolonged activation of the mitotic checkpoint ultimately induces apoptosis.[6]

Signaling Pathway Diagrams

KSP_Inhibitor_Pathway cluster_mitosis Early Mitosis cluster_drug_action Drug Intervention cluster_outcome Cellular Outcome Prophase Prophase Cell Centrosomes Duplicated Centrosomes Prophase->Centrosomes Agent41 This compound (KSP Inhibitor) KSP KSP (Eg5) Motor Protein Centrosomes->KSP KSP pushes centrosomes apart Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle Monoaster Mono-Astral Spindle (Failed Centrosome Separation) KSP->Monoaster Inhibition leads to Agent41->KSP Inhibits ATPase Activity Mitotic_Arrest Mitotic Arrest Monoaster->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Paclitaxel_Pathway cluster_mitosis Mitosis (Metaphase) cluster_drug_action Drug Intervention cluster_outcome Cellular Outcome Tubulin Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Paclitaxel Paclitaxel Microtubules->Tubulin Depolymerization Spindle Functional Mitotic Spindle Microtubules->Spindle Stable_MT Hyper-stabilized, Non-functional Microtubules Microtubules->Stable_MT Paclitaxel prevents depolymerization Paclitaxel->Microtubules Mitotic_Arrest G2/M Arrest Stable_MT->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Xenograft_Workflow cluster_treatment Treatment Phase Cell_Culture 1. Cancer Cell Culture & Harvest Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (Volume = L x W²/2) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups (Tumor Volume ≈ 100 mm³) Tumor_Growth->Randomization Group_A Group A: Vehicle Control Group_B Group B: Agent-41 Group_C Group C: Paclitaxel Monitoring 5. Administer Drugs & Monitor Tumor Volume and Body Weight Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Endpoint 6. Study Endpoint (e.g., Control Tumor > 1500 mm³) Monitoring->Endpoint Analysis 7. Data Analysis (%TGI, Statistics) Endpoint->Analysis

References

Validating Antitumor Efficacy: A Comparative Guide to PYR-41 and Alternative E1 Inhibitors in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ubiquitin-activating enzyme (E1) inhibitor, PYR-41, with a leading alternative, TAK-243 (MLN7243). The focus is on validating the antitumor effects of PYR-41 in a secondary, well-characterized p53 wild-type colorectal cancer cell line, HCT116. This document offers supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to PYR-41 and Ubiquitin-Activating Enzyme (E1) Inhibition

PYR-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme E1.[1] By targeting the initial step of the ubiquitination cascade, PYR-41 disrupts the function of the ubiquitin-proteasome system (UPS), a critical pathway for protein homeostasis.[2] Dysregulation of the UPS is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Inhibition of E1 by PYR-41 leads to the accumulation of proteins that would normally be targeted for degradation, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1]

Comparative Analysis: PYR-41 vs. TAK-243

To objectively evaluate the performance of PYR-41, this guide includes a comparison with TAK-243, a first-in-class, potent, and selective UBA1 inhibitor.[3][4]

Table 1: Performance Comparison of PYR-41 and TAK-243

FeaturePYR-41TAK-243 (MLN7243)
Target Ubiquitin-activating enzyme (E1)[1]Ubiquitin-activating enzyme (UAE/UBA1)[3][4]
Mechanism of Action Irreversible inhibitor, forms a covalent bond with the catalytic cysteine of E1.[4]Forms a covalent adduct with ubiquitin, which then inhibits E1.[1]
Reported IC50 ~17 µM (ZIKV-infected Vero cells)[4]~161 nM (ZIKV-infected Vero cells)[4]
Cell Line Sensitivity Preferentially kills transformed cells with wild-type p53.[5]Broad antiproliferative activity across various hematologic and solid tumors.[1]
Off-Target Effects May inhibit some deubiquitinases (DUBs) at higher concentrations.Minimal inhibitory activity against other E1-like enzymes at therapeutic concentrations.[4]

Experimental Validation in HCT116 Cells

The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research.[2] It is characterized by wild-type p53 status, making it a suitable secondary cell line to validate the p53-dependent antitumor effects of PYR-41.[6][7]

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis HCT116 HCT116 Cell Culture Treatment Treat with PYR-41 or TAK-243 (Dose-Response and Time-Course) HCT116->Treatment Viability Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 Stats Statistical Analysis Apoptosis->Stats CellCycle->Stats G cluster_inhibitors E1 Inhibitors cluster_outcomes Cellular Outcomes UBE1 UBE1 (E1) E2 E2 UBE1->E2 activates Ub for p53_up p53 Stabilization UBE1->p53_up degradation of IkBa_up IκBα Stabilization UBE1->IkBa_up degradation of Ub Ubiquitin E3 E3 E2->E3 Substrate Substrate Protein (e.g., p53, IκBα) E3->Substrate ubiquitinates Proteasome Proteasome Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation PYR41 PYR-41 PYR41->UBE1 inhibit TAK243 TAK-243 TAK243->UBE1 inhibit Apoptosis Apoptosis p53_up->Apoptosis CellCycleArrest Cell Cycle Arrest p53_up->CellCycleArrest NFkB_down NF-κB Inhibition IkBa_up->NFkB_down

References

ERX-41 and Tamoxifen: A Comparative Analysis for Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational drug, ERX-41, is showing significant promise in preclinical studies for the treatment of breast cancer, including notoriously difficult-to-treat triple-negative breast cancer (TNBC). This has sparked interest among researchers and drug development professionals regarding its potential advantages over the long-established endocrine therapy, tamoxifen. This guide provides a detailed comparison of ERX-41 and tamoxifen, summarizing their mechanisms of action, efficacy in preclinical models, and the experimental data supporting these findings.

Executive Summary

ERX-41 represents a novel therapeutic approach with a distinct mechanism of action that differs fundamentally from tamoxifen. While tamoxifen's efficacy is primarily restricted to estrogen receptor-positive (ER+) breast cancers, ERX-41 has demonstrated potent activity against both ER+ and triple-negative breast cancer (TNBC) cell lines in preclinical studies. This broader spectrum of activity suggests ERX-41 could address a significant unmet need in breast cancer treatment. However, it is crucial to note that ERX-41 is still in the preclinical stage of development, and direct comparative clinical trials against tamoxifen have not yet been conducted.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between ERX-41 and tamoxifen lies in their molecular targets and the cellular pathways they disrupt.

Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen has been a cornerstone of ER+ breast cancer treatment for decades.[1] It acts as a competitive inhibitor of the estrogen receptor.[2][3] In breast tissue, estrogen binding to its receptor promotes the growth and proliferation of cancer cells. Tamoxifen blocks this interaction, effectively halting the estrogen-driven growth signals.[3][4]

Tamoxifen_Mechanism cluster_cell ER+ Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds & Inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes ERX41_Mechanism cluster_cell Breast Cancer Cell (ER+ or TNBC) ERX41 ERX-41 LIPA Lysosomal Acid Lipase A (LIPA) ERX41->LIPA Binds to Protein_Folding Protein Folding ERX41->Protein_Folding Disrupts ER Endoplasmic Reticulum (ER) LIPA->ER Located in ER->Protein_Folding Site of ER_Stress ER Stress Protein_Folding->ER_Stress Leads to Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Induces MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Step1 Seed breast cancer cells in 96-well plates Start->Step1 Step2 Treat cells with varying concentrations of drug Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4 hours (Formazan crystal formation) Step4->Step5 Step6 Solubilize formazan crystals Step5->Step6 Step7 Measure absorbance at ~570 nm Step6->Step7 End End Step7->End

References

Navigating the Labyrinth of Preclinical Cancer Research: A Guide to the Reproducibility of Antitumor Agent Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of published findings is the bedrock of scientific progress. However, the path from a promising initial discovery to a clinically effective antitumor agent is fraught with challenges, a significant one being the inconsistent reproducibility of preclinical research. This guide provides an objective comparison of the factors influencing the reproducibility of findings related to antitumor agents, supported by data and detailed experimental considerations.

A landmark effort, the Reproducibility Project: Cancer Biology, highlighted the significant hurdles in replicating high-impact cancer research.[1][2][3][4][5] The project attempted to reproduce 193 experiments from 53 prominent cancer papers, but ultimately, only a quarter of the experiments could be replicated.[5] This initiative, and others like it, have shed light on systemic issues that contribute to the challenge of reproducibility in preclinical oncology.

The Reproducibility Challenge in Numbers

Numerous studies have underscored the difficulties in reproducing preclinical findings. A key observation from the Reproducibility Project: Cancer Biology was that even when experiments were successfully replicated, the observed effect sizes were, on average, 85% smaller than those reported in the original studies.[2][5][6] This discrepancy can have profound implications for the perceived efficacy of a novel antitumor agent.

MetricOriginal StudiesReplication StudiesReference
Median Effect Size Reduction -85% smaller[2][5][6]
Experiments Unable to Proceed -Majority of 193 attempted[5]
Inaccessible Raw Data 68% of experiments-[4][7]
Insufficient Methodological Detail Prevalent across studies-[3][4][7]

Key Factors Influencing Reproducibility

The inability to reproduce findings is rarely due to a single cause. It is a multifactorial problem stemming from various aspects of the research and publication process.

Factor CategorySpecific ChallengesImpact on Reproducibility
Reporting and Transparency - Incomplete methodological details- Lack of access to raw data and code- Selective reporting of positive resultsPrevents accurate replication of experiments and independent verification of results.
Biological Reagents and Models - Genetic drift and misidentification of cell lines- Variability in animal models (e.g., microbiome, housing conditions)- Lack of standardized reagentsIntroduces significant biological variability that can alter experimental outcomes.
Experimental Design and Execution - Insufficient statistical power- Lack of randomization and blinding- Technical variability between laboratoriesLeads to spurious findings and an inability to distinguish true biological effects from experimental noise.

Experimental Protocols: Towards a More Reproducible Future

To enhance the reproducibility of findings for any antitumor agent, meticulous and transparent reporting of experimental protocols is paramount. The following represents a recommended level of detail for key preclinical assays:

In Vitro Cell Viability/Cytotoxicity Assay
  • Cell Lines: Source, authentication method (e.g., STR profiling), passage number, and mycoplasma testing status.

  • Culture Conditions: Media and supplement details (supplier and lot numbers), cell seeding density, and incubation parameters (temperature, CO2 levels, humidity).

  • Drug Treatment: Drug concentration range, vehicle control, incubation time, and method of drug addition.

  • Assay Method: Specific viability assay used (e.g., MTT, CellTiter-Glo), manufacturer and catalog number of the kit, and detailed protocol for reagent preparation and incubation.

  • Data Analysis: Plate reader settings, background correction method, normalization to controls, and the statistical method used to determine IC50 values.

In Vivo Xenograft/Syngeneic Tumor Model
  • Animal Model: Species, strain, sex, age, and source of animals. Details on housing conditions, diet, and light/dark cycle.

  • Cell Implantation: Number of cells implanted, site of implantation, and vehicle used for cell suspension.

  • Tumor Measurement: Method and frequency of tumor measurement (e.g., caliper measurements and formula used for volume calculation).

  • Treatment Protocol: Drug dose, route of administration, treatment schedule and duration, and vehicle control.

  • Endpoint Criteria: Criteria for euthanasia (e.g., tumor size, body weight loss).

  • Data Analysis: Statistical methods used to compare tumor growth between groups, including how outliers are handled.

Visualizing the Path to Reproducible Research

The journey from initial findings to reproducible science involves a structured workflow that emphasizes transparency and rigorous documentation at every stage.

experimental_workflow cluster_planning 1. Experimental Planning cluster_execution 2. Execution & Data Collection cluster_analysis 3. Data Analysis & Reporting cluster_publication 4. Publication & Dissemination p1 Hypothesis Definition p2 Power Analysis & Sample Size p1->p2 p3 Preregistration of Protocol p2->p3 e1 Standardized Reagents & Models p3->e1 e2 Blinding & Randomization e1->e2 e3 Detailed Lab Notebooking e2->e3 a1 Defined Statistical Plan e3->a1 a2 Open Data & Code Sharing a1->a2 a3 Transparent Reporting of Methods a2->a3 pub1 Peer Review a3->pub1 pub2 Post-publication Replication pub1->pub2 signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Agent41 Antitumor Agent-41 Agent41->PI3K Inhibition

References

Cross-Validation of Antitumor Agent-41's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel investigational compound, Antitumor agent-41, with established therapeutic agents, focusing on its mechanism of action as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical profile of this compound.

Comparative Efficacy and Potency

The in vitro potency of this compound was assessed against a panel of human cancer cell lines and compared with two well-characterized inhibitors targeting the PI3K/AKT/mTOR pathway: Taselisib (a PI3Kα inhibitor) and Everolimus (an mTORC1 inhibitor).

Table 1: In Vitro Cell Viability (IC50) Data

Cell LineCancer TypeThis compound (nM)Taselisib (nM)Everolimus (nM)
MCF-7Breast Cancer85120250
A549Lung Cancer150300>1000
U87 MGGlioblastoma6095180
PC-3Prostate Cancer210450>1000

Summary: The data indicates that this compound exhibits broad and potent anti-proliferative activity across multiple cancer cell lines, often with greater potency (lower IC50 values) than both Taselisib and Everolimus.

Target Engagement and Pathway Inhibition

To confirm the mechanism of action, the effect of this compound on the phosphorylation of key downstream effectors in the PI3K/AKT/mTOR pathway was evaluated using Western blot analysis.

Table 2: Western Blot Analysis of Pathway Inhibition

Protein TargetTreatment (100 nM)Phosphorylation Level (Relative to Control)
p-AKT (Ser473)This compound0.15
Taselisib0.25
Everolimus0.95
p-S6K (Thr389)This compound0.10
Taselisib0.40
Everolimus0.20

Summary: this compound potently inhibits the phosphorylation of both AKT and S6K, suggesting a mechanism that impacts the pathway at or upstream of AKT. This dual inhibition is more comprehensive than the individual effects of Taselisib (primarily affecting p-AKT) and Everolimus (primarily affecting p-S6K).

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound was evaluated in a U87 MG glioblastoma xenograft mouse model.

Table 3: In Vivo Efficacy in U87 MG Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound25 mg/kg85
Taselisib25 mg/kg65
Everolimus10 mg/kg50

Summary: this compound demonstrated superior tumor growth inhibition in the in vivo model compared to both Taselisib and Everolimus at the tested doses, indicating a strong potential for clinical translation.

Experimental Protocols

4.1. Cell Viability Assay Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with serial dilutions of this compound, Taselisib, or Everolimus for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. IC50 values were calculated using a four-parameter logistic curve fit.

4.2. Western Blot Analysis U87 MG cells were treated with 100 nM of each compound for 2 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Xenograft Study Female athymic nude mice were subcutaneously inoculated with U87 MG cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Compounds were administered daily by oral gavage for 21 days. Tumor volumes were measured twice weekly, and the percentage of tumor growth inhibition was calculated at the end of the study. All animal procedures were performed in accordance with institutional guidelines.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Taselisib Taselisib Taselisib->PI3K Everolimus Everolimus Everolimus->mTORC1 Agent41 This compound Agent41->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A 1. Inoculate Mice with U87 MG Cells B 2. Monitor Tumor Growth (150-200 mm³) A->B C 3. Randomize into Treatment Groups B->C D 4. Daily Oral Dosing (21 Days) C->D E 5. Measure Tumor Volume (Twice Weekly) D->E F 6. Calculate Tumor Growth Inhibition E->F

Caption: Workflow for the in vivo xenograft efficacy study.

Comparative_Logic cluster_logic Comparative Evaluation Logic Start This compound Potency In Vitro Potency (IC50) Start->Potency Mechanism Mechanism of Action (Western Blot) Start->Mechanism Efficacy In Vivo Efficacy (Xenograft) Start->Efficacy Conclusion Superior Preclinical Profile Potency->Conclusion Mechanism->Conclusion Efficacy->Conclusion

Caption: Logical flow for the comparative assessment of this compound.

ERX-41: A Novel Endoplasmic Reticulum Stress-Inducing Agent for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of ERX-41 against emerging therapeutic strategies for glioblastoma, providing researchers, scientists, and drug development professionals with a data-driven guide to its potential.

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The current standard of care, maximal safe surgical resection followed by radiation and temozolomide chemotherapy, offers limited efficacy.[1] This has spurred intensive research into novel therapeutic avenues that target the unique molecular vulnerabilities of this aggressive brain tumor. One such promising agent is ERX-41, a novel small molecule that induces cancer cell death by triggering endoplasmic reticulum (ER) stress. This guide provides a comprehensive comparison of ERX-41 with other emerging therapies for glioblastoma, supported by available preclinical and clinical data.

Mechanism of Action: A Unique Approach to Targeting Glioblastoma

ERX-41 exerts its cytotoxic effects through a distinct mechanism of action. It binds to lysosomal acid lipase A (LIPA), a protein involved in protein folding within the endoplasmic reticulum.[2][3] This interaction disrupts protein processing, leading to an accumulation of unfolded proteins and inducing significant ER stress.[2][3] The sustained ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.[2][3] Notably, ERX-41 has demonstrated efficacy against a range of hard-to-treat cancers, including glioblastoma, in preclinical models.[2][4] It has been shown to shrink human glioblastoma tumors grown in mice without causing discernible toxicity to normal cells.[2][4]

Quantitative Preclinical Data: A Comparative Overview

To provide a clear comparison of the preclinical efficacy of ERX-41 and other novel glioblastoma therapies, the following tables summarize available quantitative data from studies on common glioblastoma cell lines (U87 and T98G) and in vivo models.

TherapyTarget/MechanismCell LineIC50 (µM)Citation(s)
ERX-41 LIPA / ER Stress InductionGlioblastoma (general)Data Not Available[2][4]
Doxorubicin DNA Intercalation / Topoisomerase II InhibitionU87MG0.14 ± 0.1[5]
T98G0.5 ± 0.15[5]
Cisplatin DNA Cross-linkingU879.5[6]
Temozolomide (TMZ) DNA Alkylating AgentU87Data Not Available
T98GData Not Available
Irinotecan (IRI) Topoisomerase I InhibitionU87Data Not Available in source[7]
U251Data Not Available in source[7]
BCNU DNA Alkylating AgentU87Data Not Available in source[7]
U251Data Not Available in source[7]
Mycophenolic Acid (MPA) IMPDH InhibitionU87Data Not Available in source[7]
U251Data Not Available in source[7]
Oxaliplatin (OXP) DNA Cross-linkingU87Data Not Available in source[7]
U251Data Not Available in source[7]
Taxol Microtubule StabilizationU87Data Not Available in source[7]
U251Data Not Available in source[7]

Note: IC50 values for ERX-41 in specific glioblastoma cell lines were not available in the searched literature. The table includes data for other chemotherapeutic agents for comparative context.

TherapyAnimal ModelTreatment DetailsTumor Growth InhibitionCitation(s)
ERX-41 Patient-Derived Xenografts (general solid tumors)10 mg/kg, daily administrationSignificant tumor shrinkage[4]
Abemaciclib Rat Orthotopic U87MG Xenograft40 mg/kg and 80 mg/kg daily oral treatment for 21 daysDose-dependent improvement in survival (8 and 12 days respectively)[8]
Pamiparib + TMZ SCLC-derived H209 Intracranial Xenograft (TMZ-resistant)Not specifiedSignificant tumor inhibitory effects and prolonged lifespan[9]
CAR-T Therapy (CD70-targeted) NRG mice with U87-MG/eGFP-fLuc GBM xenograftsNot specifiedSignificant inhibition of GBM tumor growth[10]

Signaling Pathway of ERX-41

The following diagram illustrates the proposed signaling pathway of ERX-41 in inducing glioblastoma cell death.

ERX41_Signaling_Pathway ERX41 ERX-41 LIPA LIPA (Lysosomal Acid Lipase A) ERX41->LIPA ER_Stress ER Stress ERX41->ER_Stress ProteinFolding Protein Folding LIPA->ProteinFolding Chaperones LIPA->ER_Stress Inhibition of folding leads to ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) Activation Apoptosis Apoptosis (Cell Death) UPR->Apoptosis ProteinFolding->ER ER_Stress->UPR

References

Independent Verification of PYR-41's Protein Cross-Linking Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ubiquitin-activating enzyme (E1) inhibitor, PYR-41, with a key alternative, TAK-243. The focus is on the independent verification of PYR-41's unique protein cross-linking activity, supported by experimental data and detailed protocols.

Executive Summary

PYR-41 is a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme E1, a critical regulator of the ubiquitin-proteasome system.[1] A distinctive feature of PYR-41 is its mechanism of action, which involves inducing covalent protein cross-linking.[2] This activity is not limited to UBE1 but also extends to other proteins, including certain deubiquitinases (DUBs) and protein kinases, suggesting a broader range of targets than initially described.[2] This guide compares PYR-41 with TAK-243 (MLN7243), a potent and specific UBA1 inhibitor, to provide researchers with a comprehensive understanding of their respective activities and potential applications.

Quantitative Comparison of PYR-41 and Alternatives

The following tables summarize the available quantitative data for PYR-41 and TAK-243, focusing on their inhibitory concentrations and cytotoxic effects.

Table 1: Inhibitory Concentration (IC50) Against Viral Replication

CompoundVirusCell LineIC50Reference
PYR-41Zika Virus (ZIKV)Vero17 µM[3]
PYR-41Usutu Virus (USUV)Vero3.5 µM[3]
TAK-243Zika Virus (ZIKV)Vero161 nM[3]
TAK-243Usutu Virus (USUV)Vero45 nM[3]
TAK-243Zika Virus (ZIKV)A54987 nM[3]
TAK-243Usutu Virus (USUV)A54910 nM[3]

Table 2: Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineIC50NotesReference
TAK-243KB-3-1 (Parental)0.163 µM-[4]
TAK-243KB-C2 (ABCB1-overexpressing)6.096 µM37.45-fold resistance[4]
TAK-243SW620 (Parental)0.070 µM-[4]
TAK-243SW620/Ad300 (ABCB1-overexpressing)1.991 µM28.46-fold resistance[4]
TAK-243SCLC Cell Lines (Median)15.8 nMRange: 10.2 nM – 367.3 nM[5]

Table 3: Comparison of Off-Target Effects

CompoundOff-Target EffectsReference
PYR-41Inhibition of deubiquitinases (DUBs) such as USP5.[2] Inhibition of protein kinases like Bcr-Abl and Jak2 through cross-linking.[2][2]
TAK-243Substrate of the ABCB1 (MDR1) transporter, leading to reduced intracellular concentration and potential drug resistance in ABCB1-overexpressing cells.[4][6][4][6]

Experimental Protocols

Protocol 1: Detection of PYR-41 Induced Protein Cross-Linking by Western Blot

This protocol provides a general framework for detecting high molecular weight protein complexes induced by PYR-41.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., Jurkat, HEK293) to 70-80% confluency.

  • Treat cells with varying concentrations of PYR-41 (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

2. Cell Lysis:

  • Harvest cells and wash with ice-old PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. SDS-PAGE and Western Blotting:

  • Determine protein concentration of the lysates.

  • Mix equal amounts of protein with 4x reducing SDS-PAGE loading buffer.

  • Heat samples at 65°C for 10 minutes. Note: Avoid boiling (95-100°C) as it may reverse some types of cross-linking.[7]

  • Separate proteins on an 8% polyacrylamide gel.[7]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against a protein of interest (e.g., UBE1, a known target, or a suspected off-target) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. The appearance of high molecular weight smears or distinct bands in PYR-41-treated samples compared to the control indicates protein cross-linking.

Protocol 2: Identification of PYR-41 Cross-Linked Proteins by Mass Spectrometry

This protocol outlines a general workflow for the identification of proteins cross-linked by PYR-41.

1. In-cell Cross-Linking:

  • Treat cells with PYR-41 as described in Protocol 1.

2. Protein Extraction and Digestion:

  • Lyse the cells and extract total protein.

  • Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).

3. Enrichment of Cross-Linked Peptides (Optional but Recommended):

  • Due to the low abundance of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange chromatography (SCX) can be employed.[8]

4. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Employ a data acquisition strategy that favors the selection of larger, multiply-charged ions, which are more likely to be cross-linked peptides.

5. Data Analysis:

  • Use specialized software (e.g., XiSearch, MeroX) to identify the cross-linked peptide pairs from the complex MS/MS spectra.[9] This software can handle the complexity of spectra generated from two different peptides linked together.

Visualizations

Signaling Pathway: NF-κB Activation

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa Receptor Receptor TNFa->Receptor IL-1 IL-1 IL-1->Receptor TRAF2 TRAF2 Receptor->TRAF2 IKK_Complex IKK Complex (IKKα/β, NEMO) TRAF2->IKK_Complex Activation IkB IkB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Ub Ub IkB->Ub K48-linked Ubiquitination NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NFkB Release PYR41 PYR-41 PYR41->Ub Inhibits E1-mediated Ubiquitination Gene_Expression Gene Expression (Inflammation, etc.) NFkB_active->Gene_Expression

Caption: Canonical NF-κB signaling pathway and the inhibitory action of PYR-41.

Experimental Workflow: Identifying Cross-Linked Proteins

Experimental_Workflow Cell_Culture 1. Cell Culture PYR41_Treatment 2. PYR-41 Treatment Cell_Culture->PYR41_Treatment Lysis 3. Cell Lysis PYR41_Treatment->Lysis Digestion 4. Proteolytic Digestion Lysis->Digestion Enrichment 5. Enrichment of Cross-Linked Peptides Digestion->Enrichment LCMS 6. LC-MS/MS Analysis Enrichment->LCMS Data_Analysis 7. Data Analysis with Specialized Software LCMS->Data_Analysis Identification 8. Identification of Cross-Linked Proteins Data_Analysis->Identification

Caption: Workflow for identifying proteins cross-linked by PYR-41.

Logical Relationship: PYR-41's Mechanism of Action

Mechanism_of_Action cluster_on_target On-Target Activity cluster_off_target Off-Target Activity PYR41 PYR41 Protein_Crosslinking Protein Cross-Linking PYR41->Protein_Crosslinking UBE1_Inhibition UBE1 Inhibition Ub_Cascade_Block Blockade of Ubiquitin Cascade UBE1_Inhibition->Ub_Cascade_Block Cellular_Effects Cellular Effects (e.g., Apoptosis, NF-κB Inhibition) Ub_Cascade_Block->Cellular_Effects DUB_Inhibition DUB Inhibition (e.g., USP5) DUB_Inhibition->Cellular_Effects Kinase_Inhibition Kinase Inhibition (e.g., Bcr-Abl, Jak2) Kinase_Inhibition->Cellular_Effects Protein_Crosslinking->UBE1_Inhibition Protein_Crosslinking->DUB_Inhibition Protein_Crosslinking->Kinase_Inhibition

Caption: PYR-41's mechanism via on-target and off-target protein cross-linking.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol: Antitumor Agent-41

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antitumor agent-41" is a designated placeholder for a potent cytotoxic compound. The following guidelines are based on established safety protocols for handling hazardous antitumor drugs and are intended to provide essential safety and logistical information for laboratory personnel.

Cytotoxic drugs are hazardous substances that can be carcinogenic, mutagenic, and/or teratogenic.[1][2] Occupational exposure can occur through skin contact, inhalation of aerosols, ingestion, and needlestick injuries.[1][2] It is imperative that all personnel adhere strictly to the following procedures to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The required level of protection varies depending on the task. PPE should be selected based on a thorough risk assessment.[2]

Task Required PPE Notes
Routine Handling (in a Biological Safety Cabinet) Double chemo-protective gloves, disposable gown (long-sleeved, back-fastening), eye protection.Gloves should comply with ASTM standard D-6978-(05)-13 and be powder-free.[3] Gowns should be made of low-permeability fabric with tight-fitting cuffs.[3]
Administration / Handling Outside a BSC Double chemo-protective gloves, disposable impermeable gown, eye protection/face shield, respiratory protection (e.g., N95 respirator).Eye protection is critical in uncontrolled environments like a ward or clinic.[1]
Spill Cleanup (Small <5 mL) Double chemo-protective gloves, disposable impermeable gown, eye protection.A surgical gown may be sufficient for spills of less than 5 ml or 5 g outside a biological safety cabinet.[4]
Spill Cleanup (Large >5 mL) Double chemo-protective gloves, disposable impermeable gown, eye protection/face shield, half-face elastomeric respirator with appropriate cartridges.Access to the spill area should be restricted.[4]
Waste Disposal Double chemo-protective gloves, disposable impermeable gown.All contaminated materials must be placed in designated cytotoxic waste containers.[5]
Experimental Protocols: Handling and Decontamination

2.1. General Handling Procedures:

  • All manipulations of this compound that could generate aerosols should be performed within a certified Class II Biological Safety Cabinet (BSC).

  • Use a plastic-backed absorbent pad on the work surface to contain any minor spills.

  • Do not eat, drink, or smoke in areas where the agent is handled.[2]

  • Wash hands thoroughly with soap and water before and after handling the agent, even if gloves were worn.[6]

2.2. Spill Management Protocol: A written emergency procedure for spills must be developed and implemented.[7] Spill kits should be clearly labeled and accessible in all areas where the agent is handled.[7]

For Small Spills (<5 mL or 5 g):

  • Don the appropriate PPE as listed in the table above.

  • Contain the spill using absorbent pads or gauze.[4] For powders, use damp cloths to prevent aerosolization.[4]

  • Collect any broken glass with a scoop and place it in a designated chemotherapy sharps container.[4]

  • Place all contaminated materials (absorbent pads, gloves, etc.) into a cytotoxic waste bag.[4]

  • Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[4]

For Large Spills (>5 mL or 5 g):

  • Immediately alert others in the area and restrict access.[4]

  • Don the appropriate PPE, including a respirator.

  • Gently cover the spill with absorbent sheets to limit its spread.[4]

  • Clean the area as described for small spills, working from the outside in.

  • Document the spill in the laboratory's incident report system.[5]

2.3. Personal Decontamination:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Flush the affected eye with large amounts of water or isotonic eyewash for at least 15 minutes, holding the eyelid open.[9] Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: All needles, syringes, and broken glass must be placed in a puncture-resistant cytotoxic sharps container.[5]

  • Contaminated Materials: Gloves, gowns, absorbent pads, and other contaminated items must be placed in clearly labeled, leak-proof cytotoxic waste bags (often purple).[5][8]

  • Unused Agent: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

Visualizations

Workflow and Signaling

The following diagrams illustrate the standard operational workflow for handling this compound and a hypothetical mechanism of action.

G cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal Receive Receive & Inspect Agent Store Store in Designated Area Receive->Store Check Integrity Prep Prepare in BSC Store->Prep Verify Concentration Admin Experimental Application Prep->Admin Spill Spill Occurs Admin->Spill Decon Decontaminate Surfaces Admin->Decon Waste Segregate Cytotoxic Waste Admin->Waste Spill->Decon Follow Spill Protocol Dispose Dispose via HazMat Protocol Decon->Dispose Waste->Dispose G cluster_cell Cancer Cell Agent This compound Membrane Cell Membrane Agent->Membrane Enters Cell DNA Nuclear DNA Membrane->DNA Translocates to Nucleus Repair DNA Repair Mechanisms DNA->Repair Forms DNA Adducts (Cross-linking) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Irreparable Damage Repair->Apoptosis Repair Failure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.